molecular formula C3H3NOS B2397999 3H-oxazole-2-thione CAS No. 32091-51-3

3H-oxazole-2-thione

Cat. No.: B2397999
CAS No.: 32091-51-3
M. Wt: 101.12
InChI Key: CLEJZSNZYFJMKD-UHFFFAOYSA-N
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Description

3H-oxazole-2-thione is a useful research compound. Its molecular formula is C3H3NOS and its molecular weight is 101.12. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3H-1,3-oxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H3NOS/c6-3-4-1-2-5-3/h1-2H,(H,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEJZSNZYFJMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=S)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347021
Record name 3H-1,3-oxazole-2-thione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32091-51-3
Record name 3H-1,3-oxazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347021
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Record name 1,3-oxazole-2-thiol
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Foundational & Exploratory

An In-depth Technical Guide to 3H-oxazole-2-thione: Structure, Properties, and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Potency of the Oxazole-2-thione Core

Within the vast landscape of heterocyclic chemistry, the 1,3-oxazole scaffold stands out for its prevalence in pharmacologically active compounds and natural products.[1][2] The introduction of a thione functional group at the C2 position, giving rise to 3H-oxazole-2-thione, creates a molecule of significant chemical interest and therapeutic potential. This guide provides an in-depth exploration of this heterocyclic core, moving from its fundamental structural and electronic properties to its synthesis and reactivity. Designed for researchers and drug development professionals, this document synthesizes theoretical knowledge with practical, field-proven insights to illuminate the causality behind its chemical behavior and utility.

Molecular Structure and Inherent Duality: The Thione-Thiol Tautomerism

The nominal structure, this compound, represents only one facet of its existence. The molecule exists in a dynamic equilibrium with its tautomeric form, 2-mercaptooxazole. This phenomenon, known as thione-thiol tautomerism, is a critical determinant of its reactivity.[3][4]

Theoretical studies, including density functional theory (DFT) calculations, have investigated this equilibrium for 2-mercaptooxazole and related heterocyclic systems.[5] These studies consistently indicate that the thione tautomer is the dominant and more stable form , both in the gas phase and in aqueous or methanol solutions.[5] The greater stability of the C=S double bond within the thione form compared to the C=N double bond in the thiol form contributes significantly to this preference.

Caption: Thione-thiol tautomeric equilibrium of the oxazole core.

This structural preference has profound implications. While the molecule can react via the thiol form, particularly in reactions involving deprotonation of the sulfur, the prevalence of the thione form dictates that much of its chemistry involves the exocyclic sulfur atom as a nucleophilic center and the N-H proton.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data, primarily sourced from computational models and aggregated databases, provide a quantitative foundation for understanding its behavior in various chemical environments.[6]

PropertyValueSource
IUPAC Name 3H-1,3-oxazole-2-thione[6]
Molecular Formula C₃H₃NOS[6][7]
Molecular Weight 101.13 g/mol [6][7]
CAS Number 32091-51-3[6]
Canonical SMILES C1=COC(=S)N1[6]
XLogP3 (Lipophilicity) 0.3[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 2[6]
Topological Polar Surface Area 53.4 Ų[6]

Spectroscopic Signature: Deciphering the Structure

Spectroscopic analysis provides empirical validation of the molecular structure. The key features observed in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are characteristic of the dominant thione form.

Spectroscopic TechniqueCharacteristic FeatureApproximate Wavenumber/ShiftRationale & Insights
FT-IR N-H Stretch3280 cm⁻¹A broad signal indicative of the N-H bond in the thione tautomer.[8]
FT-IR C=S (Thione) Stretch1495, 1054 cm⁻¹ (N-CS-O)Strong absorptions characteristic of the thione group coupled with the N-C-O system. The C=S bond vibration is often coupled and appears in the fingerprint region.[8][9]
¹³C-NMR C=S (Thione Carbon)~181.1 ppmThe most downfield signal, highly deshielded due to the electronegativity of the attached nitrogen, oxygen, and the nature of the C=S double bond.[8]
¹³C-NMR C4 & C5 Carbons~116.9 ppm (C4), ~137.7 ppm (C5)Signals corresponding to the sp² hybridized carbons of the oxazole ring.[8]
¹H-NMR N-H Proton~12.5 ppmA very broad, downfield singlet that can be exchangeable with D₂O, confirming the acidic proton on the nitrogen.[8]
¹H-NMR H4 & H5 Protons~7.14 ppm (H4), ~7.54 ppm (H5)Singlets corresponding to the protons on the heterocyclic ring.[8]

Note: Specific shifts can vary based on the solvent and substitution patterns on the ring.

Synthesis and Reactivity: Building and Modifying the Core

The chemical utility of this compound and its derivatives stems from their accessible synthesis and predictable reactivity patterns.

Core Synthesis: The α-Hydroxycarbonyl Approach

A robust and widely applied method for constructing the oxazole-2(3H)-thione ring involves the condensation of an α-hydroxycarbonyl compound with a thiocyanate salt in the presence of acid.[8] This reaction proceeds via the formation of thiocyanic acid in situ, which then reacts with the substrate to cyclize and form the target heterocycle.

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions Reactant1 α-Hydroxycarbonyl (e.g., Glycolaldehyde) Acid Acid Catalyst (e.g., 12M HCl) Reactant1->Acid Reactant2 Potassium Thiocyanate (KSCN) Solvent Solvent (e.g., Ethanol, Water) Reactant2->Solvent Intermediate In situ formation of Thiocyanic Acid (HSCN) Acid->Intermediate Heat Heat (e.g., 65 °C) Product This compound Heat->Product Intermediate->Heat

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (General Method): [8]

  • Dissolution: The α-hydroxycarbonyl substrate (1.0 eq) and potassium thiocyanate (1.1-1.5 eq) are dissolved in a suitable solvent (e.g., ethanol or water).

  • Acidification: The mixture is cooled (e.g., -5 °C to 0 °C), and a strong acid (e.g., concentrated HCl, 1.0 eq) is added carefully. The acid catalyzes the cyclization and dehydration steps.

  • Heating: The reaction mixture is heated (e.g., 60-70 °C) and stirred for a period of 12-24 hours, during which the reaction proceeds to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled, often with an ice bath, to precipitate the product.

  • Isolation & Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Key Reactivity: The Role of Electrophiles

The reactivity of the oxazole-2(3H)-thione core is dominated by its interaction with electrophiles. A key consideration is the chemoselectivity of alkylation or acylation, which can occur at either the nitrogen or the exocyclic sulfur atom. This selectivity is governed by the Hard and Soft Acids and Bases (HSAB) principle.[8]

  • S-Alkylation (Soft Electrophiles): Soft electrophiles, such as alkyl halides (e.g., methyl iodide, benzyl bromide), preferentially attack the soft sulfur atom. This leads to the formation of 2-(alkylsulfanyl)-1,3-oxazole derivatives. This is the most common reaction pathway.

  • N-Alkylation (Hard Electrophiles): Harder electrophiles may favor reaction at the nitrogen atom, though this is generally less common. The choice of reaction conditions (e.g., presence of a strong base to deprotonate the nitrogen) can influence this outcome.

Applications in Drug Discovery and Development

The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, and its thione derivatives are no exception.[1][10] They are explored for a range of therapeutic applications, leveraging the unique electronic and steric properties of the core.

  • Antimicrobial Agents: Oxazole-2(3H)-thiones and their S-alkylated derivatives have been synthesized and evaluated for antimicrobial activity.[8][11] They are considered structural analogues of oxazolidinone drugs like Linezolid and have shown efficacy against Gram-positive bacteria.[8]

  • Anticancer Agents: The broader class of oxazole derivatives has been extensively investigated for anticancer properties, targeting mechanisms such as tubulin polymerization and various protein kinases.[10][12] The thione moiety can be used as a handle to introduce further diversity and modulate the pharmacokinetic properties of potential drug candidates.

  • Enzyme Inhibition: The nucleophilic sulfur and the hydrogen-bonding capability of the N-H group make the oxazole-2-thione scaffold an attractive candidate for designing enzyme inhibitors, where it can interact with active site residues.

Conclusion

This compound is a heterocyclic compound whose simple structure belies a rich and complex chemical character. Its existence as a dominant thione tautomer governs its spectroscopic signature and its reactivity, particularly its propensity for S-alkylation. With a straightforward and versatile synthesis, this scaffold serves as a valuable building block for creating diverse molecular architectures. Its proven utility in the development of antimicrobial and anticancer agents ensures that the this compound core will remain a subject of intense interest and innovation in the fields of synthetic chemistry and drug discovery.

References

3H-oxazole-2-thione CAS number and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3H-Oxazole-2-thione: Synthesis, Properties, and Applications

Introduction

This compound is a five-membered heterocyclic compound featuring an oxazole nucleus functionalized with a thione group. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its unique structural and electronic properties. The presence of nitrogen, oxygen, and sulfur atoms within a compact ring system imparts a distinct reactivity profile, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis protocols, and its potential as a pharmacophore in drug discovery, drawing parallels from structurally related heterocyclic thiones.

Compound Identification and Physicochemical Properties

Precise identification is critical for any chemical entity in research and development. This compound is cataloged under a specific CAS number, ensuring its unambiguous identification in databases and publications. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 32091-51-3[1][2][3][4]
IUPAC Name 3H-1,3-oxazole-2-thione[1]
Molecular Formula C₃H₃NOS[1][2][4]
Molecular Weight 101.13 g/mol [1][3]
Common Synonyms 2(3H)-Oxazolethione, 2-Oxazolethiol, 2-Mercaptooxazole[1]
Physical Properties Data regarding melting point, boiling point, and density are not consistently available, indicating a need for further empirical characterization.[2]

Structural Chemistry: The Thione-Thiol Tautomerism

A key characteristic of this compound is its existence in equilibrium with its tautomeric form, 1,3-oxazole-2-thiol. While the compound is often named as a thione, spectroscopic evidence, particularly from infrared (IR) spectroscopy, indicates that the thione form (C=S) is the predominant tautomer in solution.[5] This equilibrium is fundamental to its reactivity, as the molecule can react via either the nitrogen or the sulfur atom, depending on the reaction conditions and the nature of the electrophile.

Caption: Thione-Thiol equilibrium of the oxazole core.

Synthesis and Experimental Protocols

The primary and most direct synthesis of the parent this compound involves the condensation of an α-hydroxy aldehyde with thiocyanic acid.[5][6] This method provides a straightforward route to the core heterocyclic structure.

Workflow for the Synthesis of this compound

SynthesisWorkflow start Starting Materials: - Glycolic Aldehyde - Thiocyanic Acid Source (e.g., KSCN + Acid) reaction One-Pot Condensation Reaction start->reaction cyclization In-situ Cyclization & Dehydration reaction->cyclization Formation of intermediate product This compound cyclization->product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on the established condensation methodology.[5][6]

  • Preparation of Thiocyanic Acid (in situ): A solution of potassium thiocyanate (KSCN) in a suitable solvent (e.g., water or ethanol) is carefully acidified with a mineral acid like hydrochloric acid (HCl) at a controlled temperature (typically 0-5 °C) to generate thiocyanic acid in the reaction mixture. Causality: In-situ generation is preferred as pure thiocyanic acid is unstable.

  • Condensation Reaction: Glycolic aldehyde is added dropwise to the freshly prepared thiocyanic acid solution while maintaining the low temperature. The mixture is stirred for a specified period to allow for the initial condensation between the aldehyde and the thiocyanate.

  • Cyclization and Workup: The reaction is allowed to warm to room temperature, promoting the intramolecular cyclization and dehydration that forms the oxazole ring. The reaction progress is monitored using Thin Layer Chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its thione group and the overall stability of the oxazole ring. Drawing parallels from related 1,3,4-oxadiazole-2-thiones, the thione sulfur is a potent nucleophile, particularly after deprotonation.[7] This allows for a range of substitution reactions, making it a versatile intermediate for introducing the oxazole moiety into larger molecules.

  • N-Alkylation and S-Alkylation: The presence of two nucleophilic centers (N and S) allows for selective alkylation. Reaction conditions, such as the choice of base and solvent, can direct the alkylating agent to either the nitrogen or the sulfur atom, leading to different classes of derivatives.

  • Coupling Reactions: The thiol tautomer can participate in various coupling reactions, enabling the formation of C-S bonds and linking the oxazole core to other aromatic or heterocyclic systems.

Potential Applications in Drug Discovery

While specific biological activities of the parent this compound are not extensively documented, the broader classes of oxazole and thiazole derivatives are cornerstones in modern medicinal chemistry.[8][9][10] The structural motif is present in numerous FDA-approved drugs and clinical candidates.

  • Anticancer Agents: Structurally similar heterocyclic thiones, such as 1,3,4-oxadiazole-2-thione derivatives, have been identified as potent inhibitors of key signaling proteins like Focal Adhesion Kinase (FAK), demonstrating significant anticancer activity.[11][12] Thiazole-containing compounds like Dasatinib are established kinase inhibitors used in cancer therapy.[10] This suggests that the this compound scaffold could be a valuable starting point for developing novel kinase inhibitors.

  • Antimicrobial Agents: The thiazole ring is a well-known pharmacophore in antimicrobial agents.[10] Derivatives of thiazole-2(3H)-thione have shown considerable activity against bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] The bioisosteric relationship between sulfur (in thiazole) and oxygen (in oxazole) implies that oxazole-2-thione derivatives are promising candidates for antimicrobial screening.

  • Anti-inflammatory and CNS Agents: Thiazole analogues have been investigated as anti-inflammatory agents and central nervous system (CNS) modulators.[10] The ability of the oxazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a compelling scaffold for designing molecules that can interact with biological targets.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined synthesis and interesting chemical properties dominated by its thione-thiol tautomerism. While direct applications are still emerging, its structural similarity to proven pharmacophores found in numerous anticancer, antimicrobial, and anti-inflammatory drugs makes it a highly attractive scaffold for future research. For scientists and professionals in drug development, this compound represents a promising and relatively underexplored building block for the creation of novel therapeutic agents.

References

The Genesis of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of 3H-Oxazole-2-thiones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3H-oxazole-2-thione core, a sulfur analog of the oxazolidinone ring system, is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of synthetic routes to this important heterocyclic motif. It delves into the key synthetic transformations, explores the mechanistic underpinnings of these reactions, and offers detailed, field-proven experimental protocols for the preparation of 3H-oxazole-2-thiones. By synthesizing historical context with practical, actionable methodologies, this guide serves as an in-depth resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the this compound Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen- and oxygen-containing rings being particularly prominent in a vast number of pharmaceuticals. The this compound moiety, characterized by a five-membered ring containing an oxygen atom, a nitrogen atom, and a thiocarbonyl group, has emerged as a critical pharmacophore. Its structural rigidity and capacity for diverse substitution patterns allow for the fine-tuning of physicochemical properties and biological activities. Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties. This guide will illuminate the path of discovery and the evolution of synthetic strategies that have enabled the exploration of this versatile heterocyclic system.

Historical Perspective: Unraveling the Synthetic Origins

The precise first synthesis of a this compound is not definitively documented in a single landmark publication but rather emerged from the broader exploration of oxazole and thiazole chemistry. Early investigations into the reactivity of α-functionalized ketones laid the groundwork for the eventual construction of this heterocyclic system.

A pivotal moment in the synthesis of related oxazole structures can be traced back to the extensive work on penicillin chemistry during the 1940s. The elucidation of the penicillin structure, which contains a β-lactam ring fused to a thiazolidine ring, spurred immense interest in the synthesis of related five-membered heterocycles. While not directly leading to 3H-oxazole-2-thiones, this era fostered a deep understanding of the cyclization reactions necessary for their eventual synthesis.

The most direct and classical approach to the this compound core involves the reaction of an α-hydroxy ketone with a source of thiocyanic acid . This method, which has been refined over the years, remains one of the most reliable and versatile routes to this scaffold. While a single "discoverer" is not easily identified, the collective work of numerous organic chemists in the mid-20th century, exploring the reactions of bifunctional starting materials, contributed to the establishment of this synthetic strategy.

Core Synthetic Methodologies: A Detailed Exploration

The synthesis of 3H-oxazole-2-thiones primarily relies on the cyclization of a linear precursor containing the requisite oxygen, nitrogen, and sulfur functionalities. The choice of starting materials and reaction conditions dictates the efficiency and scope of the synthesis.

The Cornerstone Synthesis: From α-Hydroxy Ketones and Thiocyanate

This classical and widely employed method involves the condensation of an α-hydroxy ketone with a thiocyanate salt in the presence of an acid. The in situ generation of thiocyanic acid (HSCN) is crucial for the subsequent cyclization.

Mechanism and Rationale:

The reaction proceeds through a well-defined mechanistic pathway that highlights the importance of each reactant and the acidic catalyst. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the α-hydroxy ketone by the acid catalyst. This activation increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Thiocyanate: The thiocyanate ion (SCN⁻), a potent nucleophile, attacks the activated carbonyl carbon.

  • Formation of a Thiocyanohydrin Intermediate: This attack leads to the formation of a transient thiocyanohydrin intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the intermediate then acts as an intramolecular nucleophile, attacking the carbon atom of the thiocyanate group. This cyclization step forms the five-membered oxazoline ring.

  • Tautomerization: The resulting 2-imino-oxazolidine intermediate undergoes tautomerization to the more stable this compound.

dot graph "Mechanism_of_3H_oxazole_2_thione_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Mechanism of this compound synthesis from α-hydroxy ketones."

Experimental Protocol: Synthesis of 4-Phenyl-3H-oxazole-2-thione

This protocol provides a detailed, step-by-step procedure for the synthesis of a representative this compound.

  • Materials:

    • 2-Hydroxyacetophenone (α-hydroxyacetophenone)

    • Potassium thiocyanate (KSCN)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Water

    • Ice

  • Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxyacetophenone (0.1 mol) in ethanol (100 mL).

    • To this solution, add potassium thiocyanate (0.12 mol).

    • Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid (10 mL) with continuous stirring.

    • After the addition of acid, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing crushed ice (200 g).

    • A solid precipitate will form. Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted salts.

    • Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain pure 4-phenyl-3H-oxazole-2-thione.

    • Dry the purified product in a vacuum oven.

Data Summary: Comparison of Synthetic Approaches

Synthesis MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
From α-Hydroxy Ketones α-Hydroxy Ketones, Thiocyanate SaltStrong Acid (e.g., HCl)Readily available starting materials, generally good yields, straightforward procedure.Requires strongly acidic conditions, which may not be suitable for sensitive substrates.
From α-Halo Ketones α-Halo Ketones, ThioureaBaseMilder conditions compared to the acid-catalyzed method.α-Halo ketones can be lachrymatory and require careful handling.
Alternative Synthetic Routes

While the α-hydroxy ketone route is the most common, other methods have been developed to access the this compound scaffold, often to accommodate different substitution patterns or to avoid harsh reaction conditions.

  • From α-Halo Ketones and Thiourea: This method provides an alternative to the use of thiocyanates and strong acids. The reaction of an α-halo ketone with thiourea, typically in the presence of a base, leads to the formation of a 2-amino-thiazole intermediate, which can then be converted to the desired this compound under specific conditions.

dot graph "Alternative_Synthesis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Alternative synthesis of 3H-oxazole-2-thiones via an α-halo ketone."

Conclusion and Future Outlook

The discovery and development of synthetic routes to 3H-oxazole-2-thiones have been driven by the enduring quest for novel molecular architectures with therapeutic potential. From the foundational work in heterocyclic chemistry to the refinement of specific and efficient synthetic protocols, the journey of this scaffold highlights the synergy between fundamental organic synthesis and medicinal chemistry. The classical synthesis from α-hydroxy ketones and thiocyanate remains a robust and valuable tool for synthetic chemists.

Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods, including catalytic and multicomponent reactions. The exploration of novel substitution patterns on the this compound core will undoubtedly continue to yield new compounds with enhanced biological activities, further solidifying the importance of this versatile heterocycle in the landscape of drug discovery.

A Technical Guide to the Spectroscopic Characterization of 3H-Oxazole-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Structural Elucidation of a Versatile Heterocycle

3H-oxazole-2-thione is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural backbone is a feature in various biologically active molecules. Accurate and comprehensive characterization of this molecule is paramount for its application in drug development and synthetic chemistry. This guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and quality control of this compound. The methodologies and interpretations presented herein are grounded in established principles and validated through authoritative literature, designed to serve as a practical resource for researchers and scientists.

Molecular Structure and Spectroscopic Overview

The fundamental step in any spectroscopic analysis is understanding the molecule's structure. This compound exists predominantly in the thione tautomeric form rather than the thiol form (oxazole-2-thiol), a fact confirmed by spectroscopic evidence, particularly the presence of an N-H absorption in IR spectra and the absence of an S-H signal.[1][2]

The workflow for a full spectroscopic characterization follows a logical sequence, beginning with non-destructive techniques like NMR and IR, and culminating in destructive analysis by Mass Spectrometry to confirm molecular weight and fragmentation.

G cluster_structure Molecular Structure cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Structure This compound C₃H₃NOS MW: 101.13 NMR NMR Spectroscopy (¹H & ¹³C) Structure->NMR Structure Elucidation IR IR Spectroscopy Structure->IR Functional Group Identification NMR_Data Chemical Shifts (δ) Coupling Constants (J) Atom Connectivity NMR->NMR_Data IR_Data Functional Groups (N-H, C=S, C=N) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Ion Peak (M⁺) Fragmentation Pattern MS->MS_Data NMR_Data->MS Corroboration IR_Data->MS Corroboration

Caption: Workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be simple, showing three distinct signals corresponding to the N-H proton and the two vinyl protons on the oxazole ring (H-4 and H-5). The chemical shifts are influenced by the aromaticity of the ring and the electron-withdrawing nature of the oxygen and nitrogen atoms.

A key experimental choice is the solvent. Deuterated methanol (MeOH-d₄) or dimethyl sulfoxide (DMSO-d₆) are suitable due to their ability to dissolve the compound and avoid obscuring key signals. In protic solvents like MeOH-d₄, the N-H proton may exchange with deuterium, leading to its signal broadening or disappearing.

Table 1: Predicted and Reported ¹H NMR Data for this compound

Proton Predicted δ (ppm) Reported δ (ppm) in MeOH-d₄[3] Multiplicity
N-H 10.0 - 12.5 Not Reported (likely exchanged) Broad Singlet
H-5 7.5 - 7.7 7.54 Singlet

| H-4 | 7.1 - 7.3 | 7.14 | Singlet |

  • Causality of Chemical Shifts: The H-5 proton is adjacent to the oxygen atom, which is highly electronegative, causing a downfield shift compared to H-4.[4] The lack of coupling between H-4 and H-5 results in two distinct singlets.[3] The N-H proton is acidic and attached to a nitrogen within a heterocyclic system, placing its resonance at a very high chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display three signals for the three carbon atoms in the molecule. The chemical shifts provide insight into the electronic environment of each carbon.

Caption: Structure of this compound with standard atom numbering.

Table 2: Predicted and Reported ¹³C NMR Data for this compound

Carbon Predicted δ (ppm) Reported δ (ppm) in MeOH-d₄[3]
C-2 (C=S) 179 - 182 181.1
C-5 137 - 140 137.7

| C-4 | 115 - 118 | 116.9 |

  • Expertise & Causality:

    • C-2 (Thiocarbonyl): The C=S carbon is significantly deshielded and appears furthest downfield, a characteristic feature of thiocarbonyl groups in heterocyclic systems.[3][5] Its chemical shift is a definitive marker for the thione structure.

    • C-5 and C-4: Similar to the proton spectrum, the carbon adjacent to oxygen (C-5) is more deshielded than C-4.[3] These values are typical for sp²-hybridized carbons within an electron-deficient five-membered ring.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is indispensable for identifying the functional groups present in a molecule. The IR spectrum of this compound provides direct evidence for the N-H bond and the C=S double bond, confirming the thione tautomer.

Table 3: Key IR Absorption Frequencies for this compound

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Appearance
N-H Stretch 3100 - 3300 Medium, Broad
C-H Aromatic Stretch 3000 - 3100 Medium
C=N Stretch 1600 - 1640 Medium to Strong
C=C Stretch 1450 - 1550 Medium

| C=S | Stretch | 1300 - 1350 and/or 800 - 850 | Medium to Strong |

  • Trustworthiness & Interpretation:

    • N-H Stretch: The presence of a broad absorption band above 3100 cm⁻¹ is a clear indication of the N-H bond and rules out the thiol tautomer, which would show a sharp S-H stretch around 2550-2600 cm⁻¹.[7][8]

    • C=S Stretch: The C=S stretching vibration is often complex and can be coupled with other vibrations, leading to absorptions in different regions.[9] For related 1,3,4-oxadiazole-2-thiones, bands around 1330-1370 cm⁻¹ are assigned to the C=S stretch.[2][10] Other studies on thiourea-containing molecules also identify a C=S contribution in the 840-860 cm⁻¹ range.[11] It is crucial to look for a band in at least one of these regions as confirmatory evidence.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information through the analysis of fragmentation patterns. For this compound (C₃H₃NOS), the exact molecular weight is 101.00.

  • Molecular Ion Peak: In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z = 101. In softer ionization techniques like electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be observed at m/z = 102.[3]

  • Plausible Fragmentation Pathway: The fragmentation of heterocyclic thiones is driven by the stability of the resulting fragments. The initial molecular ion can undergo several characteristic cleavages.

G M [C₃H₃NOS]⁺˙ m/z = 101 M_minus_CO [C₂H₃NS]⁺˙ m/z = 73 M->M_minus_CO - CO M_minus_HCN [C₂H₂OS]⁺˙ m/z = 74 M->M_minus_HCN - HCN M_minus_SH [C₃H₂NO]⁺ m/z = 68 M->M_minus_SH - •SH Fragment1 [C₂H₃N]⁺˙ m/z = 41 M_minus_CO->Fragment1 - S Fragment2 [C₂H₂S]⁺˙ m/z = 58 M_minus_HCN->Fragment2 - O

Caption: Plausible EI fragmentation pathways for this compound.

  • Authoritative Grounding: The fragmentation of five-membered heterocyclic rings often involves the expulsion of small, stable neutral molecules like CO and HCN.[12] The loss of a sulfhydryl radical (•SH) is also a common pathway for thiones.[13] The resulting fragment ions provide a unique fingerprint that confirms the molecule's identity.

Experimental Protocols

To ensure reproducibility and accuracy, the following standardized protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5]

  • ¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a 90° pulse angle, a relaxation delay of 5 seconds, and accumulate 1024-2048 scans to achieve adequate signal-to-noise.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet): Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[5]

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the empty sample chamber prior to sample analysis.

  • Data Analysis: Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ion source (e.g., EI for fragmentation data or ESI for accurate mass). High-resolution mass spectrometry (HRMS) is recommended for elemental composition confirmation.[3]

  • Acquisition (ESI-HRMS): Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Data Analysis: Determine the m/z of the molecular ion peak and compare it with the calculated exact mass. Analyze the isotopic pattern and identify major fragment ions to corroborate the proposed structure.

Conclusion

The spectroscopic characterization of this compound is a straightforward process when approached systematically. ¹H and ¹³C NMR confirm the carbon-hydrogen framework, IR spectroscopy validates the presence of key functional groups and confirms the thione tautomer, and mass spectrometry verifies the molecular weight and provides structural clues through fragmentation. This guide provides the foundational data and protocols necessary for researchers to confidently identify and characterize this important heterocyclic compound.

References

An In-Depth Technical Guide to the Physical Properties of 3H-oxazole-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3H-oxazole-2-thione in Drug Discovery

This compound is a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development.[1] As a scaffold, the oxazole ring and its derivatives are integral components of numerous biologically active molecules, demonstrating a wide array of therapeutic potentials.[2][3] The thione group, in particular, can modulate a molecule's lipophilicity, metabolic stability, and ability to coordinate with biological targets, making this compound and its analogs attractive starting points for the synthesis of novel therapeutic agents.

A thorough understanding of the fundamental physical properties of a lead compound, such as its melting point and solubility, is a cornerstone of the drug development process. These parameters influence everything from reaction kinetics and purification strategies in the synthesis phase to formulation, bioavailability, and pharmacokinetics in preclinical and clinical studies. This guide provides a detailed examination of the known physical properties of this compound and presents robust, field-proven methodologies for their experimental determination.

Physicochemical Profile of this compound

The physical characteristics of a compound are dictated by its molecular structure. This compound (C₃H₃NOS) possesses a planar aromatic ring, a polar thione group (C=S), and an acidic proton on the nitrogen atom, which collectively govern its intermolecular interactions and, consequently, its physical properties.

PropertyValueSource
Molecular Formula C₃H₃NOSPubChem[4]
Molecular Weight 101.13 g/mol PubChem[4]
Melting Point 147 °CCanadian Journal of Chemistry[1]
Computed XLogP3 0.3PubChem[4]
Solubility See discussion below-
Melting Point Analysis

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

An experimental melting point for this compound has been reported as 147 °C .[1] This relatively high melting point for a small molecule suggests strong intermolecular forces in the solid state, likely attributable to hydrogen bonding between the N-H group and the thione sulfur of neighboring molecules, as well as dipole-dipole interactions.

Solubility Profile: A Qualitative and Predictive Assessment

Key Structural Features Influencing Solubility:

  • Polarity: The presence of nitrogen, oxygen, and sulfur atoms, along with the polar C=S and N-H bonds, makes this compound a polar molecule. This polarity suggests that it will be more soluble in polar solvents than in nonpolar solvents, following the principle of "like dissolves like".[5][6]

  • Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, and the oxygen, nitrogen, and sulfur atoms can act as hydrogen bond acceptors. This capability for hydrogen bonding will enhance its solubility in protic solvents like water and ethanol.

  • Acidity: The proton on the nitrogen atom is acidic and can be removed by a base. This is supported by literature describing the compound as "base-soluble".[1] In the presence of a base such as sodium hydroxide, the molecule is deprotonated to form a water-soluble salt.

  • Lipophilicity: The computed XLogP3 value of 0.3 suggests that the compound has a relatively balanced hydrophilic-lipophilic character, leaning slightly towards hydrophilicity.[4]

Predicted Solubility:

  • Water: Low to moderate solubility is expected due to its polarity and hydrogen bonding capabilities.

  • Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): High solubility is expected due to the formation of a soluble salt upon deprotonation.[1][7]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is predicted due to favorable dipole-dipole interactions and hydrogen bonding.

  • Polar Aprotic Solvents (e.g., DMSO, Acetone): Good to moderate solubility is likely, driven by strong dipole-dipole interactions. DMSO, in particular, is often used to dissolve similar heterocyclic compounds for biological screening.[8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is expected due to the significant mismatch in polarity.

Given the absence of precise quantitative data, it is imperative for researchers to experimentally determine the solubility of this compound in the specific solvent systems relevant to their work. The following sections provide detailed protocols for this purpose.

Experimental Protocols for Property Determination

The following protocols are designed to be self-validating systems, providing researchers with reliable methods to determine the melting point and solubility of this compound and its derivatives.

Protocol 1: Melting Point Determination via the Capillary Method

This method is a standard and reliable technique for determining the melting point of a solid organic compound.

Causality Behind Experimental Choices: The use of a finely ground, dry powder ensures uniform heat transfer. Packing the sample tightly in a capillary tube prevents air pockets that could lead to inaccurate readings. A slow heating rate near the melting point (1-2°C per minute) is crucial for allowing the system to remain in thermal equilibrium, ensuring an accurate determination of the melting range.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the crystals on a watch glass using a spatula.

    • Take a capillary tube sealed at one end. Press the open end into the powder.

    • Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup:

    • Insert the capillary tube into the sample holder of a melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

  • Approximate Melting Point Determination (Optional but Recommended):

    • Set a rapid heating rate (e.g., 10-15°C per minute).

    • Observe the sample and note the approximate temperature at which it melts. This provides a target range for the precise measurement.

    • Allow the apparatus to cool significantly before proceeding.

  • Precise Melting Point Determination:

    • Set the heating rate to bring the temperature to about 15-20°C below the approximate melting point found in the previous step.

    • Once this temperature is reached, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

    • Carefully observe the sample. Record the temperature at which the first drop of liquid appears (T₁).

    • Continue heating at the slow rate and record the temperature at which the last solid particle melts (T₂).

    • The melting point is reported as the range T₁ - T₂.

    • Repeat the measurement with a fresh sample to ensure reproducibility.

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Grind sample to a fine powder prep2 Pack 2-3 mm into capillary tube prep1->prep2 meas1 Place tube in apparatus prep2->meas1 meas2 Heat rapidly for approximate MP meas1->meas2 meas3 Cool apparatus meas2->meas3 meas4 Heat slowly (1-2°C/min) near expected MP meas3->meas4 meas5 Record T₁ (first liquid) meas4->meas5 meas6 Record T₂ (all liquid) meas5->meas6 result1 Report melting range (T₁ - T₂) meas6->result1 Solubility_Workflow cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification eq1 Add excess solid to solvent eq2 Seal and agitate at constant T for 24 hours eq1->eq2 sep1 Allow solid to settle eq2->sep1 sep2 Filter supernatant or centrifuge sep1->sep2 quant2 Analyze sample and standards (e.g., by HPLC or UV-Vis) sep2->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Calculate concentration quant2->quant3 result Report Solubility (e.g., in mg/mL or mol/L) quant3->result

References

A-Technical Guide to the Synthesis of Novel 3H-Oxazole-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: The oxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The introduction of a thione functional group in place of the more common oxygen analogue can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, offering a powerful strategy for lead optimization. This guide provides an in-depth exploration of the synthetic strategies for accessing 3H-oxazole-2-thione derivatives, a class of compounds with underexplored potential. We will delve into the mechanistic underpinnings of the most viable synthetic routes, provide detailed experimental protocols, and present a logical framework for the rational design and synthesis of novel derivatives for drug discovery and development.

Introduction: The Strategic Value of the this compound Core

Heterocyclic compounds are fundamental to modern drug discovery. Among them, the oxazole ring system is prized for its ability to engage in various non-covalent interactions within biological systems, such as hydrogen bonding and π-stacking.[2] While extensive research has focused on diverse oxazole substitution patterns, the 2-thione derivative represents a compelling, yet less chartered, area of chemical space.[3][4]

The this compound core exists in tautomeric equilibrium with its 2-mercapto-oxazole form. This duality is critical, as it influences the molecule's reactivity, metal-chelating ability, and hydrogen bonding potential as both a donor and acceptor. The replacement of a carbonyl oxygen with sulfur (a thione group) increases the size and polarizability of the atom, which can lead to enhanced binding affinity or altered selectivity for protein targets. This strategy has been successfully employed in related heterocyclic systems, such as the 1,3,4-oxadiazole-2(3H)-thiones, which have demonstrated a wide array of biological activities, including anticancer and antimicrobial properties.[5]

This guide will focus on robust and adaptable synthetic methodologies to empower researchers to construct libraries of novel this compound derivatives for biological screening.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic analysis of the this compound core suggests a few primary pathways for its construction. The most direct and versatile approach involves the cyclization of an acyclic precursor that already contains the requisite atoms in a 1,3-relationship.

G Target This compound Core Precursor1 β-Amino Alcohol + Thiocarbonyl Source (CS₂) Target->Precursor1 C-S & C-O Bond Formation Precursor2 α-Hydroxy Ketone + Thiocyanate Source Target->Precursor2 C-N & C-S Bond Formation Precursor3 Oxazol-2(3H)-one + Thionating Agent Target->Precursor3 O/S Exchange

Caption: Key retrosynthetic disconnections for the this compound scaffold.

Based on established precedents in heterocyclic chemistry, two primary strategies emerge as the most promising:

  • Strategy A (Primary Route): Base-mediated cyclization of β-amino alcohols with carbon disulfide (CS₂). This is a highly reliable method for forming the saturated oxazolidine-2-thione ring system, which can serve as a direct precursor.[6]

  • Strategy B (Alternative Route): Thionation of a pre-formed oxazol-2(3H)-one ring. This involves the direct conversion of a carbonyl group to a thiocarbonyl using a specialized reagent like Lawesson's Reagent.[7][8]

This guide will focus principally on Strategy A due to its operational simplicity, use of readily available starting materials, and high potential for diversification.

The Primary Synthetic Route: From β-Amino Alcohols and Carbon Disulfide

The reaction of β-amino alcohols with carbon disulfide in the presence of a base is a cornerstone for the synthesis of sulfur-containing five-membered heterocycles.[6] The reaction proceeds via a dithiocarbamate intermediate, which undergoes intramolecular cyclization to furnish the heterocyclic core. While this method is widely documented for the synthesis of the saturated oxazolidine-2-thiones, it provides the most logical and field-proven foundation for accessing the target unsaturated 3H-oxazole-2-thiones.

Mechanistic Rationale

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting unforeseen outcomes. The process can be dissected into three key stages:

  • Formation of the Dithiocarbamate Salt: The primary or secondary amine of the β-amino alcohol acts as a nucleophile, attacking the electrophilic carbon of carbon disulfide. In the presence of a base (e.g., KOH, K₂CO₃), the resulting dithiocarbamic acid is deprotonated to form a stable salt.[6]

  • Intramolecular Cyclization (Sₙ2): The pendant hydroxyl group, activated by the base, acts as an intramolecular nucleophile. It attacks the carbon of the dithiocarbamate, displacing a sulfur-containing leaving group and forming the five-membered oxazolidine ring.

  • Aromatization/Dehydrogenation: This final step is the critical conversion from the saturated oxazolidine-2-thione intermediate to the desired this compound. This can potentially occur in situ under specific oxidative conditions or as a separate, subsequent chemical step using a suitable dehydrogenating agent.

G cluster_0 Mechanism of Oxazole-2-thione Formation A β-Amino Alcohol + CS₂ B Dithiocarbamate Intermediate A->B Base (e.g., KOH) C Oxazolidine-2-thione (Saturated Intermediate) B->C Intramolecular Cyclization (Sₙ2) D This compound (Final Product) C->D Dehydrogenation [ -2H ]

Caption: Simplified mechanistic pathway from β-amino alcohol to this compound.

Detailed Experimental Protocol: Microwave-Assisted Synthesis

Microwave-assisted synthesis offers significant advantages over conventional heating, including dramatically reduced reaction times, improved yields, and higher purity of the final products. The following protocol is adapted from established methods for the synthesis of the saturated oxazolidine-2-thione analogues and serves as a robust starting point for optimization.[6]

Workflow for Synthesis

G A 1. Reagent Charging B Add β-amino alcohol (1.0 eq), K₂CO₃ (1.0 eq), and CS₂ (1.5 eq) to a 25 mL microwave vessel. A->B C 2. Microwave Irradiation D Irradiate at 100-120 °C for 10-20 minutes. Monitor pressure and temperature. C->D E 3. Work-up & Isolation F Cool to RT. Acidify with dilute HCl. Extract with EtOAc or CH₂Cl₂. Wash with brine. E->F G 4. Purification H Dry organic layer (Na₂SO₄). Concentrate in vacuo. Purify by column chromatography (e.g., Hexane:EtOAc). G->H I 5. Characterization J Confirm structure using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. I->J

Caption: Step-by-step experimental workflow for the synthesis of oxazole-2-thione derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: To a 25 mL microwave reactor vessel equipped with a magnetic stirrer, add the desired β-amino alcohol (e.g., (S)-phenylalaninol, 1.0 eq.), potassium carbonate (1.0 eq.), and carbon disulfide (1.5 eq.).

  • Microwave Reaction: Seal the vessel and place it in a focused microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120 °C for 15 minutes. Safety Note: The reaction generates pressure; ensure the vessel is properly sealed and pressure is monitored.

  • Initial Work-up: After the reaction, allow the vessel to cool to room temperature. Carefully unseal the vessel in a fume hood. Dilute the reaction mixture with water (20 mL) and acidify to pH ~5-6 with 1M HCl.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure product.

  • Dehydrogenation (If Required): If the isolated product is the saturated oxazolidine-2-thione, a subsequent dehydrogenation step will be necessary. This can be explored using various reagents such as manganese dioxide (MnO₂) or sulfur in a high-boiling solvent. This step requires specific optimization for each substrate.

  • Characterization: Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). The appearance of olefinic protons in the ¹H NMR spectrum and a C=S signal around 185-195 ppm in the ¹³C NMR spectrum are indicative of the desired product.

Data Presentation: Influence of Starting Material on Product Yield

The choice of the starting β-amino alcohol significantly impacts the reaction outcome. Substituents on the amino alcohol backbone can influence reactivity due to steric and electronic effects. The following table, based on data for the synthesis of saturated oxazolidine-2-thione analogues, provides a valuable reference for predicting trends in the synthesis of the target unsaturated compounds.[6]

Entryβ-Amino Alcohol PrecursorProductYield (%)
1(S)-PhenylalaninolHBenzyl(S)-4-benzyl-1,3-oxazolidine-2-thione95
2(S)-PhenylglycinolHPhenyl(S)-4-phenyl-1,3-oxazolidine-2-thione97
3(S)-ValinolHIsopropyl(S)-4-isopropyl-1,3-oxazolidine-2-thione93
4(1S, 2R)-NorephedrineMethylPhenyl(4S, 5R)-4-methyl-5-phenyl-1,3-oxazolidine-2-thione96

Table adapted from established microwave-assisted synthesis protocols for oxazolidine-2-thiones.[6] Yields are for the isolated, saturated products and serve as a predictive baseline.

Alternative Synthetic Route: Thionation of Oxazol-2(3H)-ones

An alternative, powerful strategy for synthesizing thiocarbonyl compounds is the direct thionation of their carbonyl precursors.[8] This approach is advantageous if the corresponding oxazol-2(3H)-one is readily available or simpler to synthesize than the required β-amino alcohol.

The reagent of choice for this transformation is 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide , commonly known as Lawesson's Reagent (LR) .

Mechanism of Thionation with Lawesson's Reagent:

The reaction mechanism involves the formation of a four-membered thiaoxaphosphetane intermediate from the reaction of the carbonyl group with the reactive dithiophosphine ylide derived from LR.[9] This intermediate then undergoes a retro-[2+2] cycloaddition, akin to a Wittig reaction, to yield the desired thione and a stable phosphorus-oxygen byproduct.[9]

General Protocol:

  • Dissolve the starting oxazol-2(3H)-one (1.0 eq.) in an anhydrous, high-boiling solvent such as toluene or xylene.

  • Add Lawesson's Reagent (0.5 - 0.6 eq.) to the solution.

  • Heat the reaction mixture to reflux (typically 80-140 °C) and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction, concentrate it in vacuo, and purify the residue by column chromatography to isolate the this compound.

This method is particularly useful for substrates that may be sensitive to the basic conditions used in the cyclization of β-amino alcohols.[7]

Conclusion and Future Perspectives

The synthesis of novel this compound derivatives offers a promising avenue for expanding the chemical toolbox available to medicinal chemists. The primary synthetic route, involving the microwave-assisted cyclization of β-amino alcohols with carbon disulfide, stands out as a robust, efficient, and highly adaptable method for generating molecular diversity. Further exploration into one-pot cyclization and dehydrogenation conditions could streamline this process, making it even more attractive for library synthesis. The alternative strategy using Lawesson's Reagent provides a valuable orthogonal approach for specific substrates. As the demand for novel therapeutic agents with unique mechanisms of action continues to grow, the strategic synthesis of underexplored scaffolds like the this compound core will be paramount in the discovery of next-generation pharmaceuticals.

References

The Versatile -Oxazole-2-thione Scaffold: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A deep dive into the multifaceted biological activities of 3H-oxazole-2-thione scaffolds, this technical guide, authored for researchers, scientists, and drug development professionals, elucidates the therapeutic potential of this versatile heterocyclic nucleus. With full editorial control, this document moves beyond rigid templates to present a narrative grounded in scientific integrity, offering field-proven insights into the anticancer, antimicrobial, and anti-inflammatory properties of these compounds.

Introduction to this compound Scaffolds

The oxazole nucleus is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom.[1][2] The this compound scaffold, a derivative of this core structure, has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[2] The unique structural features of this scaffold allow for diverse substitutions, which in turn modulates its biological effects, making it a privileged structure in drug discovery.[2] The synthesis of these scaffolds can be achieved through various methods, often involving the reaction of anilines with chloroacetyl chloride to form an intermediate that is then condensed with thiourea.[3]

Anticancer Activity: A Primary Therapeutic Avenue

Derivatives of the oxazole scaffold have demonstrated significant potential as anticancer agents, targeting various mechanisms to induce cancer cell death.[4][5]

Mechanism of Action: Tubulin Polymerization Inhibition

A key mechanism through which certain oxadiazole-2-thione derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[6][7] Tubulin is a critical protein involved in the formation of microtubules, which are essential for cell division. By disrupting tubulin polymerization, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.[4][6][7] For instance, a series of 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[7][8][9]oxadiazole-2-thione derivatives showed notable cytotoxic activity against various cancer cell lines, including hepatocarcinoma (HepG2), breast adenocarcinoma (MCF-7), and leukemia (HL-60).[6][7]

One particular compound, with trimethoxy substituents on both phenyl rings, exhibited the highest cytotoxic effect with IC50 values of 12.01, 7.52, and 9.7 µM against HepG2, MCF-7, and HL-60 cells, respectively.[6][7] Further mechanistic studies confirmed that these compounds effectively inhibit cellular tubulin.[6][7]

Other Anticancer Mechanisms

Beyond tubulin inhibition, oxazole derivatives have been shown to inhibit other crucial targets in cancer cells, such as:

  • DNA Topoisomerase: Enzymes that are critical for DNA replication and repair.[4]

  • Protein Kinases: A large family of enzymes that regulate many aspects of cell function, including growth and proliferation.[4]

  • STAT3 and G-quadruplex: Novel targets involved in cancer cell signaling and survival.[4]

Data Summary: In Vitro Cytotoxicity of Oxadiazole-2-thione Derivatives
Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
5a HepG2 (Hepatocarcinoma)12.01Tubulin Polymerization Inhibition[6][7]
MCF-7 (Breast Adenocarcinoma)7.52Tubulin Polymerization Inhibition[6][7]
HL-60 (Leukemia)9.7Tubulin Polymerization Inhibition[6][7]
5h HepG2 (Hepatocarcinoma)-Potent Tubulin Inhibitor (81.1% inhibition)[6][7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualization: Anticancer Workflow

G cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation cell_culture Cancer Cell Lines (e.g., MCF-7, HepG2) compound_treatment Treat with Oxazole-2-thione Derivatives cell_culture->compound_treatment mtt_assay MTT Assay for Cytotoxicity (IC50) compound_treatment->mtt_assay tubulin_assay Tubulin Polymerization Assay mtt_assay->tubulin_assay Identify Potent Compounds flow_cytometry Cell Cycle Analysis tubulin_assay->flow_cytometry western_blot Apoptosis Marker Analysis flow_cytometry->western_blot animal_model Xenograft Mouse Model western_blot->animal_model Confirm Mechanism tumor_measurement Tumor Growth Inhibition animal_model->tumor_measurement

Caption: Workflow for evaluating the anticancer activity of this compound scaffolds.

Antimicrobial Activity: Combating Pathogens

The this compound scaffold has also been identified as a promising backbone for the development of new antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[1][3][8][10][11]

Scope of Activity

Studies have shown that derivatives of this scaffold are effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[8][10] Furthermore, antifungal activity has been observed against species such as Aspergillus niger and Candida albicans.[8][10] The cup-plate agar diffusion method is a common technique used to evaluate this antimicrobial activity.[8]

Experimental Protocol: Agar Disc Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition around a disc impregnated with the test substance.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile petri dishes.

  • Inoculation: Spread a standardized inoculum of the target microorganism evenly over the agar surface.

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the this compound derivatives onto the agar surface. Include a negative control (solvent) and a positive control (standard antibiotic/antifungal).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.

Visualization: Antimicrobial Screening Process

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Results & Analysis agar_prep Prepare Agar Plates (Mueller-Hinton/Sabouraud) inoculate Inoculate Agar Surface agar_prep->inoculate inoculum_prep Prepare Microbial Inoculum (Bacteria/Fungi) inoculum_prep->inoculate apply_discs Apply Discs with Test Compounds & Controls inoculate->apply_discs incubate Incubate Plates apply_discs->incubate measure_zones Measure Zones of Inhibition (mm) incubate->measure_zones compare Compare with Controls measure_zones->compare determine_mic Determine Minimum Inhibitory Concentration (MIC) compare->determine_mic

Caption: Workflow for the agar disc diffusion antimicrobial assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

The anti-inflammatory potential of oxazole derivatives is another significant area of research.[12][13][14] These compounds have been shown to target key enzymes in the inflammatory cascade.

Mechanism of Action: COX-1/COX-2 Inhibition

A series of ibuprofen and salicylic acid-based 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives have been synthesized and evaluated as potential anti-inflammatory agents.[9] These compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, COX-1 and COX-2.[9] The results indicated that many of these compounds displayed superior or comparable activity in inhibiting COX-1 and preventing lipopolysaccharide (LPS)-induced nitric oxide (NO) production when compared to reference molecules.[9] Molecular docking studies have also been performed to understand the possible interactions with COX enzymes.[9] Some oxazole derivatives have also shown potential as COX-2 inhibitors.[14][15]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Step-by-Step Methodology:

  • Animal Grouping: Divide rats or mice into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the oxazole derivatives.

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal to induce inflammation.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.

Visualization: Inflammatory Signaling Pathway

G lps LPS (Lipopolysaccharide) tlr4 TLR4 lps->tlr4 nf_kb NF-κB Activation tlr4->nf_kb cox2 COX-2 Expression nf_kb->cox2 prostaglandins Prostaglandins cox2->prostaglandins inflammation Inflammation prostaglandins->inflammation oxazole Oxazole-2-thione Derivatives oxazole->cox2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Other Biological Activities

The versatility of the this compound scaffold extends to other therapeutic areas, including its potential as monoamine oxidase (MAO) inhibitors.[16] A series of oxazole derivatives were designed and synthesized, with some showing substantial activity against both MAO-A and MAO-B isoforms.[16]

Conclusion

The this compound scaffold represents a highly valuable and versatile core structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, with significant potential in the development of new anticancer, antimicrobial, and anti-inflammatory agents. The ability to readily modify the scaffold allows for the fine-tuning of its pharmacological properties, making it a continued focus of research for the discovery of novel therapeutics. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of more potent and selective drug candidates.

References

An In-depth Technical Guide to the Mechanism of Action of 3H-Oxazole-2-thione Compounds in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Therapeutic Potential of a Privileged Scaffold

The oxazole heterocycle is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1] Among these, the 3H-oxazole-2-thione moiety and its derivatives have emerged as a promising class of anticancer agents. While extensive research has been conducted on analogous structures such as 1,3,4-oxadiazole-2-thiones, this guide will focus on the putative mechanism of action of this compound compounds, drawing upon established findings from closely related chemical entities to provide a comprehensive and technically robust overview for researchers, scientists, and drug development professionals. Our exploration will be grounded in the principles of scientific integrity, providing not just a description of phenomena, but an explanation of the causal links from molecular interaction to cellular consequence.

Part 1: The Core Mechanism - Disruption of Microtubule Dynamics

The primary anticancer mechanism of action for a significant number of oxazole- and oxadiazole-thione derivatives is the inhibition of tubulin polymerization.[2][3] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.[4] Their dynamic nature, characterized by rapid polymerization and depolymerization, is fundamental to the formation of the mitotic spindle during cell division. By interfering with this process, this compound compounds can induce mitotic arrest and subsequently trigger programmed cell death (apoptosis) in rapidly proliferating cancer cells.

The Molecular Target: The Colchicine Binding Site of β-Tubulin

Molecular docking studies on analogous compounds suggest that oxazole-2-thione derivatives likely bind to the colchicine-binding site on β-tubulin.[2] This binding is non-covalent and is thought to induce a conformational change in the tubulin dimer, rendering it incapable of polymerizing into microtubules. This prevents the formation of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.

Downstream Cellular Consequences

The inhibition of tubulin polymerization initiates a cascade of cellular events, culminating in cell death. This pathway can be systematically investigated and is characterized by several key phenomena:

  • G2/M Phase Cell Cycle Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that halts the cell cycle in the G2/M phase to prevent aneuploidy.[5] This arrest is a hallmark of antitubulin agents.

  • Induction of Apoptosis: Prolonged arrest in mitosis ultimately leads to the activation of the intrinsic apoptotic pathway. This is characterized by the activation of caspase cascades, a family of proteases that execute programmed cell death.[3] Key markers of apoptosis include the externalization of phosphatidylserine on the cell membrane, DNA fragmentation, and the cleavage of specific cellular substrates like poly(ADP-ribose) polymerase (PARP).[3][6]

The proposed signaling pathway from tubulin binding to apoptosis is illustrated in the diagram below:

Signaling_Pathway cluster_0 Molecular Interaction cluster_1 Cellular Response Compound This compound Compound Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binding & Inhibition of Polymerization Spindle_Disruption Mitotic Spindle Disruption Tubulin->Spindle_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Caption: Proposed signaling pathway for this compound compounds.

Part 2: Experimental Validation - A Practical Guide

To rigorously validate the proposed mechanism of action, a series of well-established in vitro assays should be performed. The following section provides detailed, step-by-step protocols for these key experiments. The causality behind experimental choices is emphasized, ensuring a self-validating system of investigation.

The overall experimental workflow is as follows:

Experimental_Workflow Start Hypothesis: Compound inhibits tubulin polymerization Cytotoxicity 1. In Vitro Cytotoxicity Assay (e.g., MTT Assay) Start->Cytotoxicity Tubulin_Polymerization 2. In Vitro Tubulin Polymerization Assay Cytotoxicity->Tubulin_Polymerization If cytotoxic Microtubule_Imaging 3. Immunofluorescence Microscopy of Microtubules Tubulin_Polymerization->Microtubule_Imaging Confirm direct target Cell_Cycle 4. Cell Cycle Analysis (Flow Cytometry) Microtubule_Imaging->Cell_Cycle Visualize cellular effect Apoptosis_Assay 5. Apoptosis Assays (Annexin V/PI, Caspase Activity) Cell_Cycle->Apoptosis_Assay Quantify downstream effect Conclusion Conclusion: Mechanism of Action Elucidated Apoptosis_Assay->Conclusion

Caption: A logical workflow for investigating the mechanism of action.

In Vitro Cytotoxicity Data

The initial step is to determine the cytotoxic potential of the this compound derivatives against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.

Compound ClassCell LineIC50 (µM)Reference
1,3,4-Oxadiazole-2-thione Derivative (5a)HepG2 (Hepatocellular Carcinoma)12.01[2][3]
MCF-7 (Breast Adenocarcinoma)7.52[2][3]
HL-60 (Leukemia)9.7[2][3]
1,3,4-Oxadiazole-2-thione Derivative (5m)HepG2 (Hepatocellular Carcinoma)5.78[7]
SW1116 (Colorectal Carcinoma)47.15[7]

Note: Data is for closely related 1,3,4-oxadiazole-2-thione derivatives as a proxy for this compound compounds.

Experimental Protocols
  • Principle: This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules. The increase in turbidity due to microtubule formation is monitored spectrophotometrically. A decrease in the rate and extent of polymerization in the presence of the compound indicates inhibitory activity.

  • Methodology:

    • Reagent Preparation: Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), GTP stock solution (100 mM), and resuspend purified tubulin (>99% pure) in the buffer on ice.

    • Reaction Setup: In a pre-warmed 96-well plate, add the tubulin polymerization buffer, GTP (to a final concentration of 1 mM), and the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and positive controls (e.g., paclitaxel for polymerization promotion, colchicine or vincristine for inhibition).

    • Initiation of Polymerization: Add the purified tubulin solution to each well to initiate the reaction.

    • Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm every minute for at least 60 minutes.

    • Data Analysis: Plot absorbance versus time. A decrease in the Vmax and the final plateau of the polymerization curve in the presence of the test compound indicates inhibition.

  • Principle: This technique allows for the direct visualization of the microtubule network within cells. Treatment with a tubulin polymerization inhibitor is expected to cause depolymerization of microtubules, leading to a diffuse, unorganized tubulin staining pattern compared to the well-defined filamentous network in control cells.

  • Methodology:

    • Cell Culture and Treatment: Seed cells (e.g., HeLa or A549) on glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the this compound compound at its IC50 concentration for an appropriate duration (e.g., 12-24 hours). Include a vehicle-treated control.

    • Fixation: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) and then fix them with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular structures.

    • Blocking: Wash with PBS and block non-specific antibody binding by incubating with 1% bovine serum albumin (BSA) in PBS for 1 hour.

    • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in the blocking buffer overnight at 4°C.

    • Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) for 1 hour at room temperature in the dark.

    • Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Imaging: Visualize the cells using a fluorescence microscope. Capture images of the microtubule network (green fluorescence) and nuclei (blue fluorescence).

  • Principle: This method quantifies the DNA content of individual cells, allowing for the determination of the cell cycle phase distribution (G0/G1, S, and G2/M). A compound that disrupts mitosis will cause an accumulation of cells in the G2/M phase.

  • Methodology:

    • Cell Treatment and Harvesting: Treat cells with the test compound at various concentrations for 24 hours. Harvest both adherent and floating cells by trypsinization and centrifugation.

    • Fixation: Wash the cell pellet with cold PBS and fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a DNA intercalating dye, and RNase A (to prevent staining of double-stranded RNA).

    • Flow Cytometry Analysis: Incubate the cells for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer.

    • Data Interpretation: The fluorescence intensity of PI is directly proportional to the DNA content. A histogram of cell count versus fluorescence intensity will show distinct peaks for G0/G1 (2N DNA content) and G2/M (4N DNA content) phases. An increase in the percentage of cells in the G2/M peak in treated samples compared to the control indicates cell cycle arrest.

  • Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Methodology:

    • Cell Treatment and Collection: Treat cells with the test compound for a relevant time period (e.g., 48 hours). Collect both floating and adherent cells.

    • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: Add more binding buffer to the samples and analyze them by flow cytometry within one hour.

    • Quadrant Analysis: The results are typically displayed as a dot plot with four quadrants:

      • Lower Left (Annexin V-/PI-): Live cells

      • Lower Right (Annexin V+/PI-): Early apoptotic cells

      • Upper Right (Annexin V+/PI+): Late apoptotic/necrotic cells

      • Upper Left (Annexin V-/PI+): Necrotic cells (due to mechanical damage)

Part 3: Concluding Remarks and Future Directions

The evidence from analogous compounds strongly suggests that this compound derivatives exert their anticancer effects primarily through the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis. The experimental workflow and detailed protocols provided in this guide offer a robust framework for validating this mechanism of action for novel compounds within this chemical class.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to optimize potency and selectivity.

  • In Vivo Efficacy: Evaluating promising lead compounds in preclinical animal models of cancer to assess their therapeutic potential.

  • Exploration of Secondary Targets: While tubulin is a primary target, the possibility of other off-target effects or complementary mechanisms of action should not be discounted and could be explored through broader screening panels.

By employing the rigorous scientific approach outlined in this guide, researchers can effectively elucidate the mechanism of action of this compound compounds and pave the way for the development of novel and effective anticancer therapeutics.

References

Methodological & Application

Application Note: One-Pot Synthesis of Substituted 3H-Oxazole-2-thiones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive protocol for the efficient one-pot synthesis of substituted 3H-oxazole-2-thiones, a class of heterocyclic compounds of significant interest in medicinal chemistry. The presented methodology leverages a copper-catalyzed cascade reaction between terminal propargyl alcohols and isothiocyanates. We delve into the underlying reaction mechanism, provide a detailed step-by-step protocol, outline expected outcomes for various substrates, and offer insights into process optimization and safety. This document is designed to empower researchers to reliably synthesize these valuable scaffolds for applications in drug discovery and development.

Introduction: The Significance of the Oxazole-2-thione Scaffold

The oxazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] Oxazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2] The 3H-oxazole-2-thione motif, in particular, has attracted attention for its potential in modulating biological pathways and serving as a versatile synthetic intermediate.[3]

Traditional multi-step syntheses of these compounds can be time-consuming, resource-intensive, and often result in lower overall yields due to losses at each step. One-pot syntheses, where multiple reaction steps are performed in a single reaction vessel without the isolation of intermediates, offer a more elegant and efficient alternative.[4] They align with the principles of green chemistry by reducing solvent waste, energy consumption, and handling of potentially hazardous intermediates. This application note details a robust one-pot method that provides facile access to a diverse range of substituted 3H-oxazole-2-thiones.

Reaction Mechanism and Key Principles

The described synthesis proceeds via a copper-catalyzed cascade reaction. Understanding the mechanism is crucial for troubleshooting and adapting the protocol for different substrates. The proposed pathway involves several key steps:

  • Formation of Copper Acetylide: The terminal alkyne of the propargyl alcohol reacts with the copper(I) catalyst to form a copper acetylide intermediate. This step increases the nucleophilicity of the alkyne carbon.

  • Nucleophilic Attack: The nitrogen atom of the isothiocyanate acts as a nucleophile, attacking the internal carbon of the activated alkyne.

  • Intramolecular Cyclization: The oxygen of the hydroxyl group on the propargyl alcohol then attacks the central carbon of the isothiocyanate moiety. This key 5-exo-dig cyclization step forms the five-membered oxazole ring.

  • Protonation/Tautomerization: The reaction is completed by protonation to yield the stable this compound product.

The choice of a copper catalyst is critical; it facilitates the key C-N and C-O bond-forming steps under mild conditions.[5][6][7] The one-pot nature of this reaction is enabled by the carefully orchestrated sequence of intramolecular events that proceed without the need for isolating the thiocarbamate intermediate.

Reaction_Mechanism cluster_reaction Cascade Reaction Propargyl_Alcohol Propargyl Alcohol (R1, R2-Substituted) Cu_Catalyst Cu(I) Catalyst Propargyl_Alcohol->Cu_Catalyst + Isothiocyanate Isothiocyanate (R3-NCS) Nucleophilic_Attack Nucleophilic Attack by Isothiocyanate Isothiocyanate->Nucleophilic_Attack Cu_Acetylide Copper Acetylide Intermediate Cu_Catalyst->Cu_Acetylide Cu_Acetylide->Nucleophilic_Attack Cyclization Intramolecular 5-exo-dig Cyclization Nucleophilic_Attack->Cyclization Forms Intermediate Final_Product This compound Cyclization->Final_Product Protonation

Caption: Proposed mechanism for the copper-catalyzed one-pot synthesis.

Detailed Experimental Protocol

This protocol provides a general method for the synthesis of 5,5-dimethyl-3-phenyl-3H-oxazole-2-thione as a representative example. Quantities can be adjusted for different substrates.

Materials and Equipment
  • Reagents:

    • 2-Methyl-3-butyn-2-ol (Propargyl Alcohol derivative) (≥98%)

    • Phenyl isothiocyanate (≥98%)

    • Copper(I) iodide (CuI) (99.99%)

    • Triethylamine (Et₃N) (≥99.5%)

    • Toluene (Anhydrous, ≥99.8%)

    • Ethyl acetate (EtOAc) (HPLC grade)

    • Hexane (HPLC grade)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine (Saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Round-bottom flask (50 mL) with stir bar

    • Reflux condenser

    • Heating mantle with temperature control

    • Inert atmosphere setup (Nitrogen or Argon)

    • Syringes and needles

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • Rotary evaporator

    • Glassware for extraction (separatory funnel)

    • Flash column chromatography system

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂), add copper(I) iodide (0.05 mmol, 9.5 mg).

  • Solvent and Base Addition: Add anhydrous toluene (10 mL) and triethylamine (1.5 mmol, 0.21 mL). Stir the suspension for 5 minutes at room temperature.

  • Reagent Addition: Add 2-methyl-3-butyn-2-ol (1.0 mmol, 0.097 mL) to the flask via syringe. Follow with the addition of phenyl isothiocyanate (1.2 mmol, 0.14 mL).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase). The disappearance of the starting materials typically occurs within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding 15 mL of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound product.

Visualization of Experimental Workflow

Caption: High-level experimental workflow from setup to final product.

Expected Results and Substrate Scope

The described one-pot protocol is versatile and accommodates a range of substituted propargyl alcohols and isothiocyanates. The electronic nature of the substituents on the isothiocyanate can influence reaction times, with electron-withdrawing groups sometimes accelerating the cyclization. Below is a table summarizing typical results for a variety of substrates based on literature precedents.

EntryPropargyl Alcohol (R¹, R²)Isothiocyanate (R³)Typical Yield
1Me, MePhenyl85-95%
2H, PhenylPhenyl75-85%
3Me, Me4-Chlorophenyl80-90%
4Me, Me4-Methoxyphenyl82-92%
5Et, EtBenzyl70-80%

Yields are for isolated, purified products and may vary based on reaction scale and purification efficiency.

Safety and Troubleshooting

  • Safety: Isothiocyanates are lachrymators and should be handled in a well-ventilated fume hood. Toluene is flammable and toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Troubleshooting:

    • Low Yield: Ensure all reagents are anhydrous, particularly the toluene. The copper catalyst can be sensitive to air and moisture; perform the reaction under a strict inert atmosphere.

    • Incomplete Reaction: If the reaction stalls (as monitored by TLC), a small additional portion of the catalyst can be added. Ensure the reaction temperature is maintained at 80 °C.

    • Purification Difficulties: If the product co-elutes with impurities, try a different solvent system for column chromatography or consider recrystallization as an alternative purification method.

Conclusion

This application note presents a reliable and high-yielding one-pot synthesis of substituted 3H-oxazole-2-thiones. The method's operational simplicity, scalability, and tolerance of various functional groups make it a valuable tool for medicinal chemists and researchers in drug discovery. By providing a detailed protocol and mechanistic insights, we aim to facilitate the broader adoption of this efficient synthetic strategy for accessing this important heterocyclic scaffold.

References

The Versatile Scaffold: Harnessing 3H-Oxazole-2-thione in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Privileged Heterocycle

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is perpetual. Among the myriad of heterocyclic systems, the 1,3-oxazole core has established itself as a "privileged structure," appearing in numerous natural products and FDA-approved drugs.[1][2] This guide focuses on a particularly intriguing and reactive derivative: 3H-oxazole-2-thione (also known as 2-mercaptooxazole). Its unique electronic properties and multiple points for functionalization make it a highly valuable, yet perhaps underutilized, building block for the synthesis of new chemical entities aimed at a range of therapeutic targets.[3][4]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing not only detailed protocols for the synthesis and derivatization of this compound but also a deep dive into its applications in medicinal chemistry, grounded in established scientific principles and literature.

Core Concepts: Understanding the this compound Scaffold

This compound exists in tautomeric equilibrium with its thiol form, 1,3-oxazole-2-thiol. However, spectroscopic evidence suggests that in solution, the thione form is predominant.[5] This thione moiety is a key feature, offering a nucleophilic sulfur atom that is readily alkylated, allowing for the introduction of a wide variety of side chains. Furthermore, the nitrogen atom of the oxazole ring can also be functionalized, providing a second vector for structural diversification.

The oxazole ring itself, being a five-membered aromatic heterocycle, can engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an excellent pharmacophore.[3]

Synthesis of the this compound Core

Protocol 1: Synthesis of this compound

This protocol is adapted from the general synthesis of 2-mercapto-1,3-azoles.

Materials:

  • Glycolic aldehyde (or its dimer)

  • Potassium thiocyanate (KSCN)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve glycolic aldehyde (1 equivalent) and potassium thiocyanate (1.1 equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v).

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid (1.2 equivalents) to the stirring solution. The reaction mixture is then heated to reflux (typically 80-100 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

  • Extraction: The residue is partitioned between water and an organic solvent such as dichloromethane or ethyl acetate. The aqueous layer is extracted three times with the organic solvent.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Medicinal Chemistry Applications and Derivatization Strategies

The true power of the this compound scaffold lies in its utility as a versatile intermediate for the synthesis of biologically active molecules. The nucleophilic sulfur and nitrogen atoms serve as handles for the introduction of various pharmacophoric groups.

S-Alkylation: Introducing Diversity at the 2-Position

The sulfur atom of the thione group is a soft nucleophile and readily undergoes S-alkylation with a variety of electrophiles, such as alkyl halides, epoxides, and Michael acceptors. This allows for the introduction of a wide array of side chains that can be tailored to interact with specific biological targets.

Protocol 2: General Procedure for S-Alkylation of this compound

Materials:

  • This compound (1 equivalent)

  • Alkylating agent (e.g., benzyl bromide, ethyl bromoacetate) (1.1 equivalents)

  • Base (e.g., potassium carbonate, triethylamine) (1.2 equivalents)

  • Solvent (e.g., acetone, acetonitrile, DMF)

  • Standard reaction and work-up glassware

Procedure:

  • Reaction Setup: To a solution of this compound in the chosen solvent, add the base and stir for 15-30 minutes at room temperature.

  • Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Work-up: Filter off any inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is achieved by column chromatography or recrystallization.

N-Functionalization: The Mannich Reaction

The nitrogen atom of the oxazole ring can be functionalized, for example, through the Mannich reaction. This reaction introduces an aminomethyl group at the N-3 position, providing a straightforward way to link the oxazole-2-thione core to various amine-containing fragments, which is a common strategy in drug design to improve solubility and introduce new binding interactions. A similar strategy has been successfully applied to 1,3,4-oxadiazole-2(3H)-thione derivatives.[6][7]

Protocol 3: N-Aminomethylation via the Mannich Reaction

Materials:

  • This compound (1 equivalent)

  • Formaldehyde (37% aqueous solution) (1.5 equivalents)

  • Secondary amine (e.g., piperidine, morpholine) (1.2 equivalents)

  • Ethanol

  • Standard reaction and work-up glassware

Procedure:

  • Reaction Mixture: In a round-bottom flask, suspend this compound in ethanol.

  • Reagent Addition: Add formaldehyde followed by the secondary amine to the suspension.

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be partially removed in vacuo to induce precipitation.

  • Purification: The solid product is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent can be performed for further purification.

Bioisosteric Replacement Strategies

In drug design, the concept of bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful tool for optimizing lead compounds.[8] The oxazole-2-thione moiety can be considered a bioisostere of other functional groups, or parts of it can be replaced to fine-tune a molecule's properties. For instance, the thione group can be a bioisostere for a ketone or an amide, potentially altering the molecule's metabolic stability, hydrogen bonding capacity, and overall pharmacokinetic profile.

Biological Activities of Oxazole-2-thione Derivatives

Derivatives of oxazole-2-thione and its benzofused analogue, 2-mercaptobenzoxazole, have demonstrated a wide range of biological activities, highlighting the potential of this scaffold in drug discovery.

  • Anticancer Activity: Many derivatives have shown potent cytotoxic effects against various cancer cell lines.[5] The mechanism of action can vary, with some compounds acting as kinase inhibitors.[4]

  • Antimicrobial and Antifungal Activity: The scaffold has been successfully utilized to develop agents with significant antibacterial and antifungal properties.

  • Enzyme Inhibition: Specific derivatives have been identified as inhibitors of enzymes such as focal adhesion kinase (FAK), which is implicated in cancer progression.[5]

The following table summarizes the reported biological activities of some oxazole-2-thione and related derivatives.

Compound ClassBiological ActivityTarget/MechanismReference
1,3,4-Oxadiazole-2(3H)-thione derivativesAnticancer, AntimicrobialThymidylate Synthase Inhibition[6]
2-Mercaptobenzoxazole derivativesAnticancerMulti-Kinase Inhibition[4]
Piperazine-containing 1,3,4-oxadiazole-2(3H)-thionesAnticancerFAK Inhibition[5]
N-mustards of 2-mercaptobenzoxazoleAntitumorDNA Alkylation (presumed)

Visualizing the Synthetic and Application Pathways

Diagrams of Key Processes

Synthesis_and_Derivatization

Drug_Discovery_Workflow

Conclusion and Future Perspectives

This compound represents a synthetically tractable and highly versatile scaffold for the development of novel therapeutic agents. Its amenability to functionalization at both the sulfur and nitrogen atoms allows for the creation of large and diverse chemical libraries for biological screening. The demonstrated anticancer, antimicrobial, and enzyme inhibitory activities of its derivatives underscore the rich medicinal chemistry potential of this heterocyclic core. As the need for new drugs with novel mechanisms of action continues to grow, a deeper exploration of the chemical space around the this compound nucleus is a promising avenue for future drug discovery efforts.

References

Application Notes & Protocols: The Strategic Application of 3H-Oxazole-2-thione in Modern Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Renewed Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a profound challenge to modern medicine, threatening to undermine decades of progress in treating infectious diseases. The World Health Organization has repeatedly emphasized the urgent need for new antibiotics to combat multidrug-resistant pathogens. In this high-stakes environment, the exploration of novel chemical scaffolds that can serve as platforms for the development of next-generation antimicrobial agents is of paramount importance. Among the diverse array of heterocyclic compounds, the 3H-oxazole-2-thione core has emerged as a particularly compelling starting point. Its inherent structural features and synthetic tractability offer a rich foundation for the design of potent and selective inhibitors of microbial growth.

This guide is intended for researchers, medicinal chemists, and drug development professionals. It provides a detailed framework for leveraging the this compound scaffold in antimicrobial discovery programs. We will move beyond theoretical concepts to provide actionable, field-tested protocols and the scientific rationale behind them, empowering your team to effectively explore this promising chemical space.

The this compound Core: A Privileged Pharmacophore

The this compound is a five-membered heterocyclic system characterized by the presence of oxygen, nitrogen, and a thione group. This unique arrangement of heteroatoms confers a distinct electronic and steric profile, making it a "privileged scaffold" in medicinal chemistry. The thione moiety (C=S) is a critical feature, acting as a potent hydrogen bond acceptor and a soft nucleophile, which allows it to engage in specific interactions with biological targets, particularly the active sites of metalloenzymes or cysteine-containing proteins that are often essential for microbial survival.

Furthermore, the scaffold's aromaticity and the potential for substitution at various positions on the ring provide a high degree of "chemical tractability." This allows for the systematic modulation of key drug-like properties, including potency, selectivity, solubility, and metabolic stability, through well-established synthetic methodologies.

Experimental Roadmaps: From Synthesis to Bio-evaluation

The successful translation of a chemical scaffold into a viable drug lead follows a structured, multi-stage experimental pathway. The following sections detail the core protocols for the synthesis, antimicrobial characterization, and preliminary safety assessment of novel this compound derivatives.

Synthesis of this compound Analogues

A robust and versatile synthetic route is the cornerstone of any discovery program. The one-pot condensation of α-hydroxyketones with a thiocyanate salt in an acidic medium is a widely adopted and efficient method for generating a diverse library of 4,5-disubstituted-3H-oxazole-2-thiones.

Protocol 1: One-Pot Synthesis of 4,5-Diphenyl-3H-oxazole-2-thione

  • Reaction Assembly: In a 250 mL three-neck round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 5.0 g (23.6 mmol) of benzoin (an α-hydroxyketone) in 75 mL of glacial acetic acid. The use of glacial acetic acid serves as both the solvent and the acid catalyst for the reaction.

  • Reagent Addition: To the stirred solution, add 4.6 g (47.2 mmol) of potassium thiocyanate (KSCN). An excess of the thiocyanate salt is used to drive the reaction to completion.

  • Thermal Conditions: Heat the reaction mixture to a gentle reflux (approximately 118°C) and maintain for 5-7 hours. The progress of the reaction should be monitored periodically by Thin-Layer Chromatography (TLC), using a mobile phase of 7:3 (v/v) hexane:ethyl acetate.

  • Product Isolation: Upon completion, allow the mixture to cool to ambient temperature. Slowly pour the reaction mixture into 500 mL of crushed ice with vigorous stirring to precipitate the crude product.

  • Purification: Collect the solid precipitate by vacuum filtration through a Büchner funnel. Wash the filter cake extensively with cold deionized water to remove any residual acetic acid and inorganic salts, followed by a wash with a small volume of cold ethanol to remove highly polar impurities.

  • Final Purification: For optimal purity, recrystallize the crude product from absolute ethanol. This will yield 4,5-diphenyl-3H-oxazole-2-thione as a crystalline solid.

  • Structural Verification: The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Diagram 1: Synthetic and Purification Workflow

G A α-Hydroxyketone & KSCN in Glacial Acetic Acid B Reflux (5-7 hours) A->B C Precipitation in Ice Water B->C D Vacuum Filtration & Washing C->D E Recrystallization from Ethanol D->E F Structural Characterization (NMR, HRMS) E->F G Pure this compound Derivative F->G

Caption: A streamlined workflow for the synthesis and purification of this compound derivatives.

Primary Antimicrobial Efficacy Screening

The initial assessment of antimicrobial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds. The broth microdilution method is the gold standard for this purpose, as it provides quantitative and reproducible data.

Protocol 2: Broth Microdilution Assay for MIC Determination

  • Inoculum Standardization: Culture the test microorganism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) overnight at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Compound Plate Preparation: Prepare a stock solution of each this compound derivative in 100% dimethyl sulfoxide (DMSO). In a 96-well non-binding microtiter plate, perform a two-fold serial dilution of each compound in CAMHB to create a range of desired test concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). Ensure the final DMSO concentration does not exceed 1%, as higher concentrations can inhibit microbial growth.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.

  • Essential Controls:

    • Positive Control: Wells containing only the microbial inoculum in CAMHB (to confirm viability).

    • Negative Control: Wells containing only sterile CAMHB (to confirm media sterility).

    • Solvent Control: Wells containing the microbial inoculum and the highest concentration of DMSO used in the assay.

  • Incubation: Seal the plates with a breathable membrane and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Table 1: Representative MIC Data for a Hypothetical Series of this compound Analogs

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. P. aeruginosa
AXT-01 PhenylPhenyl32>128
AXT-02 4-FluorophenylPhenyl864
AXT-03 4-NitrophenylPhenyl432
AXT-04 2-ThienylPhenyl16>128
Levofloxacin --0.51.0
Preliminary Safety Profiling: In Vitro Cytotoxicity

A critical aspect of early-stage drug discovery is to ensure that the antimicrobial activity of a compound is not due to general cytotoxicity. The MTT assay is a reliable and widely used colorimetric method to assess the impact of a compound on the metabolic activity of mammalian cells, serving as an indicator of cell viability.

Protocol 3: MTT Assay for Mammalian Cell Cytotoxicity

  • Cell Seeding: Plate a human cell line (e.g., HEK293, human embryonic kidney cells) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium (e.g., DMEM with 10% FBS). Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Exposure: Prepare serial dilutions of the this compound derivatives in complete growth medium and add them to the appropriate wells. Incubate the cells with the compounds for an additional 24-48 hours.

  • MTT Reagent Addition: Following the incubation period, add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution at a wavelength of 570 nm using a microplate reader.

  • Data Interpretation: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%, can then be determined by non-linear regression analysis.

Probing the Mechanism of Action: A Hypothetical Pathway

While the precise mechanism of action will vary between different derivatives, a plausible hypothesis for many 3H-oxazole-2-thiones involves the inhibition of essential microbial enzymes. The thione group is known to chelate metal ions, making metalloenzymes, such as metallo-β-lactamases (which confer resistance to β-lactam antibiotics), a particularly attractive target class.

Diagram 2: Hypothetical Mechanism of Action via Enzyme Inhibition

G A This compound Inhibitor C Inhibition of Catalytic Activity A->C Binds to active site B Essential Microbial Enzyme (e.g., Metallo-β-lactamase) B->C Target D Disruption of a Critical Cellular Process (e.g., Cell Wall Maintenance) C->D E Bacteriostatic or Bactericidal Effect D->E

Caption: A potential pathway showing enzyme inhibition by a this compound derivative leading to an antimicrobial effect.

Concluding Remarks and Future Outlook

The this compound scaffold presents a fertile ground for the discovery of novel antimicrobial agents. The synthetic accessibility and the potential for multi-faceted chemical modification provide a robust platform for generating extensive compound libraries amenable to high-throughput screening. The protocols detailed herein offer a validated starting point for any research program aimed at exploring this chemical class.

Future efforts should be directed towards a deeper understanding of the structure-activity relationships (SAR) and the elucidation of the specific molecular targets for the most potent compounds. The integration of advanced techniques, such as X-ray crystallography of inhibitor-enzyme complexes and computational modeling, will be instrumental in guiding the rational design of next-generation this compound-based therapeutics with improved efficacy and safety profiles.

Application Notes and Protocol for the Regioselective N-alkylation of 3H-oxazole-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Alkylated Oxazole-2-thiones

The 3-alkyl-3H-oxazole-2-thione scaffold is a privileged heterocyclic motif in medicinal chemistry and drug development. The introduction of diverse alkyl substituents at the nitrogen atom provides a powerful tool to modulate the scaffold's physicochemical properties, including lipophilicity, metabolic stability, and target engagement. This fine-tuning is critical for optimizing lead compounds in drug discovery programs. However, the synthesis of these valuable molecules is complicated by the ambident nucleophilic nature of the 3H-oxazole-2-thione ring system, which possesses two potential sites for alkylation: the nitrogen atom (N-alkylation) and the sulfur atom (S-alkylation). Achieving high regioselectivity for N-alkylation is therefore a paramount challenge for synthetic chemists.

This comprehensive guide provides a detailed, field-proven protocol for the selective N-alkylation of this compound. We will delve into the mechanistic rationale behind the experimental choices, ensuring a reproducible and high-yielding transformation. This document is intended for researchers, scientists, and drug development professionals seeking to incorporate this important structural motif into their synthetic endeavors.

Mechanistic Insights: Taming the Ambident Nucleophile

The key to achieving selective N-alkylation of this compound lies in understanding and controlling the reactivity of the intermediate anion formed upon deprotonation. The thione tautomer is in equilibrium with its thiol form, 1,3-oxazole-2-thiol. Deprotonation with a suitable base generates an ambident anion with nucleophilic character on both the nitrogen and sulfur atoms.

The regiochemical outcome of the subsequent alkylation is governed by a delicate interplay of several factors, as dictated by Hard and Soft Acid and Base (HSAB) theory. Generally, the sulfur atom is considered a "soft" nucleophile, while the nitrogen atom is a "harder" nucleophile. Consequently:

  • S-Alkylation is often favored under conditions that promote thermodynamic control and when using "soft" electrophiles (e.g., alkyl iodides).

  • N-Alkylation , the desired pathway, is typically favored under kinetic control and with "harder" electrophiles (e.g., alkyl bromides or tosylates).

To selectively drive the reaction towards N-alkylation, we employ a strong, non-nucleophilic base in a polar aprotic solvent. This combination promotes the formation of the kinetically favored nitrogen-centered anion and minimizes the competing S-alkylation pathway. Sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) has been shown to be a highly effective system for the regioselective N-alkylation of related heterocyclic systems[1].

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Reaction Flask under Inert Atmosphere add_reagents Add this compound and Anhydrous Solvent (DMF) start->add_reagents cool Cool to 0 °C add_reagents->cool add_base Portion-wise Addition of NaH cool->add_base stir_deprotonation Stir at 0 °C, then RT (Deprotonation) add_base->stir_deprotonation add_alkylating_agent Add Alkylating Agent (e.g., Alkyl Bromide) stir_deprotonation->add_alkylating_agent stir_alkylation Stir at RT until Completion (TLC Monitoring) add_alkylating_agent->stir_alkylation quench Quench with Saturated aq. NH4Cl stir_alkylation->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end end purify->end Characterize Pure 3-Alkyl-3H-oxazole-2-thione

Caption: General experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol is optimized for the selective N-alkylation of this compound using an alkyl bromide as the electrophile.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Alkyl bromide (e.g., benzyl bromide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Ice bath

  • Thin-layer chromatography (TLC) apparatus

  • Rotary evaporator

  • Glassware for extraction and purification

Procedure:

  • Preparation:

    • Under an inert atmosphere, add this compound (1.0 equiv) to a dry round-bottom flask equipped with a magnetic stir bar.

    • Add anhydrous DMF to dissolve the starting material (a concentration of 0.1-0.2 M is recommended).

  • Deprotonation:

    • Cool the solution to 0 °C using an ice bath.

    • Carefully add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with care. Hydrogen gas is evolved during this step.

    • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Slowly add the alkyl bromide (1.1 equiv) to the reaction mixture at room temperature.

    • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

    • Combine the organic layers and wash with brine to remove any remaining DMF.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkyl-3H-oxazole-2-thione.

Characterization of N- vs. S-Alkylated Products

Unambiguous characterization of the product is crucial to confirm the regioselectivity of the alkylation. ¹H and ¹³C NMR spectroscopy are the most powerful tools for this purpose.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N-Alkylated The protons on the carbon attached to the nitrogen (N-C H₂-R) typically resonate in the range of 3.5-4.5 ppm .The carbon attached to the nitrogen (C H₂-N) will appear in the range of 40-50 ppm .
S-Alkylated The protons on the carbon attached to the sulfur (S-C H₂-R) are generally found further downfield, in the range of 3.0-3.8 ppm .The carbon attached to the sulfur (C H₂-S) will resonate in the range of 30-40 ppm .

Note: The exact chemical shifts will vary depending on the specific alkyl group and the NMR solvent used.

The ¹³C NMR spectrum is also highly informative. The chemical shift of the C=S carbon in the N-alkylated product will be significantly different from the C-S carbon in the S-alkylated isomer.

Reaction Mechanism Diagram

Caption: Proposed reaction mechanism for the N-alkylation of this compound.

Concluding Remarks

The protocol described herein provides a reliable and regioselective method for the N-alkylation of this compound, a critical transformation for the synthesis of novel compounds in drug discovery and development. By understanding the underlying mechanistic principles and carefully controlling the reaction conditions, researchers can confidently access these valuable building blocks in high yield and purity. The provided characterization guidelines will ensure the unambiguous identification of the desired N-alkylated isomer.

References

Protocol for the S-alkylation of 3H-oxazole-2-thione: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of S-Alkylated Oxazole-2-thiones

The 3H-oxazole-2-thione core is a valuable scaffold in medicinal chemistry and drug development. Its unique electronic properties and synthetic accessibility make it an attractive starting point for the synthesis of diverse molecular libraries. The sulfur atom at the 2-position presents a prime site for functionalization, and S-alkylation is a fundamental transformation that allows for the introduction of a wide array of substituents. This modification can significantly impact the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.

This comprehensive guide provides a detailed protocol for the S-alkylation of this compound, offering insights into the underlying chemical principles, step-by-step experimental procedures, and characterization of the resulting 2-(alkylthio)oxazoles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation in their work.

Understanding the Core Chemistry: Thione-Thiol Tautomerism and Nucleophilicity

Before delving into the experimental protocol, it is crucial to understand the chemical nature of this compound. This molecule can exist in two tautomeric forms: the thione form and the thiol form (2-mercaptooxazole). Spectroscopic and computational studies have shown that the thione tautomer is the predominant form in solution.[1] This is a critical consideration for alkylation reactions, as the nucleophilicity of the sulfur and nitrogen atoms will dictate the regioselectivity of the reaction.

The sulfur atom in the thione form is a soft nucleophile, while the nitrogen atom is a harder nucleophile. According to the Hard and Soft Acids and Bases (HSAB) theory, soft nucleophiles react preferentially with soft electrophiles, and hard nucleophiles react with hard electrophiles. Alkyl halides, the most common electrophiles used in S-alkylation, are considered soft electrophiles. Therefore, the reaction is expected to proceed selectively at the sulfur atom, yielding the S-alkylated product.[1]

However, the choice of base and reaction conditions can influence the outcome. In the presence of a base, the thione is deprotonated to form a thiolate anion, which is an even more potent sulfur nucleophile, further favoring S-alkylation.

Visualizing the Reaction Mechanism

The S-alkylation of this compound with an alkyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined in the diagram below.

S_alkylation_mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Thione This compound Thiolate Thiolate Anion Thione->Thiolate Base Base (e.g., K2CO3) Base->Thione + AlkylHalide Alkyl Halide (R-X) Product 2-(Alkylthio)oxazole Thiolate->Product SN2 AlkylHalide->Thiolate + Halide Halide Anion (X⁻) Product->Halide + experimental_workflow start Start setup Reaction Setup: This compound in CH3CN start->setup add_base Add K2CO3 setup->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide stir Stir at Room Temperature add_alkyl_halide->stir monitor Monitor by TLC stir->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterization (NMR, MS, IR) purify->characterize end Pure 2-(Alkylthio)oxazole characterize->end

References

The Emerging Role of 3H-Oxazole-2-thione in Designing Next-Generation Enzyme Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel molecular scaffolds that can effectively and selectively modulate enzyme activity is a cornerstone of modern drug discovery. The 3H-oxazole-2-thione core, a sulfur-containing heterocyclic compound, is emerging as a promising pharmacophore for the development of potent enzyme inhibitors. Its structural features, including hydrogen bonding capabilities, potential for diverse substitutions, and bioisosteric relationship with the well-established 1,3,4-oxadiazole-2-thione scaffold, make it an attractive candidate for targeting a range of enzymes implicated in various diseases. This guide provides an in-depth exploration of the synthesis and application of this compound derivatives in enzyme inhibitor design, complete with detailed protocols and the scientific rationale behind the experimental choices.

Introduction: The Scientific Rationale for this compound in Enzyme Inhibition

The this compound moiety is a five-membered heterocyclic ring containing nitrogen, oxygen, and a thione group. This arrangement of heteroatoms imparts a unique electronic and steric profile, making it a versatile scaffold for interacting with the active sites of enzymes. The thione group (C=S) is a key feature, as the sulfur atom can act as a hydrogen bond acceptor or participate in other non-covalent interactions, while the N-H group can serve as a hydrogen bond donor.

A significant body of research on the bioisosteric analogue, 1,3,4-oxadiazole-2(3H)-thione, has demonstrated its effectiveness as a core structure for inhibitors of various enzymes, including kinases and proteases.[1][2][3] Bioisosteric replacement is a powerful strategy in medicinal chemistry where one functional group is replaced by another with similar physical and chemical properties, often leading to improved potency, selectivity, or pharmacokinetic profiles.[4][5][6] The this compound scaffold, being a structural isomer of the 1,3,4-oxadiazole-2-thione, is poised to exhibit similar or potentially superior inhibitory activities.

This document will provide detailed protocols for the synthesis of the this compound core and its subsequent derivatization, drawing parallels with the successful strategies employed for its oxadiazole counterpart.

Synthesis of the this compound Scaffold and its Derivatives

The synthesis of this compound derivatives can be approached through a multi-step process, starting with the construction of the core heterocyclic ring, followed by diversification at key positions.

Core Synthesis: Preparation of 5-substituted-3H-oxazole-2-thiones

A fundamental approach to synthesizing the this compound core involves the cyclization of α-hydroxy ketones with a source of thiocyanate. The following protocol is adapted from established methods for the synthesis of related heterocyclic thiones.

Protocol 1: Synthesis of 5-Phenyl-3H-oxazole-2-thione

  • Materials:

    • 2-hydroxyacetophenone (1.0 eq)

    • Potassium thiocyanate (1.2 eq)

    • Acetic acid (solvent)

    • Hydrochloric acid (catalyst)

    • Ethanol (for recrystallization)

  • Procedure:

    • Dissolve 2-hydroxyacetophenone in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Add potassium thiocyanate to the solution and stir until partially dissolved.

    • Carefully add a catalytic amount of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the precipitate, wash thoroughly with water to remove any remaining acid and salts, and dry under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 5-phenyl-3H-oxazole-2-thione.

Causality Behind Experimental Choices:

  • Acetic Acid as Solvent: Provides a protic medium that can facilitate the reaction and keep the reactants in solution.

  • Potassium Thiocyanate: Serves as the source of the thiocyanate ion (SCN-), which is essential for the formation of the thione group.

  • Hydrochloric Acid Catalyst: Protonates the carbonyl oxygen of the α-hydroxy ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the thiocyanate ion.

  • Reflux Conditions: Provides the necessary activation energy for the cyclization and dehydration steps.

  • Precipitation in Ice-Cold Water: The product is typically insoluble in water, allowing for its separation from the reaction mixture.

  • Recrystallization: A standard purification technique to obtain a highly pure crystalline product.

Derivatization Strategies for Library Synthesis

The this compound core offers multiple points for chemical modification to generate a library of compounds for screening against various enzymes. The most common derivatization sites are the nitrogen at position 3 and the sulfur at position 2.

2.2.1. N-Substitution via Mannich Reaction

The Mannich reaction is a powerful tool for introducing a variety of substituents on the nitrogen atom of the oxazole ring.[7]

Protocol 2: Synthesis of 3-((4-methylpiperazin-1-yl)methyl)-5-phenyl-3H-oxazole-2-thione

  • Materials:

    • 5-phenyl-3H-oxazole-2-thione (1.0 eq)

    • Formaldehyde (37% aqueous solution, 1.2 eq)

    • N-methylpiperazine (1.1 eq)

    • Ethanol (solvent)

  • Procedure:

    • Suspend 5-phenyl-3H-oxazole-2-thione in ethanol in a round-bottom flask.

    • Add N-methylpiperazine to the suspension.

    • Add the formaldehyde solution dropwise while stirring.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, filter the product, wash with cold ethanol, and dry.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and add cold water to induce precipitation. Filter and dry the product.

2.2.2. S-Alkylation

The thione group can be alkylated to introduce various side chains, which can be crucial for interacting with specific pockets in an enzyme's active site.[8]

Protocol 3: Synthesis of 2-(benzylthio)-5-phenyloxazole

  • Materials:

    • 5-phenyl-3H-oxazole-2-thione (1.0 eq)

    • Benzyl bromide (1.1 eq)

    • Potassium carbonate (1.5 eq)

    • Acetone (solvent)

  • Procedure:

    • Dissolve 5-phenyl-3H-oxazole-2-thione in acetone in a round-bottom flask.

    • Add potassium carbonate to the solution.

    • Add benzyl bromide dropwise to the stirred suspension.

    • Stir the reaction mixture at room temperature for 8-12 hours. Monitor by TLC.

    • After the reaction is complete, filter off the potassium carbonate.

    • Evaporate the acetone under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

Application in Targeting Specific Enzyme Families

The this compound scaffold is a promising starting point for developing inhibitors against several important classes of enzymes.

Kinase Inhibition

Kinases are a major class of drug targets, particularly in oncology. The 1,3,4-oxadiazole-2(3H)-thione scaffold has been successfully employed to develop potent inhibitors of kinases such as Focal Adhesion Kinase (FAK) and PIM kinases.[1][2][9] The this compound core can be similarly utilized.

Hypothetical Application: Targeting Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Its overexpression is associated with several cancers.

Proposed Inhibitor Design Workflow:

FAK_Inhibitor_Design A Synthesize 5-Aryl-3H-oxazole-2-thione Core B Introduce Piperazine Moiety via Mannich Reaction A->B Protocol 1 & 2 C Synthesize Library of Substituted Piperazine Derivatives B->C D In Vitro FAK Kinase Assay (IC50 determination) C->D Screening E Cell-based Assays (e.g., Proliferation, Migration) D->E Functional Validation F Lead Optimization (SAR studies) E->F Mpro_Inhibition cluster_0 Mpro Active Site cluster_1 This compound Inhibitor His41 His41 Cys145 Cys145 (Catalytic Dyad) Glu166 Glu166 Inhibitor Oxazole-thione Core Inhibitor->His41 H-bond (N-H) Inhibitor->Cys145 Potential covalent interaction (S-alkylation) Inhibitor->Glu166 H-bond (C=S)

References

Application Note: A Validated Protocol for the Synthesis of 4-phenyl-3H-oxazole-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of 4-phenyl-3H-oxazole-2-thione

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-phenyl-3H-oxazole-2-thione, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Oxazole derivatives are known for a wide spectrum of biological activities, and the inclusion of a thione moiety can enhance these properties or introduce novel ones.[1] This guide is designed for researchers in organic synthesis, drug discovery, and chemical development. We delve into the underlying reaction mechanism, provide a detailed experimental procedure, and outline the necessary safety precautions and characterization methods to ensure a reliable and reproducible synthesis.

Introduction and Scientific Context

The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The functionalization of this ring system offers a pathway to modulate pharmacological activity. The target molecule, 4-phenyl-3H-oxazole-2-thione, incorporates a phenyl group at the C4 position and a thione group at the C2 position. The thione group (C=S) is a critical pharmacophore that can act as a hydrogen bond acceptor, a metal chelator, or a reactive handle for further derivatization.

The synthesis strategy detailed herein is a robust one-pot cyclization reaction. It utilizes the readily available precursor, 2-aminoacetophenone, and the versatile C1 synthon, carbon disulfide. This approach is predicated on well-established principles of heterocyclic chemistry, where N-nucleophiles react with carbon disulfide to form intermediates that readily cyclize.[2]

Synthetic Strategy and Reaction Mechanism

The synthesis proceeds via a base-mediated condensation and cyclization of 2-aminoacetophenone with carbon disulfide. The causality of the reaction can be understood through three primary mechanistic steps:

  • In Situ Dithiocarbamate Formation: The reaction commences with the nucleophilic attack of the primary amino group of 2-aminoacetophenone on the electrophilic carbon of carbon disulfide. In the presence of a base like potassium hydroxide, this rapidly forms a potassium dithiocarbamate salt. This type of reaction is a cornerstone for creating sulfur-nitrogen bonds from amine precursors.[2]

  • Intramolecular S-Alkylation (Enolate Attack): The base also facilitates the formation of an enolate from the acetophenone ketone. This enolate then acts as an intramolecular nucleophile, attacking one of the sulfur atoms of the dithiocarbamate. This step is a key ring-closing event, forming the five-membered heterocyclic intermediate.

  • Dehydration and Aromatization: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic oxazole-2-thione ring system.

This mechanistic pathway provides a clear rationale for the choice of reagents and conditions outlined in the protocol.

Caption: Proposed reaction mechanism for the synthesis.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled with appropriate safety and engineering controls.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS Number
2-Aminoacetophenone hydrochloride≥98% PuritySigma-Aldrich551-93-9
Carbon Disulfide (CS₂)ACS Reagent, ≥99.9%Sigma-Aldrich75-15-0
Potassium Hydroxide (KOH)ACS Reagent, ≥85%MilliporeSigma1310-58-3
Ethanol (EtOH)200 Proof, AbsoluteDecon Labs64-17-5
Hydrochloric Acid (HCl)ACS Reagent, 37%Fisher Chemical7647-01-0
Deionized Water (H₂O)Type IIIn-house7732-18-5
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR Chemicals7487-88-9
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser with gas outlet/bubbler

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Ice bath

  • Buchner funnel and filter flask assembly

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (2.81 g, 50.0 mmol) in absolute ethanol (80 mL). Stir until the solid is fully dissolved.

  • Addition of Amine: To the ethanolic KOH solution, add 2-aminoacetophenone hydrochloride (4.30 g, 25.0 mmol). Stir the resulting suspension at room temperature for 15 minutes. This step neutralizes the hydrochloride salt to generate the free amine in situ.

  • Addition of Carbon Disulfide: (Caution! Perform in a well-ventilated fume hood) Slowly add carbon disulfide (2.28 g, 1.81 mL, 30.0 mmol) to the reaction mixture dropwise over 10 minutes. An exothermic reaction may be observed, and the color of the mixture will typically change to a deep yellow or orange.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 78-80 °C) with vigorous stirring. Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase.

  • Work-up and Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes.

  • Precipitation: Slowly pour the cold reaction mixture into a beaker containing 200 mL of ice-cold water. Acidify the aqueous mixture by adding 2M hydrochloric acid dropwise with stirring until the pH is approximately 2-3. A yellow to beige solid will precipitate.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any inorganic salts.

  • Drying: Allow the product to air-dry on the filter paper, then transfer it to a watch glass and dry further in a desiccator or a vacuum oven at 40-50 °C to a constant weight.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Filter the purified crystals and dry as before.

Data Summary and Expected Results

ParameterValue
Molar Ratio (Amine:KOH:CS₂)1 : 2 : 1.2
Reaction Temperature~80 °C (Reflux)
Reaction Time4 - 6 hours
Appearance of ProductYellow to Beige Crystalline Solid
Expected Yield75 - 85%
Melting Point (Literature)~150-152 °C (Varies with purity)

Workflow Visualization

Caption: Step-by-step experimental workflow diagram.

Safety and Handling Precautions

  • Carbon Disulfide (CS₂): Highly toxic, extremely flammable (autoignition temperature ~90 °C), and has a very low flash point. It can be absorbed through the skin. All manipulations must be conducted in a certified chemical fume hood. Ensure no ignition sources (hot plates, static electricity) are nearby.

  • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hydrochloric Acid (HCl): Corrosive and causes respiratory irritation. Handle in a fume hood with appropriate PPE.

  • General: Always wear appropriate PPE. Understand the emergency procedures for chemical spills and exposures before starting the experiment.

Product Characterization

The identity and purity of the synthesized 4-phenyl-3H-oxazole-2-thione should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals for the phenyl protons and the oxazole ring proton.

  • ¹³C NMR: Expected signals for the aromatic carbons, the C=S carbon (typically δ > 180 ppm), and other carbons in the molecule.

  • FT-IR: Characteristic peaks for N-H stretching (around 3100-3300 cm⁻¹), C=S stretching (around 1200-1300 cm⁻¹), and aromatic C-H and C=C bonds.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₉H₇NOS, MW = 177.23 g/mol ).

References

Application Notes and Protocols for the Development of Anticancer Agents Based on the 3H-Oxazole-2-thione Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of the 3H-Oxazole-2-thione Scaffold in Oncology

The landscape of anticancer drug discovery is continually evolving, with a persistent demand for novel molecular scaffolds that can overcome challenges of drug resistance and off-target toxicity.[1] Heterocyclic compounds, particularly those containing nitrogen and oxygen, form the backbone of many clinically successful chemotherapeutics.[2] The 1,3-oxazole ring system, a five-membered heterocycle, is a privileged scaffold in medicinal chemistry, known to impart a range of pharmacological activities including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2][3]

While various oxazole derivatives have been extensively studied, the this compound moiety remains a relatively unexplored frontier in the development of anticancer agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the prospective use of this compound in oncology. By leveraging insights from structurally related compounds, such as 2-mercaptobenzoxazoles and other bioactive oxazoles, we provide a roadmap for the synthesis, in vitro evaluation, and mechanistic elucidation of novel anticancer candidates based on this promising scaffold.

Proposed Synthesis of this compound Derivatives

The synthesis of the parent this compound has been reported via the condensation of glycolic aldehyde with thiocyanic acid. Building upon this and other established methods for oxazole synthesis, we propose a general synthetic route for creating a library of substituted this compound derivatives for anticancer screening.

Protocol 1: Synthesis of Substituted this compound Derivatives

This protocol outlines a two-step process involving the synthesis of an α-hydroxy ketone intermediate followed by cyclization with a thiocyanate salt.

Step 1: Synthesis of α-Hydroxy Ketone Intermediate

  • Rationale: The α-hydroxy ketone provides the carbon backbone for the oxazole ring. The choice of starting material will determine the substitution pattern at positions 4 and 5 of the final product.

  • Procedure:

    • To a solution of a desired ketone (1.0 eq) in a suitable solvent such as methanol or acetic acid, add a brominating agent (e.g., N-bromosuccinimide, 1.1 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

    • Extract the α-bromo ketone with an organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude α-bromo ketone in a mixture of acetone and water. Add a mild base such as sodium bicarbonate (2.0 eq) and heat the reaction at reflux for 4-6 hours to facilitate hydrolysis to the α-hydroxy ketone.

    • Purify the α-hydroxy ketone by column chromatography on silica gel.

Step 2: Cyclization to form this compound

  • Rationale: This step involves the condensation of the α-hydroxy ketone with a source of thiocyanate to form the heterocyclic ring.

  • Procedure:

    • Dissolve the purified α-hydroxy ketone (1.0 eq) and potassium thiocyanate (1.2 eq) in a polar solvent like ethanol or dimethylformamide.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) dropwise.

    • Heat the mixture to reflux (80-100 °C) for 6-12 hours, monitoring the reaction progress by TLC.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the solid, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound derivative.

    • Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Evaluation of Anticancer Activity

Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their biological activity. The following protocols describe standard assays for assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and inhibition of key cancer-related enzymes.

Protocol 2: Cytotoxicity Screening using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of each this compound derivative in DMSO.

    • Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the media from the wells and add 100 µL of the media containing the test compounds. Include wells with media and DMSO as a vehicle control, and wells with a known anticancer drug (e.g., doxorubicin) as a positive control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate for 15 minutes to dissolve the formazan crystals.[5]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software like GraphPad Prism.

Table 1: Representative Data Presentation for MTT Assay

CompoundCancer Cell LineIC50 (µM) after 48h
Derivative 1MCF-712.5
Derivative 1A54925.3
Derivative 2MCF-75.8
Derivative 2A5499.1
DoxorubicinMCF-70.5
DoxorubicinA5490.8
Protocol 3: Apoptosis Induction Assessment using Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[6]

  • Cell Treatment:

    • Seed cells in a 96-well white-walled plate and treat with the this compound derivatives at their IC50 and 2x IC50 concentrations for 24 hours, as described in the MTT protocol. Include a positive control for apoptosis (e.g., staurosporine).

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[7]

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[7]

    • Mix the contents by gently shaking the plate on a plate shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.[7]

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • Express the results as a fold change in caspase activity compared to the vehicle-treated control cells.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Preparation and Fixation:

    • Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24 hours.

    • Harvest the cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.[8]

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[8]

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use appropriate software (e.g., FlowJo) to gate the cell population and generate a histogram of DNA content.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Investigating the Mechanism of Action

Based on the activities of related benzoxazole compounds, a plausible mechanism of action for this compound derivatives could be the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).

Protocol 5: In Vitro EGFR Kinase Inhibition Assay

This assay determines the ability of the synthesized compounds to inhibit the enzymatic activity of EGFR.

  • Assay Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, can be used. This assay measures the amount of ADP produced in the kinase reaction, which is proportional to the kinase activity.[9]

  • Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr)).[10]

    • Initiate the kinase reaction by adding ATP.[10]

    • Incubate at room temperature for 60 minutes.

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of EGFR activity for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value for EGFR inhibition by plotting the percent inhibition against the logarithm of the compound concentration.

Visualizing Workflows and Pathways

Experimental Workflow Diagram

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action synthesis Synthesis of this compound Derivatives purification Purification & Structural Confirmation (NMR, MS) synthesis->purification mtt MTT Cytotoxicity Assay (IC50 Determination) purification->mtt Screening caspase Caspase-Glo 3/7 Assay (Apoptosis) mtt->caspase Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Active Compounds kinase EGFR Kinase Inhibition Assay (Target Identification) mtt->kinase Further Investigation G cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds & Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K OxazoleThione This compound Derivative OxazoleThione->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield in 3H-Oxazole-2-Thione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3H-oxazole-2-thiones. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols and troubleshoot common issues encountered in the laboratory. We will delve into the causality behind experimental challenges and provide robust, field-tested solutions to enhance reaction yield and purity.

Overview of the Core Synthesis

The synthesis of 3H-oxazole-2-thiones, often referred to as 1,3-oxazoline-2-thiones (OXTs), is a valuable transformation in medicinal chemistry. These scaffolds are present in various biologically active molecules.[1] A prevalent and effective method for their preparation is the acid-catalyzed condensation of an α-hydroxycarbonyl compound with a source of thiocyanic acid (HSCN), typically generated in situ from a salt like potassium thiocyanate (KSCN).[1]

The reaction proceeds through the formation of an intermediate, which then undergoes cyclization and dehydration to form the aromatic oxazole ring. Understanding this mechanism is critical for effective troubleshooting.

Reaction_Mechanism Start α-Hydroxyketone + KSCN + Acid (H⁺) HSCN In situ generation of Thiocyanic Acid (HSCN) Start->HSCN Protonation Protonation of carbonyl oxygen Start->Protonation Reactant Attack Nucleophilic attack by HSCN HSCN->Attack Reactant Protonation->Attack Electrophile Intermediate Hemithioketal-like Intermediate Attack->Intermediate Cyclization Intramolecular cyclization Intermediate->Cyclization Rate-determining step? Dehydration Dehydration (Loss of H₂O) Cyclization->Dehydration Product 3H-Oxazole-2-thione Dehydration->Product Workflow start_end start_end process process analysis analysis purify purify caution caution A Start: Assemble Reagents B Combine reagents in anhydrous ethanol under N₂ atmosphere A->B C Reflux the mixture for 4-6 hours B->C D Monitor reaction by TLC (e.g., 3:7 EtOAc:Hexanes) C->D E Reaction Complete? D->E E->C No F Cool to RT, remove solvent under reduced pressure E->F Yes G Perform aqueous workup: Add EtOAc and water, separate layers F->G H Dry organic layer (MgSO₄), filter, and concentrate G->H I Purify by column chromatography or recrystallization H->I J Characterize product (NMR, IR, MS) I->J K End: Pure Product J->K

References

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 3H-Oxazole-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for heterocyclic synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or plan to synthesize the 3H-oxazole-2-thione scaffold. This valuable heterocyclic core presents unique synthetic challenges, often leading to unexpected side reactions and purification difficulties.

This document moves beyond standard protocols to provide in-depth, field-proven insights into why these side reactions occur and offers robust, validated strategies to mitigate them. We will address the most common issues encountered during synthesis in a practical, question-and-answer format.

Part 1: Foundational Concepts - Understanding Core Reactivity

Before troubleshooting specific problems, it is critical to understand the intrinsic chemical nature of the target molecule. Its reactivity is dominated by a key structural feature.

Q1: What is the most important structural characteristic of this compound that dictates its reactivity and potential for side reactions?

A1: The most critical feature is the existence of thione-thiol tautomerism. The this compound (amide) form exists in equilibrium with its 2-mercaptooxazole (enol) tautomer.[1] The position of this equilibrium is influenced by factors such as the solvent, pH, and temperature. This duality is the root cause of many synthetic challenges, as side reactions can initiate from either tautomer. The sulfur atom in the 2-mercaptooxazole form is a soft nucleophile, while the nitrogen atom in the this compound form is a harder nucleophile. This dictates the regioselectivity of reactions with various electrophiles.[2]

Caption: Thione-Thiol Tautomerism in the Oxazole System.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common problems observed during the synthesis of 3H-oxazole-2-thiones.

Problem Cluster 1: Low Yield & Complex Reaction Mixtures

Q2: My reaction yields are consistently low (<30%), and the NMR of my crude product shows multiple unidentified species. What are the likely causes?

A2: Low yields in this synthesis are typically traced back to three primary issues: instability of the starting materials or product, harsh reaction conditions leading to decomposition, or the formation of stable, undesired byproducts.

  • Product Instability: The this compound ring itself can be unstable under the reaction conditions, especially at high temperatures or in the presence of strong acids or bases.[2] The oxazole ring is susceptible to ring-opening reactions, particularly via nucleophilic attack at the C2 position.[3][4]

  • Harsh Conditions: The classic approach of condensing an α-hydroxyketone with thiocyanic acid (often generated in situ) can require conditions that promote decomposition.[2] Overheating or using highly concentrated acids can lead to polymerization and tar formation.

  • Byproduct Formation: Several side reactions can compete with the desired cyclization, consuming starting material and complicating purification.

Troubleshooting Workflow for Low Yields

Caption: Diagnostic workflow for troubleshooting low-yield reactions.

Problem Cluster 2: Specific & Characterizable Byproducts

Q3: My product is contaminated with a significant amount of the corresponding oxygen analog, 3H-oxazol-2-one. How do I prevent this?

A3: The formation of the oxazol-2-one byproduct is a classic competitive reaction pathway, almost always caused by the presence of water or an insufficient amount of the sulfur source.

  • Mechanistic Cause: The cyclization mechanism involves the formation of an intermediate that can be attacked by either the sulfur nucleophile (from your thionating agent, e.g., KSCN) or an oxygen nucleophile (e.g., water or a hydroxyl group). If water is present, it can compete with the thiocyanate ion, leading to the oxazol-2-one.

  • Preventative Measures:

    • Rigorous Anhydrous Conditions: Dry all solvents and glassware thoroughly. If possible, run the reaction under an inert atmosphere (Nitrogen or Argon).

    • Stoichiometry of Thionating Agent: Use a slight excess (1.1 to 1.5 equivalents) of the thiocyanate source to favor the desired reaction kinetically.

Q4: I've isolated a byproduct that I suspect is a thiazole derivative instead of my target oxazole. Is this possible?

A4: Yes, this is a plausible side reaction, particularly if your α-hydroxyketone precursor has the potential to be converted into an α-haloketone or α-aminoketone in situ. The Hantzsch thiazole synthesis and related pathways involve the reaction of an α-haloketone with a thioamide source. If your reaction conditions (e.g., using an acid like HBr) can generate even trace amounts of an α-haloketone, a competing pathway to a thiazole-2-thione can open up.[5]

G cluster_main Desired Pathway: Oxazole-2-thione Synthesis cluster_side Side Reaction: Thiazole-2-thione Formation A α-Hydroxyketone C Cyclization Intermediate A->C B Thiocyanic Acid (HSCN) B->C D This compound C->D A2 α-Hydroxyketone F α-Haloketone A2->F Side Reaction E In situ Halogenation (e.g., from HBr) E->F G Reaction with HSCN/Thiourea F->G H Thiazole Byproduct G->H

Caption: Competing pathways for oxazole vs. thiazole ring formation.

Problem Cluster 3: Purification & Stability

Q5: My crude product looks clean by NMR, but it decomposes upon purification by silica gel column chromatography. What's happening?

A5: This is a very common and frustrating issue. The acidic nature of standard silica gel can catalyze the degradation or ring-opening of sensitive heterocyclic compounds like 3H-oxazole-2-thiones. Many researchers report their products as unstable oils that are difficult to purify.[2]

Validated Purification Protocol:

  • Neutralize the Silica: Before preparing your column, wash the silica gel with a solution of a non-nucleophilic base (e.g., 1-2% triethylamine in your eluent system), then flush with the pure eluent until the baseline is stable. This creates a less acidic stationary phase.

  • Use Alumina: As an alternative, basic or neutral alumina can be a much better choice for the stationary phase.

  • Avoid Chlorinated Solvents: Solvents like dichloromethane (DCM) can contain trace amounts of HCl, which can accelerate decomposition. If you must use DCM, consider passing it through a plug of basic alumina immediately before use.

  • Trituration/Crystallization: If possible, avoid chromatography altogether. Attempt to triturate the crude oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization or solidify the product, allowing impurities to be washed away.

Part 3: Recommended Experimental Protocol

This protocol is a generalized starting point for the synthesis of a 5-substituted-3H-oxazole-2-thione from an α-hydroxyketone, designed to minimize common side reactions.

Synthesis of 5-Phenyl-3H-oxazole-2-thione

  • Reaction Setup:

    • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet, add 2-hydroxyacetophenone (1.0 eq).

    • Dissolve the starting material in anhydrous acetone or THF (approx. 0.1 M concentration).

  • Reagent Addition:

    • Add potassium thiocyanate (KSCN, 1.2 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA, 1.5 eq) dropwise over 15 minutes. Causality Note: Using a milder acid like TFA instead of concentrated H₂SO₄ minimizes charring and decomposition.

  • Reaction Execution:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (to quench the acid), followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the resulting crude solid or oil using the methods described in Q5 , prioritizing crystallization or chromatography on neutralized silica/alumina.

Data Summary: Troubleshooting Reaction Parameters

ParameterStandard ConditionTroubleshooting ActionRationale for Change
Temperature Room TemperatureCool to 0°C or heat to 40°CControls exothermic reactions; provides activation energy for slow reactions.
Acid Catalyst Trifluoroacetic Acid (TFA)Acetic Acid (weaker), H₂SO₄ (stronger)Fine-tunes the rate of cyclization versus decomposition. Stronger acids can cause charring.
Solvent Acetone, THFAcetonitrile, DioxaneSolvent polarity can influence reaction rate and tautomeric equilibrium.
Thio-source KSCNNH₄SCNChanges solubility and reactivity of the thiocyanate nucleophile.

References

Technical Support Center: Purification of Crude 3H-Oxazole-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 3H-oxazole-2-thione and its derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this important heterocyclic scaffold. Our aim is to provide not just protocols, but the scientific reasoning behind them, ensuring you can adapt and overcome challenges in your specific experimental context.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems you may encounter during the purification of your crude this compound product.

Question 1: My crude product appears as a dark, oily residue. How should I approach its purification?

Answer: An oily or dark-colored crude product often indicates the presence of polymeric impurities, residual high-boiling solvents, or significant amounts of colored by-products. A multi-step approach is often necessary.

Initial Work-up:

  • Solvent Trituration: Before attempting more complex methods, try triturating the oil with a non-polar solvent in which your product is expected to have low solubility, such as hexanes or diethyl ether. This can often coax the product to solidify or precipitate, while dissolving non-polar impurities.

  • Activated Carbon Treatment: If the color is due to highly polar, colored impurities, a treatment with activated carbon can be effective. Dissolve the crude product in a suitable polar solvent (e.g., ethanol or ethyl acetate), add a small amount of activated carbon (typically 1-5% by weight), and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of celite to remove the carbon. Caution: Activated carbon can adsorb your product, so use it sparingly and you may need to optimize the amount.

Recommended Purification Strategy:

If the initial work-up is insufficient, a column chromatography approach is recommended.

Question 2: I'm observing streaking and poor separation during silica gel column chromatography of my this compound. What could be the cause and how can I fix it?

Answer: Streaking and poor separation on silica gel columns for sulfur-containing heterocyclic compounds like this compound can stem from several factors, including compound instability on the acidic silica surface, strong interactions with the stationary phase, or the presence of tautomers.

Potential Causes and Solutions:

  • Acidity of Silica Gel: Standard silica gel is acidic and can cause degradation of sensitive compounds. The oxazole ring, for instance, can be susceptible to ring-opening under acidic conditions.[1]

    • Solution 1: Neutralized Silica Gel: Deactivate the silica gel by preparing a slurry with your chosen non-polar solvent (e.g., hexanes) and adding 1-2% triethylamine. Evaporate the solvent to obtain a free-flowing powder. This neutralized silica gel can then be used for packing the column.

    • Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[2]

  • Strong Adsorption: The thione group and the nitrogen atom in the oxazole ring are polar and can interact strongly with the silanol groups of silica gel, leading to tailing.

    • Solution: Add a small amount of a polar modifier to your eluent system, such as 0.5-1% methanol or triethylamine. This will compete for the active sites on the silica gel and improve the elution profile of your compound.

  • Thione-Thiol Tautomerism: this compound can exist in equilibrium with its tautomeric form, 2-mercaptooxazole.[3] These tautomers may have different polarities and interact differently with the stationary phase, leading to broad peaks or multiple spots on a TLC plate.

    • Solution: While difficult to completely prevent, adding a small amount of a weak acid (e.g., acetic acid) to the mobile phase can sometimes help to drive the equilibrium towards one form, resulting in sharper peaks. However, this should be used with caution due to the potential for acid-catalyzed degradation.

Workflow for Optimizing Chromatography Conditions:

chromatography_workflow start Crude Product tlc Run TLC with Standard Silica start->tlc streaking Streaking or Poor Separation? tlc->streaking good_sep Good Separation streaking->good_sep No neutral_silica Try Neutralized Silica or Alumina TLC streaking->neutral_silica Yes column Proceed with Standard Silica Gel Column good_sep->column modifier Add Modifier to Eluent (e.g., 1% TEA or MeOH) neutral_silica->modifier re_tlc Re-run TLC modifier->re_tlc improved Separation Improved? re_tlc->improved column_modified Proceed with Modified Conditions improved->column_modified Yes consider_alt Consider Alternative Purification (e.g., Recrystallization) improved->consider_alt No

Caption: Decision workflow for troubleshooting column chromatography.

Question 3: My product "oiled out" during recrystallization. How can I obtain solid crystals?

Answer: "Oiling out" occurs when the solute is insoluble in the cold solvent but melts in the hot solvent, or the saturated solution's temperature is above the melting point of the solute. It can also be caused by the presence of impurities that depress the melting point.

Troubleshooting Steps:

  • Lower the Temperature: If the boiling point of your solvent is too high, your compound may be melting. Switch to a lower-boiling solvent in which your compound has similar solubility properties.[4]

  • Use a Larger Volume of Solvent: Oiling out can happen if the solution is too concentrated. Re-heat the mixture until the oil dissolves, then add more hot solvent until the solution is no longer saturated. Allow it to cool slowly.

  • Slow Cooling: Rapid cooling often promotes oil formation. Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath.

  • Scratching and Seeding: Once the solution is cool and supersaturated, induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. If you have a small amount of pure solid, add a "seed crystal" to provide a nucleation site.[5]

  • Change the Solvent System: If the above methods fail, a different solvent or a solvent pair may be necessary. Dissolve your compound in a "good" solvent (one in which it is very soluble) and then add a "poor" solvent (one in which it is insoluble but miscible with the good solvent) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.[4]

Commonly Used Solvent Pairs for Polar Heterocycles:

Good SolventPoor Solvent
EthanolWater
AcetoneWater
Ethyl AcetateHexanes
DichloromethaneHexanes

Frequently Asked Questions (FAQs)

What are the most likely impurities in my crude this compound product?

The impurities will depend on the synthetic route used. For common syntheses of oxazole derivatives, potential impurities include:

  • Unreacted Starting Materials: Such as α-haloketones, primary amides, carboxylic acids, or isocyanides.[6][7]

  • Reagents and Catalysts: For example, residual dehydrating agents (e.g., P₂O₅, SOCl₂), bases (e.g., DMAP, triethylamine), or coupling agents.[7]

  • By-products: Such as triphenylphosphine oxide if triphenylphosphine was used.[7]

  • Ring-Opened Products: Hydrolysis of the oxazole ring can lead to the corresponding α-acylamino ketone or related structures, especially if the work-up conditions are harsh (strongly acidic or basic).[1]

How can I choose a good starting solvent for recrystallization?

The principle of "like dissolves like" is a good starting point. Since this compound is a polar molecule, polar solvents are a good choice.[8]

A systematic approach is to test the solubility in small test tubes:

  • Place a small amount of your crude product in several test tubes.

  • Add a few drops of a different solvent to each tube (e.g., water, ethanol, ethyl acetate, acetone, toluene, hexanes).

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound well at room temperature.

  • Heat the tubes that showed poor solubility. An ideal solvent will dissolve the compound completely when hot.[4]

  • Allow the hot solutions to cool. The best solvent will result in the formation of a good quantity of crystals upon cooling.[4]

Table of Common Recrystallization Solvents (in order of decreasing polarity):

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar compounds. High boiling point allows for a large temperature gradient.[8]
Methanol65HighGood general-purpose polar solvent.
Ethanol78HighSimilar to methanol, but less volatile. A common choice for many organic compounds.[9]
Acetone56MediumA good solvent for many compounds, but its low boiling point may limit the temperature gradient.[8]
Ethyl Acetate77MediumA versatile solvent, often used in a pair with hexanes.[10]
Dichloromethane40MediumLow boiling point, can be difficult to remove completely.
Toluene111LowGood for less polar compounds. High boiling point.
Hexanes~69LowGood for non-polar compounds, often used as the "poor" solvent in a solvent pair.[9]
Is this compound stable to heat?

While oxazoles are generally considered to be thermally stable aromatic rings, the stability of any specific derivative depends on its substituents and the conditions. When performing a recrystallization, it is always best to use the minimum amount of heat necessary to dissolve the compound to avoid potential degradation. Prolonged heating at high temperatures should be avoided.

How do I monitor the purity of my this compound during purification?

Thin-layer chromatography (TLC) is the most common method for monitoring purity.[11] Use a suitable eluent system that gives your product an Rf value of approximately 0.3-0.4 for optimal separation. The purity can be assessed by the presence of a single spot. Further characterization of the final product should be done using techniques like NMR spectroscopy, mass spectrometry, and melting point analysis.

References

Technical Support Center: Optimizing 3H-Oxazole-2-thione Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3H-oxazole-2-thiones (OXTs). It addresses common challenges, offers troubleshooting strategies, and explains the fundamental principles governing the reaction to empower you to optimize your experimental outcomes.

Core Principles: Understanding the Synthesis

The 3H-oxazole-2-thione core is a valuable scaffold in medicinal chemistry, serving as an unsaturated analogue to the well-known 1,3-oxazolidine-2-thiones (OZTs) and related to potent antibacterial agents like Linezolid.[1] A prevalent and effective method for synthesizing this heterocycle is the acid-catalyzed condensation of an α-hydroxycarbonyl compound with a source of thiocyanic acid.[1][2]

Primary Synthetic Route: From α-Hydroxy Ketones

The most direct route involves the reaction of an α-hydroxy ketone with an alkali metal thiocyanate (e.g., KSCN or NH₄SCN) in the presence of a strong acid. The acid serves a dual purpose: it protonates the carbonyl to activate it for nucleophilic attack and generates thiocyanic acid (HSCN) in situ, the key reactive species.

The general mechanism proceeds as follows:

  • Generation of Thiocyanic Acid: The inorganic thiocyanate salt reacts with a strong acid (e.g., HCl) to produce HSCN.

  • Carbonyl Activation: The α-hydroxy ketone's carbonyl group is protonated by the acid, increasing its electrophilicity.

  • Nucleophilic Attack: The sulfur atom of HSCN attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

  • Cyclization & Dehydration: An intramolecular cyclization occurs, followed by the elimination of a water molecule to yield the aromatic this compound ring.

G cluster_0 Step 1: In Situ HSCN Generation cluster_1 Step 2: Reaction Cascade KSCN KSCN HSCN H-S-C≡N (Thiocyanic Acid) KSCN->HSCN + H⁺ HCl H⁺Cl⁻ Activated Protonated Carbonyl (Activated Intermediate) HSCN->Activated HSCN enters reaction KCl KCl Start α-Hydroxy Ketone Start->Activated + H⁺ Tetrahedral Tetrahedral Intermediate Activated->Tetrahedral + HSCN Cyclized Cyclized Intermediate Tetrahedral->Cyclized - H⁺ (Intramolecular Nucleophilic Attack) Product This compound Cyclized->Product - H₂O (Dehydration)

Caption: Reaction mechanism for this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best source of thiocyanate for this reaction?

Both potassium thiocyanate (KSCN) and ammonium thiocyanate (NH₄SCN) are commonly used and effective. KSCN is generally preferred due to its non-hygroscopic nature and stability. The choice often depends on solubility in the selected reaction solvent and cost.

Q2: How critical is the choice of acid?

The choice of acid is paramount. A strong, non-oxidizing acid is required to efficiently generate HSCN and activate the carbonyl.

  • Hydrochloric Acid (HCl): Often used as a solution in an organic solvent (e.g., diethyl ether) or generated from acetyl chloride and an alcohol. It is effective but requires careful handling.

  • Sulfuric Acid (H₂SO₄): Can be used, but its strong dehydrating and oxidizing properties can sometimes lead to charring and side reactions, potentially lowering the yield.[3]

  • Polyphosphoric Acid (PPA): Can serve as both catalyst and solvent, and has been shown to improve yields in related cyclodehydration reactions for oxazole synthesis.[3]

Q3: Which solvents are recommended for the synthesis?

The ideal solvent should dissolve the starting materials and be inert to the strong acid conditions.

  • Ethers (THF, Dioxane): Generally good choices due to their inertness.

  • Halogenated Solvents (DCM, Chloroform): Also effective and can facilitate workup.

  • Alcohols (Ethanol, Methanol): Can be used, but may compete as nucleophiles or react with the acid, so they must be chosen carefully based on the specific protocol.

Q4: Can I use an α-hydroxy aldehyde instead of a ketone?

Yes, the reaction is applicable to α-hydroxy aldehydes as well, which will yield an oxazole-2-thione with a hydrogen at the 5-position. However, aldehydes can be more prone to side reactions like polymerization under strong acidic conditions, which may require more careful optimization of temperature and reaction time.

Q5: Is the this compound product stable?

The product is a thionocarbamate, which is generally stable. However, like many heterocyclic compounds, it can be sensitive to strong oxidizing agents or potent nucleophiles, which can lead to ring-opening.[4] It is also a tautomer of 2-mercaptooxazole and can exhibit reactivity at both the nitrogen and sulfur atoms, a key consideration for any subsequent synthetic steps.[1]

Troubleshooting Guide: Overcoming Common Hurdles

Problem: Low or No Product Yield

This is the most common issue, often stemming from multiple factors. A systematic approach is key to diagnosis.

Initial Diagnosis Workflow:

G Start Low / No Yield Observed Check_Reagents Are starting materials pure? (α-hydroxy ketone, KSCN) Start->Check_Reagents Check_Acid Is the acid active and anhydrous? (e.g., fresh HCl solution) Start->Check_Acid Check_Temp Was the temperature controlled? (Exothermic reaction?) Start->Check_Temp Check_TLC TLC shows unreacted starting material? Start->Check_TLC Solution_Reagents Purify starting materials. Use dry KSCN. Check_Reagents->Solution_Reagents YES Solution_Acid Use freshly prepared acid solution. Consider an alternative acid (PPA). Check_Acid->Solution_Acid YES Solution_Temp Run reaction at 0°C or lower initially. Add acid dropwise. Check_Temp->Solution_Temp YES Solution_TLC Increase reaction time or temperature. Increase acid stoichiometry. Check_TLC->Solution_TLC YES

Caption: Decision tree for troubleshooting low product yield.

In-Depth Solutions:

  • Cause A: Inefficient Generation of Thiocyanic Acid (HSCN)

    • Solution: Ensure your acid source is potent and anhydrous. If using a solution of HCl in ether, it should be freshly prepared or titrated. Moisture will quench the acid and inhibit the reaction. Consider switching to a different acid system, like polyphosphoric acid, which can be more robust.[3]

  • Cause B: Poor Reactivity of Starting Material

    • Solution: Sterically hindered α-hydroxy ketones may require more forcing conditions. Try increasing the reaction temperature after the initial addition or extending the reaction time. Monitor the consumption of starting material by TLC. If the starting material remains, increase the stoichiometric amount of both the thiocyanate salt and the acid.

  • Cause C: Decomposition or Side Reactions

    • Solution: If your TLC plate shows a complex mixture of spots or baseline streaking, decomposition is likely. This often occurs if the reaction temperature is too high. The initial addition of acid to the thiocyanate/ketone mixture can be exothermic.

      • Control Temperature: Begin the reaction at 0 °C or even -10 °C in an ice-salt bath.

      • Slow Addition: Add the acid dropwise over a prolonged period to dissipate heat.

      • Optimize Acid: Excessive amounts of a harsh acid like H₂SO₄ can cause charring. Reduce the equivalents or switch to a milder system.

Parameter Standard Condition Optimized Condition for Sensitive Substrates Rationale
Temperature Room Temperature0 °C to RTMinimizes decomposition from exothermic reaction.
Acid 2.0 eq. HCl1.5 eq. HCl or switch to PPAPrevents acid-catalyzed degradation of product.
Solvent THFAnhydrous THF or DioxaneEnsures a dry environment, preventing quenching of acid.
Reaction Time 2-4 hours4-12 hours (monitored by TLC)Allows sensitive substrates to react fully at lower temperatures.

Problem: Product is Difficult to Purify

  • Cause A: Unreacted Starting Materials

    • Solution: If the polarity of your product is very similar to the starting ketone, chromatographic separation can be challenging. Ensure the reaction goes to completion by extending the reaction time or adding a slight excess of HSCN precursors. An aqueous workup with a mild base (e.g., saturated NaHCO₃ solution) can help remove acidic byproducts and unreacted HSCN.

  • Cause B: Formation of Isomeric Byproducts or Oligomers

    • Solution: The ambident nature of the thiocyanate ion (SCN⁻) can potentially lead to N-attack instead of S-attack, though S-attack is generally favored for carbon electrophiles. More likely, side reactions from the starting material are occurring.

      • Re-evaluate Conditions: Revisit the temperature and acid concentration as described above. Purer reaction crudes lead to easier purification.

      • Optimize Chromatography: A detailed solvent screen for your column chromatography is essential. Gradients of ethyl acetate in hexane or petroleum ether are a good starting point.[1] If the product is highly polar, consider adding a small percentage (0.5-1%) of triethylamine to the eluent to reduce tailing on silica gel.

Problem: Product Decomposes After Isolation

  • Cause A: Residual Acid

    • Solution: Ensure all acidic residue is removed during the workup. Wash the organic extracts thoroughly with a saturated sodium bicarbonate solution, followed by water and brine, before drying and concentrating.[1]

  • Cause B: Instability on Silica Gel

    • Solution: Some heterocyclic compounds can degrade on acidic silica gel. If you observe streaking or new spots appearing during column chromatography, consider:

      • Neutralizing the Silica: Use silica gel that has been pre-treated with triethylamine (slurry the silica in your starting eluent containing 1-2% Et₃N, then pack the column).

      • Alternative Purification: If possible, purify the product by recrystallization to avoid chromatography altogether.

Exemplary Experimental Protocol

This protocol describes the synthesis of 5-methyl-5-ethyl-3H-oxazole-2-thione from 3-hydroxy-3-methyl-2-pentanone.

Reagents & Equipment:

  • 3-hydroxy-3-methyl-2-pentanone (1.0 eq)

  • Potassium thiocyanate (KSCN), dried (1.5 eq)

  • Concentrated Hydrochloric Acid (HCl), 37% (2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add dried potassium thiocyanate (1.5 eq). Place the flask under an inert atmosphere (Nitrogen or Argon).

  • Addition of Reactants: Add anhydrous THF to the flask, followed by the α-hydroxy ketone (1.0 eq). Cool the resulting suspension to 0 °C using an ice bath.

  • Acidification: While stirring vigorously, add concentrated HCl (2.0 eq) dropwise to the suspension over 15-20 minutes. Note: Maintain the temperature below 5 °C during the addition. A color change to pale yellow may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The product should appear as a new, UV-active spot with lower Rf than the starting ketone.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing 50 mL of crushed ice and 50 mL of ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase sequentially with water (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford the pure this compound.[1]

References

Technical Support Center: Overcoming Low Solubility of 3H-Oxazole-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3H-oxazole-2-thione derivatives. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of low aqueous solubility often encountered with this class of compounds. Our goal is to equip you with the knowledge and practical protocols to enhance the dissolution of your molecules of interest, thereby facilitating your experimental workflows and accelerating your research.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

Low solubility of your this compound derivative can be a significant roadblock in various experimental settings, from biological assays to formulation development. This guide will walk you through a logical progression of steps to diagnose and resolve these solubility issues.

Step 1: Initial Solubility Assessment

Before attempting any solubility enhancement, it is crucial to quantitatively assess the baseline solubility of your compound. A common and reliable method for this is the shake-flask method .[1]

Experimental Protocol: Shake-Flask Method for Equilibrium Solubility Determination

  • Preparation: Add an excess amount of your this compound derivative to a known volume of the desired solvent (e.g., water, buffer at a specific pH) in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter is recommended.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Calculation: The determined concentration represents the equilibrium solubility of your compound in the tested solvent.

Step 2: Diagnostic Flowchart for Solubility Issues

Once you have determined the initial solubility, the following flowchart can help you decide on the most appropriate strategy for enhancement.

Solubility_Troubleshooting cluster_physical Physical Modification Strategies cluster_chemical Chemical Modification Strategies cluster_excipients Formulation with Excipients start Low Solubility of this compound Derivative Confirmed particle_size Particle Size Reduction (Micronization, Nanosuspension) start->particle_size Is the dissolution rate the primary issue? solid_dispersion Solid Dispersion (Amorphous Form) start->solid_dispersion Is the crystalline form limiting solubility? ph_adjustment pH Adjustment start->ph_adjustment Is the compound ionizable? prodrug Prodrug Synthesis start->prodrug Are other methods insufficient or impractical? cosolvents Co-solvents start->cosolvents Need a simple solution for in vitro assays? cyclodextrins Cyclodextrins start->cyclodextrins Is the compound hydrophobic? surfactants Surfactants start->surfactants Are you developing a formulation? particle_size->solid_dispersion Need further enhancement? solid_dispersion->cyclodextrins ph_adjustment->cosolvents cosolvents->cyclodextrins Toxicity or precipitation issues with co-solvents? cyclodextrins->prodrug Complexation not effective? surfactants->solid_dispersion Need to improve stability and dissolution?

Caption: A decision-making flowchart for selecting a suitable solubility enhancement strategy.

Step 3: Detailed Solubility Enhancement Protocols

Based on the diagnostic flowchart, here are detailed explanations and protocols for the most common and effective techniques.

The solubility of ionizable compounds is often pH-dependent.[2][3][4][5] For weakly acidic or basic molecules, adjusting the pH of the solution can significantly increase solubility by converting the compound into its more soluble salt form.

  • Principle: The this compound scaffold contains a proton that can potentially be removed, suggesting weakly acidic properties. By increasing the pH of the aqueous medium (making it more basic), you can deprotonate the molecule, forming an anion that is generally more water-soluble.

  • Protocol:

    • Prepare a series of buffers with varying pH values (e.g., from pH 2 to 10).

    • Determine the solubility of your compound in each buffer using the shake-flask method described in Step 1.

    • Plot solubility as a function of pH to identify the optimal pH range for dissolution.

  • Considerations: Ensure that the chosen pH does not cause chemical degradation of your compound. The stability of the compound at different pH values should be assessed concurrently.

1. Co-solvents

The addition of a water-miscible organic solvent, or co-solvent, can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.[6][7][8][9][10]

  • Principle: Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of hydrophobic solutes.[7]

  • Common Co-solvents:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Propylene glycol (PG)

    • Polyethylene glycol (PEG) 300 or 400

  • Protocol:

    • Prepare stock solutions of your compound in a pure co-solvent (e.g., DMSO).

    • Create a series of solutions with varying percentages of the co-solvent in your aqueous buffer.

    • Visually inspect for precipitation and determine the maximum concentration of your compound that remains in solution at each co-solvent percentage.

  • Considerations: High concentrations of co-solvents can be toxic in biological assays. It is crucial to determine the tolerance of your experimental system to the chosen co-solvent.

Co-solventTypical Concentration Range for Cell-based AssaysNotes
DMSO< 0.5% (v/v)High solubilizing power, but can be toxic at higher concentrations.
Ethanol< 1% (v/v)Generally well-tolerated, but can have biological effects.
PEG 400< 5% (v/v)Lower toxicity than DMSO and ethanol.

2. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13][14] They can encapsulate poorly soluble "guest" molecules, forming inclusion complexes that have enhanced aqueous solubility.[12]

  • Principle: The hydrophobic this compound derivative can be entrapped within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the complex.

  • Common Cyclodextrins:

    • β-Cyclodextrin (β-CD)

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

  • Protocol:

    • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

    • Add an excess of your compound to each cyclodextrin solution.

    • Use the shake-flask method to determine the solubility of your compound at each cyclodextrin concentration.

    • Plot the solubility of your compound as a function of cyclodextrin concentration to determine the optimal ratio.

  • Considerations: The size of the cyclodextrin cavity must be appropriate for the size of the guest molecule. HP-β-CD and SBE-β-CD are generally preferred due to their higher aqueous solubility and lower toxicity compared to β-CD.

Solid dispersion is a technique where the drug is dispersed in an inert carrier, often a polymer, at the solid state.[15][16][17] This can lead to the formation of an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline form.[18][19]

  • Principle: By dispersing the drug molecules in a hydrophilic carrier, particle size is reduced to a molecular level, and the high-energy amorphous state enhances dissolution.[18][19]

  • Common Carriers:

    • Polyvinylpyrrolidone (PVP)

    • Polyethylene glycols (PEGs)

    • Hydroxypropyl methylcellulose (HPMC)

  • Methods of Preparation:

    • Melting Method: The drug and carrier are heated until they melt together, then cooled rapidly.[15][16]

    • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.[15][16]

  • Considerations: The stability of the amorphous form is a critical parameter, as it can recrystallize over time. The choice of carrier and preparation method depends on the physicochemical properties of the drug.

A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes biotransformation in vivo to release the active drug.[19][20] This approach can be used to improve solubility by temporarily masking the functional groups responsible for low solubility and introducing a more hydrophilic moiety.[19][20]

  • Principle: A water-solubilizing group (e.g., a phosphate, amino acid, or sugar) is covalently attached to the this compound derivative. This new molecule (the prodrug) has improved aqueous solubility. Once administered, enzymes in the body cleave the solubilizing group, releasing the active parent drug.

  • Considerations: This is a more complex approach that requires chemical synthesis and extensive characterization. The linker between the drug and the solubilizing group must be stable in formulation but readily cleaved in vivo.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the low solubility of my this compound derivative?

A1: The low solubility of these derivatives likely stems from a combination of factors inherent to their structure. The planar, aromatic nature of the oxazole ring can lead to strong intermolecular interactions in the solid state, resulting in a stable crystal lattice that is difficult for water to disrupt. Additionally, the presence of the thione group and other substituents can contribute to the overall hydrophobicity of the molecule.

Q2: I am performing an in vitro cell-based assay and need to dissolve my compound. Which method should I try first?

A2: For in vitro assays, using a co-solvent like DMSO is typically the quickest and most straightforward approach. Prepare a concentrated stock solution of your compound in 100% DMSO, and then dilute this stock into your cell culture medium to the final desired concentration. It is critical to ensure that the final concentration of DMSO in the medium is low enough (usually below 0.5%) to not affect the viability of your cells.

Q3: Can I use a combination of solubility enhancement techniques?

A3: Absolutely. In fact, a combination of methods is often more effective than a single approach. For example, you could use pH adjustment in combination with a co-solvent or cyclodextrin. Another common strategy is to prepare a solid dispersion of the compound and then formulate it with surfactants to further enhance its dissolution.

Q4: How do I know if my compound is degrading when I try to solubilize it?

A4: It is essential to assess the chemical stability of your compound under the conditions you are using for solubilization. This can be done by analyzing the sample by HPLC immediately after preparation and then again after a certain period (e.g., 24 hours) at the relevant temperature. The appearance of new peaks or a decrease in the area of the main peak would indicate degradation.

Q5: What are the regulatory considerations for using these solubility enhancement techniques in a final drug product?

A5: The use of excipients like co-solvents, cyclodextrins, and polymers in a final drug product is subject to regulatory approval. Each excipient has an established safety profile and may have limits on the amount that can be used in a given dosage form. For novel chemical modifications like the prodrug approach, extensive preclinical and clinical studies are required to demonstrate both safety and efficacy.

References

Preventing decomposition of 3H-oxazole-2-thione during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and handling of 3H-oxazole-2-thione and its derivatives. As a key intermediate in medicinal chemistry and drug development, the successful synthesis of this scaffold is paramount. However, its inherent reactivity and potential for decomposition present unique challenges. This guide is designed to provide researchers, scientists, and process chemists with in-depth troubleshooting advice and best practices to mitigate decomposition and maximize yield and purity. By understanding the underlying chemical principles, you can better control your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My yield of this compound is consistently low. What are the most common causes?

A1: Low yields are typically traced back to three critical areas:

  • Decomposition via Ring-Opening: The oxazole ring is susceptible to cleavage under harsh pH conditions. Strong acids can hydrolyze the ring, while strong bases can deprotonate the C2 position, leading to ring-opening and the formation of isonitrile byproducts.[1][2]

  • Oxidative Degradation: The thiol tautomer of the product is highly susceptible to air oxidation, which can lead to the formation of disulfides and other oxidized impurities, especially during workup and purification.

  • Suboptimal Reaction Conditions: Incorrect temperature control (too high), prolonged reaction times, or the presence of moisture can promote side reactions and degradation.

Q2: My final product is a brownish or yellowish solid, not the expected color. What does this indicate?

A2: Discoloration is a common indicator of impurities arising from decomposition or side reactions. A yellow-to-brown color often suggests the presence of oligomeric or polymeric materials formed from unstable intermediates. Air oxidation of the thiol tautomer can also contribute to colored impurities. It is crucial to perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) and to use purified, degassed solvents.

Q3: Can I purify this compound using standard silica gel column chromatography?

A3: Caution is highly advised. Standard silica gel is slightly acidic and can be sufficient to catalyze the hydrolytic ring-opening of the oxazole ring, leading to significant product loss on the column.[3] If chromatography is necessary, consider using silica gel that has been pre-treated (neutralized) with a base, such as triethylamine in the eluent (e.g., 0.5-1% triethylamine in a hexane/ethyl acetate mixture). Alternatively, other purification methods like recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) are often safer and more effective for this class of compounds.

Q4: I see two spots on my TLC that seem to correspond to the product. Is this normal?

A4: This is not uncommon and often points to the thione-thiol tautomerism that this compound exhibits (Figure 1).[4] The two tautomers can have different polarities, leading to separate spots on a TLC plate, especially depending on the eluent system used. To confirm this, you can try running the TLC in different solvent systems or obtaining an NMR spectrum of the crude material, which should show evidence of both forms.

Figure 1: Thione-Thiol Tautomerism This diagram illustrates the equilibrium between the this compound and its oxazole-2-thiol tautomer. The thiol form is often more reactive and susceptible to oxidation.

Caption: Equilibrium between thione and thiol tautomers.

Troubleshooting Guide: From Synthesis to Purification

This section addresses specific problems you may encounter during the synthesis and provides actionable solutions based on chemical principles.

Observed Problem Potential Root Cause(s) Recommended Actions & Scientific Rationale
Reaction Stalls / Low Conversion 1. Ineffective Acid Catalyst: The cyclization of an α-hydroxyketone with a thiocyanate salt requires an acid to generate thiocyanic acid (HSCN) in situ. The acid may be too weak or used in insufficient quantity. 2. Low Temperature: While crucial for stability, excessively low temperatures can slow the reaction rate to an impractical level.Solution: 1. Ensure you are using a sufficiently strong acid (e.g., concentrated HCl, H₂SO₄) and that it is added correctly to the thiocyanate solution before the ketone. 2. Monitor the reaction by TLC. If stalled, allow the temperature to rise slowly (e.g., from 0°C to room temperature) and continue monitoring.
Reaction Mixture Darkens (Turns Brown/Black) 1. Excessive Heat: Thermal decomposition is a primary concern. High local temperatures can cause polymerization and charring. 2. Air Oxidation: The thiol tautomer is readily oxidized, leading to complex, often colored, side products. 3. Incorrect Stoichiometry: An excess of the acid catalyst can promote decomposition pathways.Solution: 1. Maintain strict temperature control. Use an ice/salt bath for additions and run the reaction at the lowest practical temperature. 2. Degas all solvents and rigorously maintain an inert atmosphere (N₂ or Ar) throughout the reaction and workup. 3. Add reagents slowly and sub-surface to avoid localized heating and concentration gradients.
Product Decomposes During Aqueous Workup 1. Residual Acid/Base: Failure to fully neutralize the reaction mixture can lead to acid- or base-catalyzed hydrolysis during extraction. The oxazole ring is sensitive to both extremes.[2][5] 2. Prolonged Contact with Water: Extended exposure to the aqueous phase, especially if not at neutral pH, can promote hydrolytic ring-opening.Solution: 1. Carefully neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) to a pH of ~7 before extraction. 2. Perform extractions quickly and efficiently. Break any emulsions promptly and move to the drying step as soon as possible.
Product Degrades on Rotary Evaporator 1. High Bath Temperature: The purified compound can still be thermally labile. 2. Residual Acid in Solvent: Trace amounts of acid (e.g., from un-neutralized silica gel) in the eluent can become concentrated during evaporation, causing decomposition.Solution: 1. Remove solvent under reduced pressure at a low temperature (<30-35°C). 2. If chromatography was performed, ensure the collected fractions were neutralized with a drop of mild base (e.g., triethylamine) before concentration.

Core Synthesis Protocol & Best Practices

The following protocol is a robust starting point for the synthesis of 4-substituted-3H-oxazole-2-thiones, based on the well-established reaction of α-hydroxyketones with thiocyanate.[6]

Workflow Diagram

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Cyclization Reaction cluster_2 Step 3: Workup & Isolation cluster_3 Step 4: Purification A Dissolve KSCN in H₂O Cool to 0-5°C B Add Conc. Acid (e.g., HCl) Generate HSCN in situ A->B  Critical: Keep Cold   C Slowly add α-hydroxyketone in solvent (e.g., Ethanol) Maintain T < 5°C B->C  Inert Atmosphere (N₂)   D Stir at 0-5°C Monitor by TLC C->D E Quench with ice-water D->E  When complete   F Filter crude solid E->F G Wash with cold water F->G H Recrystallize from suitable solvent (e.g., EtOH/H₂O) G->H  Avoid Silica Gel if Possible   I Dry under vacuum at low temperature H->I

Caption: Recommended workflow for oxazole-2-thione synthesis.

Detailed Step-by-Step Methodology

Reagents & Equipment:

  • α-Hydroxyketone (e.g., 2-hydroxyacetophenone)

  • Potassium thiocyanate (KSCN)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol (or other suitable alcohol)

  • Deionized water

  • Round-bottom flask with magnetic stirrer

  • Addition funnel

  • Ice/salt bath

  • Inert atmosphere setup (Nitrogen or Argon line)

Procedure:

  • Preparation of Thiocyanic Acid Solution (Critical Step):

    • In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve potassium thiocyanate (1.2 equivalents) in a minimal amount of deionized water.

    • Cool the flask in an ice/salt bath to 0-5°C.

    • Scientist's Note: This step must be performed cold to minimize the decomposition of the unstable thiocyanic acid (HSCN) that will be generated.

    • Slowly add concentrated HCl (1.5 equivalents) dropwise via the addition funnel, ensuring the internal temperature does not exceed 5°C. Stir for 15-20 minutes at this temperature.

  • Cyclization Reaction:

    • Dissolve the α-hydroxyketone (1.0 equivalent) in a suitable solvent like ethanol.

    • Add the α-hydroxyketone solution dropwise to the cold thiocyanic acid mixture. The rate of addition should be controlled to maintain the temperature below 5°C.

    • Scientist's Note: This is an exothermic reaction. A rapid addition can cause a temperature spike, leading to decomposition and significant yield loss. An inert atmosphere should be maintained.

    • After the addition is complete, continue stirring the mixture at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction may take several hours.

  • Workup and Isolation:

    • Once the reaction is complete (as indicated by TLC), slowly pour the reaction mixture into a beaker of ice-water with stirring. This will precipitate the crude product.

    • Scientist's Note: Quenching in ice water helps to rapidly stop the reaction and precipitate the solid product while keeping decomposition to a minimum.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (check with pH paper). This removes any residual acid.

    • Wash the cake with a small amount of cold ethanol or another solvent in which the product is sparingly soluble to remove organic impurities.

  • Purification:

    • The preferred method of purification is recrystallization . A solvent system such as ethanol/water, methanol, or ethyl acetate/hexane is often effective.

    • Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to form pure crystals.

    • Collect the purified crystals by vacuum filtration and dry them under vacuum at a low temperature (<35°C).

    • Scientist's Note: Avoid prolonged heating during recrystallization. If chromatography is unavoidable, use neutralized silica gel and run the column quickly.

Understanding the Decomposition Pathways

Knowledge of how the molecule can degrade is essential for preventing it. The primary vulnerabilities are the oxazole ring itself and the exocyclic thione group.

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Ring Opening cluster_oxidation Oxidation Product This compound (Stable Form) Acid H₃O⁺ (e.g., residual acid during workup) Product->Acid Base Strong Base (e.g., excess OH⁻, BuLi) Product->Base Tautomer Oxazole-2-thiol (Reactive Tautomer) Product->Tautomer tautomerization RingOpenAcid Ring-Opened Intermediate Acid->RingOpenAcid DecompAcid Decomposition Products (e.g., α-hydroxy amide) RingOpenAcid->DecompAcid Deprotonation C2 Deprotonation Base->Deprotonation RingOpenBase Isonitrile Intermediate Deprotonation->RingOpenBase Disulfide Disulfide Byproduct Tautomer->Disulfide Oxidant O₂ (Air) Peroxides Oxidant->Disulfide

Caption: Major decomposition pathways for this compound.

  • Acid-Catalyzed Hydrolysis: In the presence of aqueous acid, the nitrogen atom of the oxazole ring can be protonated. This activates the ring toward nucleophilic attack by water, leading to cleavage and the formation of an α-hydroxy amide derivative, which may further degrade.[5]

  • Base-Catalyzed Ring Opening: Strong bases can abstract the proton at the C2 position. This is a known reactivity pattern for oxazoles that leads to unstable intermediates which readily rearrange and cleave to form isonitriles.[7]

  • Oxidation: The thiol tautomer can be easily oxidized by atmospheric oxygen to form a disulfide-bridged dimer. This is a common side reaction for many heterocyclic thiols and contributes to product impurity and discoloration.

By carefully controlling the temperature, pH, and atmosphere throughout the synthesis, workup, and purification, these decomposition pathways can be effectively suppressed.

References

Technical Support Center: 3H-Oxazole-2-thione Production Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of 3H-oxazole-2-thione. Drawing from established principles in chemical synthesis and process scale-up, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

Introduction to this compound Synthesis and Scale-Up

This compound and its derivatives are important heterocyclic compounds in medicinal chemistry, exhibiting a range of biological activities.[1][2] While laboratory-scale synthesis provides a foundation, the transition to pilot or industrial-scale production introduces a unique set of challenges that can impact yield, purity, and process safety. These challenges often revolve around reaction kinetics, heat and mass transfer limitations, reagent addition, and product isolation.

A common laboratory synthesis for oxazole-2(3H)-thiones involves the condensation of thiocyanic acid with α-hydroxycarbonyl substrates.[3] This method, while effective at a small scale, requires careful consideration of reagent handling and reaction control during scale-up.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of this compound production in a question-and-answer format.

Issue 1: Decreased Yield Upon Scaling Up

Question: We successfully synthesized this compound at a 1-gram scale with an 85% yield. However, upon scaling to a 100-gram batch, our yield dropped to 50%. What are the likely causes and how can we troubleshoot this?

Answer: A significant drop in yield during scale-up is a common issue and can often be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration. This can promote the formation of side products and impurities, thereby reducing the yield of the desired product.

    • Troubleshooting:

      • Optimize Stirring: Evaluate the stirrer design (e.g., anchor, turbine, pitched blade) and agitation speed to ensure homogenous mixing throughout the reactor.

      • Baffle Installation: If not already present, consider installing baffles in the reactor to improve mixing efficiency and prevent vortex formation.

  • Poor Temperature Control: Exothermic reactions, if not properly controlled at a larger scale, can lead to temperature gradients within the reactor. This can accelerate decomposition of reactants or products and favor side reactions.

    • Troubleshooting:

      • Controlled Reagent Addition: Instead of adding reactants all at once, implement a controlled addition strategy (e.g., using a syringe pump or a dropping funnel) to manage the rate of heat generation.

      • Jacketed Reactor: Utilize a jacketed reactor with a reliable temperature control unit to efficiently remove excess heat.

  • Changes in Reaction Kinetics: The ratio of surface area to volume decreases as the scale of the reaction increases. This can affect reactions where heat transfer at the vessel walls is a critical factor.

    • Troubleshooting:

      • Kinetic Modeling: If possible, perform kinetic studies to better understand the reaction mechanism and identify any temperature-sensitive steps.

      • Solvent Selection: Consider using a higher-boiling solvent to allow for a wider temperature operating window, but be mindful of potential changes in solubility and reaction rates.

Issue 2: Increased Impurity Profile in the Final Product

Question: Our scaled-up batch of this compound shows several new impurities on our HPLC analysis that were not present in the lab-scale synthesis. How can we identify and mitigate these impurities?

Answer: The emergence of new impurities during scale-up often points to side reactions that become more prominent under the new process conditions.

  • Potential Side Reactions:

    • Dimerization/Polymerization: Higher reactant concentrations and longer reaction times in scaled-up batches can favor the formation of dimers or polymers.

    • Decomposition: Extended exposure to high temperatures or localized hot spots can lead to the decomposition of the starting materials, intermediates, or the final product.

    • Reactions with Solvent or Air: If the reaction is sensitive to air or moisture, inadequate inerting of a large reactor can introduce oxygen or water, leading to oxidative or hydrolytic side products.

  • Troubleshooting and Mitigation:

    • Impurity Identification: Isolate and characterize the major impurities using techniques like LC-MS and NMR to understand their structures. This will provide clues about the side reactions occurring.

    • Reaction Monitoring: Implement in-process controls (e.g., regular sampling and analysis by HPLC or TLC) to track the formation of impurities over time. This can help pinpoint when they are being formed.

    • Strict Inert Atmosphere: For air-sensitive reactions, ensure the reactor is thoroughly purged with an inert gas (e.g., nitrogen or argon) and maintain a positive pressure throughout the process.

    • Purification Optimization: Re-evaluate the purification strategy. A simple crystallization that worked on a small scale may not be sufficient for a larger batch with a different impurity profile. Techniques like column chromatography or recrystallization from a different solvent system may be necessary.

Issue 3: Difficulties with Product Isolation and Purification

Question: At the lab scale, our this compound product readily precipitated from the reaction mixture upon cooling. In the larger batch, it remains an oil, making isolation difficult. What could be the cause and what are our options?

Answer: Changes in physical form during scale-up can be due to differences in cooling rates, impurity profiles, and solvent effects.

  • Factors Affecting Crystallization:

    • Slower Cooling Rate: Larger volumes of solvent cool much more slowly than smaller volumes. This can lead to the formation of supersaturated solutions or oils instead of crystals.

    • Impurities: The presence of even small amounts of impurities can inhibit crystallization or cause the product to "oil out."

    • Solvent-to-Product Ratio: A different solvent-to-product ratio in the scaled-up batch can affect solubility and precipitation.

  • Troubleshooting and Solutions:

    • Controlled Cooling: Implement a controlled cooling profile. A slower, more gradual cooling process can sometimes promote better crystal formation.

    • Seeding: Introduce a small amount of pure, crystalline this compound (seed crystals) to the cooled solution to induce crystallization.

    • Solvent System Modification:

      • Anti-Solvent Addition: Gradually add an "anti-solvent" (a solvent in which the product is insoluble) to the reaction mixture to force precipitation.

      • Solvent Swap: If feasible, perform a solvent exchange to a solvent in which the product has lower solubility.

    • Extraction and then Crystallization: If the product is an oil, it may be necessary to first perform a liquid-liquid extraction to isolate the crude product from the reaction mixture. The resulting concentrated oil can then be subjected to crystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this compound production?

A1: The primary safety concerns include:

  • Thermal Hazards: The synthesis may be exothermic. A thermal hazard evaluation (e.g., using Differential Scanning Calorimetry - DSC) should be conducted to understand the potential for a runaway reaction.

  • Reagent Handling: Some reagents, like thiocyanic acid precursors, can be toxic or corrosive. Ensure proper personal protective equipment (PPE) is used and that all handling is done in a well-ventilated area or fume hood. Carbon disulfide, sometimes used in the synthesis of related thiones, is highly flammable and toxic.[4]

  • Pressure Build-up: If the reaction generates gaseous byproducts, the reactor must be properly vented to prevent pressure build-up.

Q2: How do I choose the right solvent for a scaled-up reaction?

A2: Solvent selection is critical for a successful scale-up. Consider the following:

  • Solubility: The solvent must be able to dissolve the reactants to a suitable concentration.

  • Boiling Point: A solvent with a boiling point that allows for a safe operating temperature range is crucial.

  • Safety: The solvent should have a high flash point and low toxicity.

  • Work-up and Recovery: The solvent should be easily removable and, if possible, recyclable to improve process economics and reduce waste.

Q3: Can I use the same analytical methods for in-process control at a larger scale?

A3: While the analytical technique (e.g., HPLC, GC, TLC) will likely remain the same, the sampling procedure may need to be adapted for a large reactor. Ensure that the sample taken is representative of the entire batch. This may involve taking samples from different points in the reactor if mixing is a concern.

Experimental Workflow and Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters
ParameterLab-Scale (1 g)Scale-Up (100 g) - InitialScale-Up (100 g) - Optimized
Reactant A 1.0 g100 g100 g
Reactant B 1.2 eq1.2 eq1.2 eq
Solvent Volume 20 mL2 L2 L
Addition Time 5 min5 min60 min (controlled)
Max. Temp (°C) 25 °C45 °C (exotherm)25 °C
Stirring Speed 300 rpm150 rpm300 rpm
Yield (%) 85%50%82%
Purity (HPLC, %) 98%85%97%
Protocol: Optimized Scale-Up Synthesis of this compound
  • Reactor Setup: A 5 L jacketed glass reactor equipped with an overhead stirrer (pitched-blade turbine), a temperature probe, a condenser, and a nitrogen inlet is assembled.

  • Inerting: The reactor is purged with nitrogen for 30 minutes to ensure an inert atmosphere.

  • Reactant Charging: Reactant A (100 g) and the solvent (1.5 L) are charged into the reactor. The mixture is stirred at 300 rpm and cooled to 10 °C using the jacketed temperature control unit.

  • Controlled Addition: Reactant B, dissolved in the remaining solvent (0.5 L), is added dropwise to the reactor over a period of 60 minutes, ensuring the internal temperature does not exceed 25 °C.

  • Reaction: The reaction mixture is stirred at 25 °C for 4 hours.

  • In-Process Control: A sample is taken every hour and analyzed by HPLC to monitor the reaction progress and impurity formation.

  • Work-up and Isolation: Upon reaction completion, the mixture is cooled to 5 °C over 1 hour. Seed crystals (0.1 g) of pure this compound are added. The mixture is stirred for an additional 2 hours at 5 °C to allow for complete crystallization.

  • Filtration and Drying: The solid product is collected by filtration, washed with cold solvent, and dried under vacuum to a constant weight.

Diagrams

Scale_Up_Troubleshooting_Workflow start Scale-Up Attempt problem Low Yield or High Impurities? start->problem heat_mass Investigate Heat & Mass Transfer problem->heat_mass Yes impurity_id Identify Impurities (LC-MS, NMR) problem->impurity_id Yes re_evaluate Re-evaluate Process problem->re_evaluate No mixing Improve Mixing: - Optimize Stirrer - Add Baffles heat_mass->mixing temp_control Enhance Temp Control: - Controlled Addition - Jacketed Reactor heat_mass->temp_control mixing->re_evaluate temp_control->re_evaluate side_reactions Mitigate Side Reactions: - Strict Inert Atmosphere - Optimize Temp/Conc. impurity_id->side_reactions side_reactions->re_evaluate

Caption: Troubleshooting workflow for scale-up issues.

Crystallization_Troubleshooting start Product Oils Out cooling Controlled Cooling Profile start->cooling seeding Add Seed Crystals cooling->seeding solvent Modify Solvent System seeding->solvent anti_solvent Anti-Solvent Addition solvent->anti_solvent solvent_swap Solvent Swap solvent->solvent_swap success Crystalline Product anti_solvent->success solvent_swap->success

Caption: Decision tree for crystallization problems.

References

Identification of byproducts in 3H-oxazole-2-thione reactions by NMR

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Identification of Byproducts in 3H-Oxazole-2-thione Reactions by NMR >

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3H-oxazole-2-thiones. This resource is designed to provide expert guidance on identifying and troubleshooting byproduct formation in reactions involving this important heterocyclic scaffold. As Senior Application Scientists, we understand the nuances of synthetic organic chemistry and the critical role of NMR spectroscopy in reaction monitoring and structural elucidation. This guide offers practical, in-depth solutions to common challenges encountered in the lab.

Troubleshooting Guide: Interpreting Unexpected NMR Signals

This section addresses specific issues related to unexpected signals in your NMR spectra, helping you to identify potential byproducts and understand their origin.

Question 1: My ¹H NMR spectrum shows unexpected vinyl proton signals, and the reaction mixture has a pungent odor. What could be the cause?

Answer: The presence of vinyl proton signals, often accompanied by a characteristic pungent smell, strongly suggests the formation of a vinyl isothiocyanate byproduct. This occurs through a thermally induced ring-opening of the this compound.

Causality: 3H-oxazole-2-thiones can undergo a retro-cycloaddition reaction, particularly at elevated temperatures, to yield a vinyl isothiocyanate. This process is a known thermal decomposition pathway for some heterocyclic thiones.[1][2][3]

NMR Identification:

  • ¹H NMR: Look for signals in the vinyl region (typically 5-7 ppm), often appearing as multiplets depending on the substitution pattern.

  • ¹³C NMR: The isothiocyanate carbon (-N=C=S) signal is a key indicator. However, this signal is often broad and of low intensity, sometimes appearing "silent" in the spectrum due to quadrupolar broadening by the adjacent ¹⁴N nucleus and the structural flexibility of the isothiocyanate group.[4][5][6] Its chemical shift is generally found in the range of 120-140 ppm.

Experimental Protocol for Minimizing Vinyl Isothiocyanate Formation:

  • Temperature Control: Maintain the reaction temperature as low as possible to disfavor the thermal ring-opening. If heating is necessary, use the minimum temperature required for the desired transformation.

  • Reaction Time: Monitor the reaction closely using techniques like TLC or online NMR to avoid prolonged reaction times at elevated temperatures.[7][8]

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions that could be initiated by atmospheric components at higher temperatures.

Question 2: I'm observing signals that suggest the formation of an oxazolidine-2-thione derivative, but my starting material was an oxazole-2-thione. How can I confirm this, and what reaction conditions might cause this?

Answer: The appearance of signals corresponding to a saturated oxazolidine-2-thione ring system from an unsaturated oxazole-2-thione starting material indicates an unexpected reduction or addition reaction has occurred across the double bond.

Causality: This can happen under certain reductive conditions or via nucleophilic addition to the C4-C5 double bond of the oxazole ring. The choice of solvent can also influence the formation of related structures like hemiaminals.[9][10]

NMR Identification:

  • ¹H NMR: The characteristic vinyl proton signals of the oxazole-2-thione will be absent. Instead, you will see signals in the aliphatic region (typically 3-5 ppm) corresponding to the protons on the saturated five-membered ring. The coupling patterns of these protons will be indicative of a saturated system.

  • ¹³C NMR: The chemical shifts of the C4 and C5 carbons will shift upfield significantly compared to the starting oxazole-2-thione, moving from the vinyl region (e.g., ~117 and ~138 ppm for the parent compound) to the aliphatic region.[10]

Experimental Protocol for Confirmation:

  • 2D NMR: Acquire 2D NMR spectra, such as COSY and HSQC, to confirm the connectivity of the protons and carbons in the suspected oxazolidine-2-thione ring.

  • Reaction Condition Review: Carefully examine your reaction conditions. The presence of a reducing agent (even a mild or unintended one) or a nucleophile that could add to the double bond are likely culprits.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding byproduct formation and reaction optimization.

Question 3: What are the common synthetic routes to 3H-oxazole-2-thiones, and what byproducts are associated with them?

Answer: Common synthetic routes include the condensation of α-hydroxycarbonyl compounds with thiocyanic acid or isothiocyanates.[10] The nature of byproducts can depend on the specific pathway and reaction conditions.

  • From α-Hydroxycarbonyls and Thiocyanic Acid: This method can sometimes lead to the formation of hemiaminal structures, especially with more complex substrates.[10]

  • From α-Ketols and Isothiocyanates: The solvent can play a crucial role in this synthesis. For example, using dioxane may favor the formation of 4-methylene-1,3-oxazolidin-2-thiones, while DMF can lead to hemiaminals that then dehydrate to the desired product.[9]

Question 4: How can I use NMR to monitor the progress of my this compound reaction and detect byproducts in real-time?

Answer: NMR reaction monitoring is a powerful tool for understanding reaction kinetics and identifying transient intermediates or byproducts.[7][8]

Experimental Workflow for NMR Reaction Monitoring:

  • Setup: A flow NMR setup is ideal, where the reaction mixture is circulated from the reactor to the NMR spectrometer and back.[7] Alternatively, aliquots can be taken from the reaction at regular intervals, quenched, and prepared for NMR analysis.[8]

  • Data Acquisition: Acquire ¹H NMR spectra at set time points. The disappearance of starting material signals and the appearance of product and byproduct signals can be integrated to determine their relative concentrations over time.

  • Data Analysis: Plot the concentrations of reactants, products, and byproducts as a function of time to create a reaction profile. This can help you optimize reaction conditions to maximize the yield of the desired product and minimize byproducts.

Data Presentation

Table 1: Characteristic ¹³C NMR Chemical Shifts (δ) of Key Structures

Carbon PositionThis compoundVinyl IsothiocyanateOxazolidine-2-thione
C=S (C2)~181 ppm[10]-~190 ppm[11]
-N=C =S-~133 ppm (often broad)[4]-
C4~117 ppm[10]Vinyl RegionAliphatic Region
C5~138 ppm[10]Vinyl RegionAliphatic Region

Visualizations

Reaction Pathway Diagram

Byproduct_Formation Start α-Hydroxycarbonyl + Isothiocyanate Product This compound Start->Product Desired Cyclization Byproduct1 Vinyl Isothiocyanate Product->Byproduct1 Thermal Ring-Opening (High Temperature) Byproduct2 Oxazolidine-2-thione Product->Byproduct2 Reduction / Addition

Caption: Potential byproduct formation pathways from this compound.

NMR Troubleshooting Workflow

NMR_Troubleshooting Start Unexpected Signals in NMR? CheckVinyl Signals in Vinyl Region (5-7 ppm)? Start->CheckVinyl CheckAliphatic New Aliphatic Signals (3-5 ppm)? CheckVinyl->CheckAliphatic No Isothiocyanate Suspect Vinyl Isothiocyanate Byproduct. - Confirm with ¹³C NMR (broad -NCS peak). - Lower reaction temperature. CheckVinyl->Isothiocyanate Yes Oxazolidinone Suspect Oxazolidine-2-thione Byproduct. - Confirm with 2D NMR (COSY, HSQC). - Review for reducing agents. CheckAliphatic->Oxazolidinone Yes Other Consult further 2D NMR (HMBC, NOESY) and mass spectrometry data. CheckAliphatic->Other No

Caption: A decision-making workflow for troubleshooting unexpected NMR signals.

References

How to improve the regioselectivity of 3H-oxazole-2-thione alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, actionable insights into controlling the regioselectivity of 3H-oxazole-2-thione alkylation. We will move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts governing the alkylation of this ambident nucleophilic system.

Q1: What are the nucleophilic sites on this compound, and why is regioselectivity a challenge?

A: The this compound molecule, upon deprotonation by a base, forms an ambident thionate anion. This anion has two primary nucleophilic centers: the "soft" sulfur atom (S) and the "hard" nitrogen atom (N).[1][2] The delocalization of the negative charge across the N-C=S system means that an incoming electrophile (the alkylating agent) can attack either site, leading to two different regioisomers: the S-alkylated product (a 2-(alkylthio)oxazole) or the N-alkylated product (a 3-alkyl-3H-oxazole-2-thione). Controlling which site reacts is the central challenge.

Caption: Deprotonation yields an ambident anion with two reactive sites.

Q2: How does the Hard and Soft Acids and Bases (HSAB) principle guide regioselectivity in this reaction?

A: The HSAB principle is a crucial predictive tool here. It states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.[2][3]

  • Hard Centers: The nitrogen atom is more electronegative and less polarizable, making it a hard nucleophilic center . It will preferentially react with hard electrophiles (hard acids), such as alkylating agents that can form carbocations (e.g., tert-butyl bromide under SN1 conditions) or those with highly charged carbon centers (e.g., dimethyl sulfate).[4][5][6]

  • Soft Centers: The sulfur atom is larger, more polarizable, and less electronegative, making it a soft nucleophilic center . It will preferentially react with soft electrophiles (soft acids), which are typical for SN2 reactions. Good examples include methyl iodide and benzyl bromide, where the carbon atom being attacked is less charged and more polarizable.[2][4][6]

Q3: What are "kinetic" versus "thermodynamic" control, and how do they apply to S- vs. N-alkylation?

A: These concepts relate to the reaction pathway and final product distribution.[7][8]

  • Kinetic Control: This regime favors the product that forms the fastest, meaning the one with the lowest activation energy.[7] For the thionate anion, the sulfur atom is generally more nucleophilic and accessible. Therefore, S-alkylation is typically the kinetically favored process .[9][10] Kinetic control is achieved under irreversible conditions, most commonly by using lower reaction temperatures.

  • Thermodynamic Control: This regime favors the most stable product. The reaction is run under reversible conditions (e.g., higher temperatures), allowing the initially formed products to revert to the starting anion and re-react until an equilibrium is reached.[7] Often, the N-alkylated product is thermodynamically more stable due to the formation of a stronger C=S double bond compared to the C=N bond in the S-alkylated isomer. Therefore, N-alkylation is often the thermodynamically favored process .

G Start Oxazole-2-thione Anion + Alkyl Halide (R-X) TS_S Transition State (S-attack) Start->TS_S Lower Ea (Faster Reaction) TS_N Transition State (N-attack) Start->TS_N Higher Ea (Slower Reaction) S_Product S-Alkylated Product (Kinetic) TS_S->S_Product Less Stable Product N_Product N-Alkylated Product (Thermodynamic) TS_N->N_Product More Stable Product S_Product->Start Reversible at high temp.

Caption: Energy profile showing kinetic (S) vs. thermodynamic (N) pathways.

Troubleshooting Guide

This section provides solutions to common experimental challenges in a direct question-and-answer format.

Problem 1: My reaction is yielding a mixture of products. How can I selectively synthesize the S-alkylated isomer?

This is a common issue when conditions are not optimized for kinetic control. To favor the S-alkylated product, you must create an environment that promotes the faster, irreversible reaction at the soft sulfur center.

Potential Causes & Solutions:

  • Cause A: Your electrophile is too "hard".

    • Solution: Employ soft electrophiles. Alkyl iodides (R-I) are superior to bromides (R-Br), which are superior to chlorides (R-Cl). The high polarizability of the C-I bond makes it a very soft electrophile, ideal for reacting with the soft sulfur atom. Benzyl and allyl halides are also excellent soft electrophiles. Avoid alkyl sulfates or tosylates.[4]

  • Cause B: Your solvent is too polar.

    • Solution: Use non-polar aprotic solvents. Solvents like tetrahydrofuran (THF), diethyl ether, or toluene are ideal. Polar aprotic solvents (like DMF or DMSO) can solvate the cation, leaving a "naked" anion where the harder, more charge-dense nitrogen atom can become more reactive.[5][6] Polar protic solvents (like ethanol) will solvate the hard nitrogen center via hydrogen bonding, potentially slowing N-alkylation, but can also complicate the reaction. THF is often the best starting point.

  • Cause C: Your temperature is too high.

    • Solution: Maintain low reaction temperatures. Running the reaction at 0 °C or below (-78 °C) is critical. This ensures the reaction is under kinetic control and prevents the less stable S-alkylated product from reverting to the anion and equilibrating to the more stable N-alkylated isomer.[7]

  • Cause D: Your base/counter-ion promotes N-alkylation.

    • Solution: Use bases with larger, "softer" counter-ions. Potassium or cesium carbonate (K₂CO₃, Cs₂CO₃) are often better than sodium hydride (NaH). The larger K⁺ or Cs⁺ ions associate less tightly with the hard nitrogen atom, leaving the softer sulfur atom more available for attack.[11]

ParameterRecommended Condition for S-AlkylationRationale
Electrophile Soft (e.g., CH₃I, BnBr, Allyl-I)Matches the soft sulfur nucleophile (HSAB Principle).[2]
Solvent Non-polar aprotic (e.g., THF, Toluene)Minimizes solvation of the anion, favoring the inherently more nucleophilic sulfur.
Temperature Low (e.g., -78 °C to 0 °C)Ensures kinetic control, preventing equilibration to the thermodynamic product.[7]
Base/Counter-ion Weak base, large cation (e.g., K₂CO₃)Looser ion pairing makes the soft sulfur site more accessible.[11]
Protocol 1: General Procedure for Kinetically Controlled S-Alkylation
  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous THF.

  • Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add a suitable base (e.g., potassium carbonate, 1.1 eq) and stir for 15-30 minutes.

  • Alkylation: Slowly add the soft alkylating agent (e.g., methyl iodide, 1.05 eq) dropwise via syringe.

  • Reaction: Maintain the temperature at -78 °C and monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Quenching & Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Problem 2: My goal is the N-alkylated product, but I keep getting the S-alkylated isomer.

To achieve N-alkylation, you must override the kinetic preference for S-alkylation and favor the formation of the more stable thermodynamic product.

Potential Causes & Solutions:

  • Cause A: Your conditions are favoring the kinetic product.

    • Solution: Use higher temperatures. Refluxing the reaction in a suitable solvent allows the system to reach thermal equilibrium.[7] The initially formed S-alkylated product can revert to the anion, eventually leading to the accumulation of the more stable N-alkylated isomer.

  • Cause B: Your electrophile is too "soft".

    • Solution: Employ hard electrophiles. Reagents like dimethyl sulfate or diethyl sulfate are excellent choices. Alternatively, use alkylating agents that favor an SN1-type mechanism (e.g., tert-butyl bromide), which proceeds through a hard carbocation intermediate that will preferentially attack the hard nitrogen site.[2][6]

  • Cause C: The sulfur atom is too reactive.

    • Solution: Use a silver salt. Preparing the silver salt of the oxazole-2-thione (using AgNO₃, for example) is a classic strategy. The soft Ag⁺ cation will coordinate strongly to the soft sulfur atom, effectively blocking it from reacting.[4] This leaves the hard nitrogen atom as the only available site for alkylation.

  • Cause D: Your solvent is non-polar.

    • Solution: Use polar aprotic solvents. Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices. They strongly solvate the counter-ion, creating a highly reactive "naked" anion. In this state, the reaction tends to be governed more by the charge distribution, favoring attack at the more electronegative nitrogen atom.[5][6]

ParameterRecommended Condition for N-AlkylationRationale
Electrophile Hard (e.g., (CH₃)₂SO₄) or SN1-prone (t-BuBr)Matches the hard nitrogen nucleophile (HSAB Principle).[2]
Solvent Polar aprotic (e.g., DMF, DMSO)Creates a reactive "naked" anion, favoring attack at the site of highest charge density (N).[6]
Temperature High (e.g., 80 °C to Reflux)Ensures thermodynamic control, allowing the reaction to equilibrate to the most stable product.[7]
Additives Silver Salts (e.g., AgNO₃ to pre-form Ag-salt)The soft Ag⁺ ion selectively coordinates to and blocks the soft sulfur atom.[4]
Protocol 2: General Procedure for Thermodynamically Controlled N-Alkylation
  • Preparation: To a round-bottom flask, add this compound (1.0 eq), a strong base (e.g., sodium hydride, 60% dispersion in mineral oil, 1.1 eq), and anhydrous DMF under an inert atmosphere.

  • Deprotonation: Stir the mixture at room temperature until hydrogen gas evolution ceases (approx. 30 minutes), indicating complete formation of the sodium salt.

  • Alkylation: Add the hard alkylating agent (e.g., diethyl sulfate, 1.1 eq) dropwise.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction may require several hours to reach equilibrium.

  • Quenching & Workup: Cool the reaction to room temperature and carefully quench by slowly adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

References

Technical Support Center: A Troubleshooting Guide for the Synthesis of 3H-Oxazole-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3H-oxazole-2-thione and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, offering scientifically grounded explanations and practical, field-tested solutions to streamline your experimental workflow. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you to not only solve immediate issues but also to proactively optimize your synthetic strategy.

Core Synthesis Overview: The Reaction of α-Hydroxycarbonyls with Thiocyanic Acid

The most common and accessible route to the this compound core involves the condensation of an α-hydroxycarbonyl compound with thiocyanic acid (HSCN), which is typically generated in situ from a salt like potassium thiocyanate (KSCN) and a strong acid.[1] This method is versatile and can be adapted for various substituted α-hydroxyaldehydes and α-hydroxyketones.

Below is a generalized workflow for this synthesis:

G cluster_0 Step 1: In Situ Generation of Thiocyanic Acid cluster_1 Step 2: Nucleophilic Attack and Cyclization cluster_2 Step 3: Dehydration and Product Formation KSCN Potassium Thiocyanate (KSCN) HSCN Thiocyanic Acid (HSCN) KSCN->HSCN + Acid Acid Strong Acid (e.g., HCl) AlphaHydroxy α-Hydroxycarbonyl Intermediate Thiocyanate Adduct AlphaHydroxy->Intermediate + HSCN Cyclized Oxazoline Intermediate Intermediate->Cyclized Intramolecular Cyclization Intermediate->Cyclized Product This compound Cyclized->Product - H₂O

Caption: General workflow for this compound synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Category 1: Reaction Initiation and Progress

Question 1: My reaction does not seem to be starting, or the consumption of starting material is very slow according to TLC analysis. What are the likely causes?

Answer:

Several factors can contribute to a sluggish or non-starting reaction. Let's break down the possibilities:

  • Inefficient Generation of Thiocyanic Acid: The key reactive species, thiocyanic acid (HSCN), is generated in situ. If the acidification of the thiocyanate salt is incomplete or the acid is too weak, the concentration of HSCN will be insufficient to drive the reaction forward. Ensure you are using a strong acid, such as concentrated hydrochloric acid, and that it is added correctly to the reaction mixture containing the thiocyanate salt.[1]

  • Low Reaction Temperature: While some reactions can proceed at room temperature, the condensation and subsequent cyclization-dehydration often require thermal energy. If you are running the reaction at a low temperature, consider gradually increasing the heat. A typical temperature range for this reaction is 60-80 °C.[1]

  • Purity of Starting Materials: Impurities in your α-hydroxycarbonyl starting material can interfere with the reaction. For instance, residual solvents or byproducts from a previous step might quench the acid or react with the thiocyanate. It is advisable to use highly pure starting materials.

  • Inadequate Mixing: If the reaction mixture is not being stirred effectively, localized concentrations of reactants and reagents can slow down the overall reaction rate. Ensure vigorous and consistent stirring throughout the reaction.

Question 2: I am observing the formation of multiple spots on my TLC plate, and it's difficult to identify the product. What are the potential side reactions?

Answer:

The formation of multiple products is a common issue and can often be attributed to the following side reactions:

  • Formation of Isothiocyanate Byproducts: Under certain conditions, thiocyanic acid can isomerize to isothiocyanic acid (HNCS). This can lead to the formation of N-acylated thiourea derivatives instead of the desired oxazole ring. This is more likely to occur at higher temperatures or with prolonged reaction times.

  • Polymerization of the α-Hydroxycarbonyl: Aldehyd and ketone starting materials, especially those that are prone to enolization, can undergo self-condensation or polymerization under acidic conditions. This is often observed as a dark, tarry substance in the reaction flask.

  • Decomposition of the Product: 3H-oxazole-2-thiones can be susceptible to degradation under harsh acidic or basic conditions, or at elevated temperatures over extended periods. The oxazole ring can be prone to hydrolysis, leading to ring-opened products.[2]

To mitigate these side reactions, consider the following:

  • Carefully control the reaction temperature and time.

  • Use a moderate excess of thiocyanate to favor the desired reaction pathway.

  • Upon completion, promptly work up the reaction to isolate the product from the reactive environment.

Category 2: Product Isolation and Purification

Question 3: I have a low yield of my desired this compound after workup. How can I improve the yield?

Answer:

Low yields can be frustrating, but they are often addressable by optimizing several aspects of the synthesis and workup:

  • Reaction Conditions: As discussed previously, ensure optimal temperature, reaction time, and stoichiometry. A slight excess of the thiocyanate salt can often improve yields.

  • Workup Procedure: The product is often isolated by cooling the reaction mixture and collecting the precipitated solid by filtration.[1] Ensure the mixture is sufficiently cooled to maximize precipitation. If the product has some solubility in the reaction solvent, you may be losing a significant portion during filtration. Consider concentrating the reaction mixture under reduced pressure before cooling to increase the product concentration.

  • Extraction of Aqueous Layer: If your product has some water solubility, you may be losing it in the aqueous filtrate. Consider performing an extraction of the aqueous layer with a suitable organic solvent like ethyl acetate to recover any dissolved product.

  • Purification Losses: During recrystallization or column chromatography, product loss is inevitable. Optimize your purification method to minimize these losses.

Question 4: I am having difficulty purifying my this compound. What are the best methods for purification?

Answer:

The purification strategy will depend on the nature of the impurities. Here are some common and effective methods:

  • Recrystallization: This is often the most effective method for purifying solid products.[3][4] The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallizing polar organic compounds include ethanol, methanol, water, or mixtures thereof.[3]

    Table 1: Common Solvents for Recrystallization of Polar Heterocycles

Solvent/Solvent SystemComments
Ethanol/WaterA versatile system for compounds with moderate polarity.
MethanolEffective for many polar compounds.
Ethyl Acetate/HexaneGood for compounds that are too soluble in pure ethyl acetate.
Acetone/WaterAnother useful mixed-solvent system.
  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable alternative.[4] A typical eluent system would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or acetone. The polarity of the eluent should be adjusted based on the polarity of your specific this compound derivative.

  • Acid-Base Extraction: Since the thione moiety can be deprotonated, an acid-base extraction can sometimes be used to separate it from non-acidic impurities. Dissolve the crude product in an organic solvent and extract with a mild aqueous base (e.g., sodium bicarbonate solution). The deprotonated product will move to the aqueous layer. The aqueous layer can then be acidified to precipitate the pure product, which is then collected by filtration.

Detailed Experimental Protocol: Synthesis of 4-(Hydroxymethyl)oxazole-2(3H)-thione

This protocol is adapted from a literature procedure and serves as a practical example.[1]

Materials:

  • 1,3-Dihydroxyacetone dimer

  • Potassium thiocyanate (KSCN)

  • Concentrated Hydrochloric Acid (12 M)

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-dihydroxyacetone dimer (1.00 g, 11.1 mmol of the monomer) and potassium thiocyanate (0.54 g, 5.55 mmol) in deionized water (30 mL).

  • Cool the mixture to -5 °C using an ice-salt bath.

  • Slowly and carefully add concentrated hydrochloric acid (0.83 mL, 10 mmol) to the stirred solution.

  • Heat the reaction mixture to 65 °C and stir for 24 hours.

  • After 24 hours, cool the reaction mixture by adding crushed ice.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold deionized water.

  • Dry the solid under vacuum to yield 4-(hydroxymethyl)oxazole-2(3H)-thione.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation Start Dissolve 1,3-dihydroxyacetone and KSCN in water Cool Cool to -5 °C Start->Cool Acidify Add conc. HCl Cool->Acidify Heat Heat to 65 °C for 24 hours Acidify->Heat Cool_Workup Cool with ice Heat->Cool_Workup Filter Vacuum filtration Cool_Workup->Filter Wash Wash with cold water Filter->Wash Dry Dry under vacuum Wash->Dry

Caption: Experimental workflow for 4-(hydroxymethyl)oxazole-2(3H)-thione.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 3H-Oxazole-2-thione and Thiazole-2-thione Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the structural nuances of heterocyclic scaffolds often dictate their biological destiny. Among the five-membered heterocyclic compounds, the 3H-oxazole-2-thione and thiazole-2-thione cores represent a fascinating case study in bioisosteric replacement. While differing by only a single heteroatom—oxygen in the oxazole versus sulfur in the thiazole—this substitution imparts significant changes in electronic properties, aromaticity, and ultimately, biological activity. This guide provides an in-depth, objective comparison of these two scaffolds, supported by experimental data and detailed protocols to empower researchers in drug discovery and development.

Structural and Physicochemical Foundations: Oxazole vs. Thiazole

The fundamental difference between the two scaffolds lies in the heteroatom at position 1 of the ring. The oxygen in the this compound ring is highly electronegative, leading to a less aromatic and more reactive system compared to its thiazole counterpart. Conversely, the sulfur atom in thiazole-2-thione, with its available d-orbitals, participates more effectively in π-electron delocalization, resulting in greater aromaticity and stability.[1] This increased aromatic character in thiazoles is evidenced by the chemical shifts of ring protons in NMR spectroscopy.[1] These intrinsic electronic differences are the cornerstone of their varied interactions with biological macromolecules.

Comparative Biological Activity: A Head-to-Head Analysis

Derivatives of both this compound and thiazole-2-thione have been explored for a wide spectrum of pharmacological activities.[2][3] While both show promise, the nature and potency of their effects can differ significantly.

Anticancer and Cytotoxic Potential

Both oxazole and thiazole-based compounds have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[2] The thione (C=S) group is a critical pharmacophore in many of these derivatives.

Thiazole-2-thione derivatives have shown notable cytotoxic effects. For instance, certain hybrids of thiazole and pyridine exhibited potent anti-breast cancer efficacy against the MCF-7 cell line, with IC50 values superior to the standard drug 5-fluorouracil.[4] The mechanism for related scaffolds often involves the inhibition of key cellular processes. For example, some 1,3,4-oxadiazole-2-thione derivatives (structurally related to oxazole-2-thiones) have been shown to inhibit tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.[5][6]

Oxazole-2(3H)-thione derivatives have also been synthesized and evaluated for their cytotoxic properties.[7][8] Studies on related 1,3,4-oxadiazole-2(3H)-thione derivatives revealed that substitutions on the core ring system are crucial for activity, with some compounds showing potent cytotoxicity against liver (HepG2), breast (MCF-7), and leukemia (HL-60) cancer cell lines.[6]

Comparative Cytotoxicity Data

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole-Pyridine HybridMCF-7 (Breast)5.71[4]
1,3,4-Oxadiazole-2-thione Derivative (5a)HepG2 (Liver)12.01[6]
1,3,4-Oxadiazole-2-thione Derivative (5a)MCF-7 (Breast)7.52[6]
1,3,4-Oxadiazole-2-thione Derivative (5a)HL-60 (Leukemia)9.7[6]
Camphor-derived Heterocycle (20)MCF-7 (Breast)0.78[9]

Note: Data for 1,3,4-oxadiazole-2-thione is presented as a close structural analog to this compound to illustrate potential activity.

Antimicrobial Activity

Heterocycles containing sulfur and nitrogen are well-regarded for their antimicrobial potential.[10][11][12] The comparison between oxazole- and thiazole-thiones reveals the significant role of the sulfur atom in the ring.

Thiazole-2-thione derivatives often exhibit potent antibacterial and antifungal properties. The presence of the thiazole ring itself, a component of Vitamin B1, is found in numerous biologically active molecules with antimicrobial effects.[1][4] One study identified a thiazole derivative that was equipotent to chloramphenicol against S. aureus, attributing this activity to the 3-phenylthiazole-2(3H)-thione group.[4]

Oxazole-2(3H)-thione derivatives have also been evaluated for antimicrobial activity.[8] However, the broader literature suggests that sulfur-containing heterocycles, in general, tend to show more pronounced antimicrobial effects.[10][12]

Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

Compound ClassMicroorganismMIC (µg/mL)Reference
Thiazole Derivative (40)Staphylococcus aureus3.125[4]
Thiazole Derivative (40)Bacillus thuringiensis6.25[4]
Sulfur Heterocyclic Curcumin (2g)Staphylococcus aureus1-8[13]
Sulfur Heterocyclic Curcumin (2g)Bacillus subtilis1-8[13]
Enzyme Inhibition

The thione moiety is an excellent metal chelator, making these compounds prime candidates for inhibiting metalloenzymes. Furthermore, their ability to form hydrogen bonds and other interactions allows them to target a variety of enzyme active sites.

Thiazole-2-thione derivatives have been successfully developed as potent enzyme inhibitors. A notable example is a series of thiazolidine-2-thione derivatives (a saturated version of the thiazole ring) that were synthesized as novel inhibitors of Xanthine Oxidase (XO), a key enzyme in hyperuricemia and gout.[14] One derivative, compound 6k , showed an IC50 value of 3.56 µmol/L, making it significantly more potent than the clinical drug allopurinol.[14] Molecular docking studies suggested that the thione moiety forms crucial hydrogen bonds within the enzyme's active pocket.[14]

Oxazole-2-thione derivatives also hold potential as enzyme inhibitors. Structurally related 1-hydroxypyridine-2(1H)-thiones have been identified as potent, low-nanomolar inhibitors of metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria.[15] This suggests that the thione functional group, regardless of the specific heterocyclic core, is a key driver of this inhibitory activity.

Comparative Enzyme Inhibition Data

Compound ClassTarget EnzymeIC50Reference
Thiazolidine-2-thione Derivative (6k)Xanthine Oxidase3.56 µM[14]
Dihydropyrimidine-2(1H)-thioneTyrosinase1.97 µM[16][17]
1-hydroxypyridine-2(1H)-thione (3)Metallo β–lactamase (VIM2)K_i = 13 nM[15]
Allopurinol (Reference Drug)Xanthine Oxidase~8.9 µM[14]

Experimental Design & Protocols

To ensure scientific rigor and reproducibility, the following are detailed, self-validating protocols for assessing the key biological activities discussed. The causality behind experimental choices is explained to provide a deeper understanding.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18] It relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence. Rationale: This initial incubation ensures cells are in a logarithmic growth phase and form a uniform monolayer.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and thiazole-2-thione derivatives) in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[19]

  • Incubation: Incubate the plates for 24, 48, or 72 hours. Rationale: The incubation time is chosen based on the cell line's doubling time and the expected mechanism of action of the compound.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Rationale: Only viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_readout Readout seed 1. Seed Cells in 96-well Plate incubate1 2. Incubate 24h (Adherence) seed->incubate1 treat 3. Add Compound (Serial Dilutions) incubate1->treat incubate2 4. Incubate 24-72h (Exposure) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (e.g., DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analysis Data Analysis read->analysis Calculate IC50 Enzyme_Inhibition_Workflow start Start: Prepare Reagents (Enzyme, Substrate, Inhibitor) setup 1. Pipette Inhibitor & Enzyme into 96-well Plate start->setup preincubate 2. Pre-incubate (5-10 min) (Allows for Binding) setup->preincubate initiate 3. Initiate Reaction (Add Substrate) preincubate->initiate measure 4. Kinetic Read (Measure Absorbance over Time) initiate->measure analyze 5. Calculate Reaction Rates & Determine IC50 measure->analyze

References

A Comparative Guide for Medicinal Chemists: 3H-Oxazole-2-thione vs. 1,3,4-Oxadiazole-2-thione in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Analysis of Two Privileged Scaffolds

In the landscape of medicinal chemistry, five-membered heterocyclic scaffolds are indispensable tools for the construction of novel therapeutic agents. Among these, sulfur-containing azoles have garnered significant attention due to their ability to engage in diverse biological interactions. This guide provides a head-to-head comparison of two prominent, yet distinct, scaffolds: 3H-oxazole-2-thione and 1,3,4-oxadiazole-2-thione. We will dissect their structural nuances, synthetic accessibility, and pharmacological profiles to inform rational drug design strategies.

Structural and Physicochemical Distinctions

At first glance, the two scaffolds appear structurally similar, each featuring a five-membered ring with oxygen, nitrogen, and a thione group. However, the arrangement of these atoms imparts distinct electronic and physicochemical properties that profoundly influence their behavior in biological systems.

The 1,3,4-oxadiazole-2-thione ring is derived from furan by the replacement of two methylene groups with two pyridine-type nitrogens.[1] This configuration results in a relatively weak base.[2] The presence of two nitrogen atoms in the 1,3,4-oxadiazole ring contributes to its unique electronic properties and metabolic stability.[3] In contrast, the This compound scaffold contains only one nitrogen atom.[4] This fundamental difference in the number and position of nitrogen atoms alters the electron distribution, dipole moment, and hydrogen bonding capacity of the molecule, which in turn affects properties like lipophilicity, solubility, and metabolic stability.[5]

A key feature of both scaffolds is the thione group, which can exist in tautomeric equilibrium with its thiol form.[6] This tautomerism is often crucial for biological activity, allowing the molecule to act as a hydrogen bond donor or acceptor, or to chelate metal ions in enzyme active sites.

PropertyThis compound1,3,4-Oxadiazole-2-thioneRationale for Difference
Molecular Formula C₃H₃NOS[7]C₂H₂N₂OSThe additional nitrogen atom in the 1,3,4-oxadiazole ring.
Molecular Weight 101.13 g/mol [7]102.12 g/mol The substitution of a CH group with a nitrogen atom.
Hydrogen Bond Donors 11Both have an N-H group in the thione tautomer.
Hydrogen Bond Acceptors 2 (O, S)3 (O, N, S)The extra nitrogen in the 1,3,4-oxadiazole ring acts as an additional acceptor.
Predicted LogP 0.3[4]Varies by substituentThe higher nitrogen content generally leads to lower lipophilicity (logD) for 1,3,4-oxadiazole isomers compared to 1,2,4-oxadiazoles, a trend that can be extrapolated.[5]
Synthetic Accessibility: A Comparative Workflow

Both scaffolds are accessible through well-established synthetic routes, typically involving cyclization reactions. The choice of starting materials and reaction conditions can be tailored to introduce a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

Synthesis of 1,3,4-Oxadiazole-2-thiones: A prevalent and robust method involves the reaction of an acyl hydrazide with carbon disulfide (CS₂) in a basic alcoholic solution, followed by acidification.[1][6] This one-pot reaction is efficient and accommodates a diverse range of acyl hydrazides, making it a workhorse for generating libraries of 5-substituted analogs.

Synthesis of 3H-Oxazole-2-thiones: The synthesis of this scaffold can be more varied. One common approach involves the reaction of α-hydroxy ketones with a source of thiocyanate, or the cyclization of α-aminoketones with carbon disulfide.

The diagram below illustrates a generalized comparative workflow for the synthesis and initial biological screening of derivatives from both scaffolds.

G cluster_0 Scaffold Synthesis cluster_1 Biological Evaluation start1 Acyl Hydrazide + CS2 synth1 Cyclization (Base, EtOH) start1->synth1 start2 α-Hydroxy Ketone + KSCN synth2 Cyclization start2->synth2 scaffold1 5-Substituted-1,3,4- oxadiazole-2-thione synth1->scaffold1 scaffold2 Substituted-3H- oxazole-2-thione synth2->scaffold2 screen Primary Screening (e.g., Cell Viability Assay) scaffold1->screen scaffold2->screen hit Hit Identification screen->hit lead_opt Lead Optimization (SAR) hit->lead_opt

Caption: Comparative workflow for scaffold synthesis and screening.

Pharmacological Profiles and Therapeutic Applications

Both scaffolds have been incorporated into molecules exhibiting a wide array of biological activities. However, the prevalence and focus of research differ significantly between the two.

1,3,4-Oxadiazole-2-thione: A Versatile and Prolific Scaffold

The 1,3,4-oxadiazole core, including its 2-thione derivatives, is a highly privileged structure in medicinal chemistry.[8][9] Its derivatives have been extensively investigated and reported to possess a broad spectrum of pharmacological activities.[6]

  • Anticancer: Numerous 1,3,4-oxadiazole-2-thione derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including HepG2 (hepatocarcinoma), MCF-7 (breast adenocarcinoma), and HL-60 (leukemia).[10][11] Some compounds have shown potent activity, with IC₅₀ values in the low micromolar range.[11] The mechanism of action for some of these compounds involves the inhibition of tubulin polymerization.[10][11] Others have been designed as inhibitors of key signaling proteins like Focal Adhesion Kinase (FAK).[12]

  • Antimicrobial: This scaffold is a cornerstone of many antimicrobial agents.[13] Derivatives have shown efficacy against bacteria such as S. aureus, E. coli, and K. pneumonia, as well as various fungal strains.[8]

  • Anti-inflammatory: Compounds incorporating the 5-pyridyl-1,3,4-oxadiazole-2-thiol moiety have demonstrated significant anti-inflammatory activity, with inhibition percentages comparable to the standard drug indomethacin.[6][8]

  • Other Activities: The versatility of this scaffold is further highlighted by its reported anti-tubercular, anticonvulsant, antiviral, and hypoglycemic activities.[1][6][8]

This compound: An Emerging Scaffold with Untapped Potential

While less ubiquitous in the literature compared to its 1,3,4-oxadiazole counterpart, the oxazole ring system, in general, is a crucial feature in many bioactive compounds and drugs.[14] The this compound variant represents a more niche but potentially valuable scaffold.

  • Antimicrobial: Oxazole derivatives have been investigated as antibacterial agents, with some showing potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[15]

  • General Biological Relevance: The broader oxazole class of compounds is known to exhibit a wide range of activities including anticancer, anti-inflammatory, antidiabetic, and antiviral properties.[16] While specific data for the this compound is less abundant, the foundational biology of the parent ring system suggests significant potential for derivatization and discovery.

The diagram below depicts a simplified signaling pathway for a hypothetical anticancer agent based on the 1,3,4-oxadiazole-2-thione scaffold, targeting a kinase like FAK to inhibit downstream pro-survival signaling.

G drug 1,3,4-Oxadiazole-2-thione Derivative fak FAK (Kinase) drug->fak Inhibition downstream Downstream Signaling (e.g., Akt/PI3K pathway) fak->downstream Activation prolif Cell Proliferation & Survival downstream->prolif apoptosis Apoptosis downstream->apoptosis Inhibition

Caption: Inhibition of a pro-survival kinase pathway.

Experimental Protocols

Protocol 1: General Synthesis of 5-Aryl-1,3,4-oxadiazole-2-thione

This protocol is adapted from established methodologies for the synthesis of 1,3,4-oxadiazole-2-thiols.[1][6]

  • Materials:

    • Aroylhydrazide (1.0 eq)

    • Carbon disulfide (CS₂) (1.5 eq)

    • Potassium hydroxide (KOH) (1.5 eq)

    • Ethanol (solvent)

    • Hydrochloric acid (HCl), concentrated

    • Distilled water

  • Procedure:

    • Dissolve potassium hydroxide in ethanol in a round-bottom flask equipped with a magnetic stirrer.

    • Add the desired aroylhydrazide to the solution and stir until dissolved.

    • Cool the mixture in an ice bath and add carbon disulfide dropwise over 15 minutes.

    • Allow the reaction to warm to room temperature and then reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

    • Pour the residue into ice-cold water.

    • Acidify the aqueous solution by the dropwise addition of concentrated HCl until the pH is ~2, leading to the precipitation of the product.

    • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 5-aryl-1,3,4-oxadiazole-2-thione.

    • Characterize the final product using ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol describes a standard method for assessing the cytotoxicity of synthesized compounds.[11]

  • Materials:

    • Human cancer cell line (e.g., MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Synthesized compounds dissolved in DMSO (stock solution)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Phosphate-Buffered Saline (PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well microtiter plates

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Prepare serial dilutions of the test compounds in the complete growth medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (DMSO) and untreated cells.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Perspectives

Both this compound and 1,3,4-oxadiazole-2-thione are valuable scaffolds for drug discovery. The 1,3,4-oxadiazole-2-thione core is exceptionally well-explored, boasting a vast body of literature supporting its broad biological activities, particularly in anticancer and antimicrobial research.[2][8][13] Its straightforward and versatile synthesis makes it an attractive starting point for library generation and hit-to-lead campaigns.

The This compound scaffold, while less prominent, should not be overlooked. The proven success of the broader oxazole family of compounds suggests that this particular isomer holds significant, largely untapped potential. For research groups seeking to explore novel chemical space and develop intellectual property, the this compound presents a compelling opportunity.

Ultimately, the choice between these two scaffolds will depend on the specific goals of the drug design program. For projects requiring a scaffold with a high probability of yielding bioactive hits across multiple therapeutic areas, the 1,3,4-oxadiazole-2-thione is a reliable choice. For programs aiming for novelty and differentiation, the this compound offers a promising, albeit less-trodden, path.

References

A Comparative Guide to the X-ray Crystallography of 3H-Oxazole-2-Thione and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, understanding the three-dimensional architecture of molecules is paramount. The spatial arrangement of atoms dictates a compound's physical properties, its interactions with biological targets, and ultimately, its function. In the realm of heterocyclic chemistry, 3H-oxazole-2-thione derivatives represent a scaffold of significant interest due to their diverse biological activities. X-ray crystallography stands as the gold standard for elucidating the precise solid-state conformation of these molecules, providing invaluable data for rational drug design and materials engineering.

This guide offers an in-depth comparison of the crystallographic features of heterocyclic thiones, with a focus on derivatives of 1,3,4-oxadiazole-2(3H)-thione as close and highly relevant analogs to 3H-oxazole-2-thiones. The principles and experimental methodologies described herein are directly applicable to the crystallographic study of the target oxazole derivatives. We will delve into the nuances of their molecular geometry, intermolecular interactions, and the experimental protocols required to obtain high-quality crystallographic data.

The Significance of Structural Elucidation

The seemingly subtle differences in bond lengths, bond angles, and torsion angles can have profound effects on a molecule's behavior. For instance, the planarity of the heterocyclic ring and the orientation of its substituents can influence π-π stacking interactions, which are crucial for the stability of crystal lattices and can play a role in biological recognition.[1][2] Furthermore, the presence and nature of intermolecular hydrogen bonds are key determinants of crystal packing and can impact properties such as solubility and melting point.[1][3]

X-ray crystallography allows us to visualize these features with atomic resolution, providing a solid foundation for structure-activity relationship (SAR) studies. By comparing the crystal structures of a series of derivatives, we can identify key structural motifs responsible for desired properties and guide the synthesis of new, improved compounds.

Comparative Crystallographic Analysis of Heterocyclic Thiones

To illustrate the power of comparative crystallographic analysis, we present here a summary of the key structural parameters for two representative 1,3,4-oxadiazole-2(3H)-thione derivatives. These compounds serve as excellent models for understanding the structural landscape of this compound derivatives due to the similarity in their core heterocyclic structure.

Parameter5-(furan-2-yl)-1,3,4-oxadiazole-2(3H)-thione5-phenyl-1,3,4-oxadiazole-2(3H)-thione
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
C=S Bond Length (Å) 1.675(2)1.684(1)
Average C-N Bond Length (Å) 1.355(3)1.362(2)
Dihedral Angle (Oxadiazole/Substituent) Planar6.93(2)°
Key Intermolecular Interactions N—H⋯S hydrogen bondsN—H⋯S hydrogen bonds, π–π stacking

Data synthesized from multiple sources.[3][4]

The data in the table reveals interesting structural nuances. For instance, the planarity observed in the furan-substituted derivative suggests a high degree of π-electron delocalization across the entire molecule.[4] In contrast, the slight dihedral angle in the phenyl-substituted compound indicates a minor twist between the two rings.[3] Both structures are stabilized by N—H⋯S hydrogen bonds, forming centrosymmetric dimers in the solid state.[3][4]

Experimental Workflow for X-ray Crystallography

The journey from a synthesized compound to a fully refined crystal structure involves a series of meticulous steps. The following workflow provides a comprehensive overview of the process.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Initial Characterization (NMR, MS) Purification->Characterization Solvent_Screening Solvent Screening Characterization->Solvent_Screening Crystallization_Method Crystallization Method Selection (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Growth Single Crystal Growth Crystallization_Method->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

Detailed Experimental Protocol: Synthesis and Crystallization

The following protocol details the synthesis and crystallization of a representative 1,3,4-oxadiazole-2(3H)-thione derivative, which can be adapted for this compound derivatives.

Synthesis of 5-phenyl-1,3,4-oxadiazole-2(3H)-thione:

  • Reaction Setup: To a solution of benzoic acid hydrazide (0.01 mol) in ethanol (50 mL), add carbon disulfide (0.012 mol) and potassium hydroxide (0.01 mol).

  • Reflux: Heat the mixture under reflux for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the solution with dilute hydrochloric acid to precipitate the crude product.

  • Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure 5-phenyl-1,3,4-oxadiazole-2(3H)-thione.[3]

Crystallization for X-ray Analysis:

High-quality single crystals are essential for successful X-ray diffraction analysis. The following is a general protocol for obtaining suitable crystals.

  • Solvent Selection: Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, chloroform, or a mixture of dioxane and water) to create a saturated or near-saturated solution.[1]

  • Slow Evaporation: Loosely cover the container with the solution and allow the solvent to evaporate slowly at room temperature. This is a simple and often effective method.

  • Vapor Diffusion: Alternatively, use the vapor diffusion method. Place a small drop of the concentrated solution of the compound on a siliconized glass slide. Invert the slide over a well containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop will induce crystallization.

  • Crystal Harvesting: Once well-formed crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully remove them from the solution using a loop and mount them on the goniometer head of the diffractometer.

Data Collection and Structure Refinement

Once a suitable crystal is mounted, it is subjected to a beam of X-rays in a diffractometer. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

Caption: General structure of a this compound derivative.

The collected data is then processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms within the unit cell are determined by solving the "phase problem," often using direct methods. Finally, the atomic positions and their thermal displacement parameters are refined to achieve the best possible fit between the observed and calculated diffraction data. The quality of the final structure is assessed using various metrics, such as the R-factor.

Conclusion

X-ray crystallography provides an unparalleled level of detail into the three-dimensional structure of this compound derivatives and their analogs. This guide has outlined the fundamental principles, a comparative analysis of key structural features, and a detailed experimental workflow for the crystallographic analysis of these important heterocyclic compounds. By leveraging the power of X-ray diffraction, researchers can gain critical insights that accelerate the discovery and development of new drugs and materials. The provided protocols and comparative data serve as a valuable resource for scientists working in this exciting field.

References

A Senior Application Scientist's Guide to In Vitro Antibacterial Efficacy Testing of Novel 3H-Oxazole-2-thione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents. Heterocyclic compounds, particularly those containing oxazole scaffolds, have emerged as a promising area of research due to their diverse pharmacological activities.[1][2] Among these, 3H-oxazole-2-thione derivatives are gaining attention for their potential to combat drug-resistant pathogens.[3][4]

This guide provides a comprehensive framework for the in vitro evaluation of these novel derivatives. It is designed not merely as a set of protocols, but as a strategic comparison, grounded in established scientific principles, to ensure the generation of robust, reproducible, and meaningful data. We will delve into the causality behind experimental choices, compare the performance of these derivatives against standard antibiotics, and provide detailed, self-validating methodologies for key antibacterial assays.

Comparative Efficacy Analysis: this compound Derivatives vs. Standard Antibiotics

The initial evaluation of any new antibacterial candidate involves determining its spectrum of activity. This is typically achieved by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] The efficacy of novel this compound derivatives should be benchmarked against a panel of clinically relevant Gram-positive and Gram-negative bacteria and compared with established antibiotics.

The structure-activity relationship (SAR) is crucial in guiding medicinal chemistry efforts. For instance, modifications to the substituents on the oxazole ring can significantly impact antibacterial potency.[6][7] As illustrated in the hypothetical data below, the presence of electron-withdrawing groups (e.g., halogens) on a phenyl ring attached to the oxazole core may enhance activity against certain strains.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL

CompoundDerivative Structure (R-group)Staphylococcus aureus (ATCC 29213)Escherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)Klebsiella pneumoniae (ATCC 700603)
OXT-1 4-H (unsubstituted phenyl)3264>12864
OXT-2 4-Cl (chloro-phenyl)8166432
OXT-3 4-F (fluoro-phenyl)4163216
OXT-4 4-NO₂ (nitro-phenyl)28328
Ciprofloxacin (Reference Antibiotic)0.50.0150.250.03
Ampicillin (Reference Antibiotic)0.254>256128

Disclaimer: The data presented are for illustrative purposes to guide comparison and do not represent actual experimental results.

Core Methodologies for In Vitro Antibacterial Susceptibility Testing

To ensure data integrity and inter-laboratory comparability, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for antimicrobial susceptibility testing.[8][9] The following sections detail the essential assays for characterizing novel antibacterial compounds.

Broth Microdilution Method for MIC Determination

This is the gold-standard quantitative method for determining the MIC of an antimicrobial agent.[5][8][10] It involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium.

Causality and Rationale:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium as it has good batch-to-batch reproducibility, is low in sulfonamide inhibitors, and supports the growth of most common non-fastidious pathogens.[11]

  • Inoculum Standardization: The bacterial suspension must be adjusted to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[12] This ensures that the number of bacteria being tested is consistent, a critical factor for reproducible MIC values. The final inoculum in the wells should be ~5 x 10⁵ CFU/mL.[12]

  • Controls: A positive control (broth + bacteria, no compound) is essential to verify bacterial viability, while a negative control (broth only) confirms the sterility of the medium.

Experimental Protocol: Broth Microdilution

  • Compound Preparation: Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculum Preparation: From a fresh (18-24 hour) culture on an agar plate, suspend several colonies in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard.[12]

  • Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[12]

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[12]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_compound Prepare Serial Dilutions of OXT Derivatives in 96-Well Plate start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Standardized Bacteria (~5x10^5 CFU/mL) prep_compound->inoculate prep_inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read_mic Visually Inspect Wells for Turbidity incubate->read_mic determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_mic->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Disk Diffusion (Kirby-Bauer) Method

The disk diffusion test is a widely used method for preliminary susceptibility screening.[11][13] It is a qualitative or semi-quantitative assay where antibiotic-impregnated disks are placed on an agar surface inoculated with the test bacterium. The antibiotic diffuses into the agar, and if the bacterium is susceptible, a zone of growth inhibition forms around the disk.[13][14]

Causality and Rationale:

  • Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium. Its composition allows for good diffusion of most antimicrobials, and it has a low concentration of inhibitors.[11][15] The depth of the agar is critical (4 mm) as it influences the rate and extent of drug diffusion.[11][15]

  • Lawn Culture: The inoculum is swabbed evenly across the entire plate to create a uniform "lawn" of growth.[16] This uniformity is essential for measuring the inhibition zones accurately.

  • Zone of Inhibition: The diameter of the zone of inhibition is inversely proportional to the MIC. However, this relationship is drug-specific and depends on factors like the drug's molecular weight and diffusion properties in agar.[15]

Experimental Protocol: Agar Disk Diffusion

  • Plate Preparation: Prepare MHA plates with a uniform depth of 4 mm.

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described previously.

  • Inoculation: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees each time to ensure even coverage.[16]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of each this compound derivative onto the inoculated agar surface. Disks should be placed at least 24 mm apart.[11]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 18-24 hours.[14]

  • Result Interpretation: Measure the diameter of the zones of complete growth inhibition (in mm) using a ruler or calipers.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_plate Prepare Mueller-Hinton Agar Plate (4mm depth) start->prep_plate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Create Bacterial Lawn by Swabbing Plate prep_plate->inoculate prep_inoculum->inoculate apply_disks Aseptically Apply Compound-Impregnated Disks inoculate->apply_disks incubate Invert and Incubate Plate (35°C, 18-24h) apply_disks->incubate measure_zones Measure Diameters of Inhibition Zones (mm) incubate->measure_zones interpret Interpret Susceptibility Based on Zone Size measure_zones->interpret

Caption: Workflow for the Kirby-Bauer agar disk diffusion susceptibility test.

Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the lowest concentration of an agent required to kill 99.9% of the initial bacterial inoculum, indicating bactericidal activity.[17][18] This assay is a critical follow-up to the MIC test.[18]

Causality and Rationale:

  • Subculturing: The MBC is determined by subculturing from the clear wells of the MIC assay onto antibiotic-free agar. Growth on the agar indicates that the bacteria were only inhibited, not killed. The absence of growth signifies bactericidal action.

  • 99.9% Kill Threshold: The 99.9% reduction is the standard definition for bactericidal activity and provides a stringent and quantifiable endpoint for the assay.[12][17][18]

Experimental Protocol: MBC Determination

  • MIC Determination: First, perform a broth microdilution test to determine the MIC as described above.

  • Subculturing: From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10-100 µL) and plate it onto a fresh, antibiotic-free MHA plate.[12]

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Result Interpretation: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12][17]

MBC_Workflow start Perform Broth Microdilution (Determine MIC) select_wells Select Clear Wells: MIC and Higher Concentrations start->select_wells subculture Plate Aliquot from Each Clear Well onto Antibiotic-Free Agar select_wells->subculture incubate Incubate Agar Plates (35°C, 18-24h) subculture->incubate count_colonies Count Viable Colonies (CFU) on Each Plate incubate->count_colonies determine_mbc Determine MBC: Lowest Concentration with ≥99.9% Kill count_colonies->determine_mbc

Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.

Conclusion

The systematic in vitro evaluation of novel this compound derivatives is a critical first step in the drug discovery pipeline. By employing standardized, robust methodologies such as broth microdilution for MIC, agar disk diffusion for initial screening, and MBC assays for determining bactericidal activity, researchers can generate high-quality, comparable data. This guide provides the foundational protocols and the scientific rationale necessary to rigorously assess the antibacterial potential of these promising compounds, paving the way for the development of next-generation therapeutics to combat bacterial infections.

References

A Comparative Guide to Purity Analysis of 3H-oxazole-2-thione: A Validated HPLC-UV Method vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. 3H-oxazole-2-thione, a heterocyclic compound featuring the oxazole scaffold, represents a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The reliable determination of its purity is paramount, ensuring that process-related impurities and degradation products are identified and controlled within acceptable limits.

This guide provides an in-depth analysis of a robust, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed for the quantitative purity analysis of this compound. We will explore the scientific rationale behind the method's development, present a comprehensive validation strategy according to International Council for Harmonisation (ICH) guidelines[3], and objectively compare its performance against other common analytical techniques such as LC-MS, GC-MS, and NMR spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals seeking a field-proven, reliable method for API quality control.[4][5]

Part 1: The Recommended RP-HPLC Method: Design and Rationale

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique, making it the method of choice for the quality control of many pharmaceutical products.[6] The method detailed here employs the reversed-phase mode, which is ideal for separating small organic molecules like this compound based on their hydrophobicity.[6]

Chromatographic Conditions & Scientific Justification

The selection of each parameter is a deliberate choice aimed at achieving optimal resolution, peak shape, and reproducibility.

ParameterRecommended ConditionRationale & Expertise
Chromatographic Column C18 Stationary Phase (e.g., 150 mm x 4.6 mm, 5 µm particle size)The C18 (octadecyl) bonded silica is a non-polar stationary phase that provides excellent hydrophobic interactions with the analyte and potential impurities.[6] This is the workhorse of reversed-phase chromatography, offering robust and predictable separation for a wide range of organic molecules.[4]
Mobile Phase A: 20 mM Ammonium Acetate in Water, pH 5.0 ± 0.1B: AcetonitrileThe buffered aqueous phase (A) controls the pH to ensure a consistent ionization state of the analyte and any acidic or basic impurities, preventing peak tailing and drift in retention time.[7] Acetonitrile (B) is the organic modifier used to elute compounds from the column. Its low viscosity and UV transparency make it an ideal choice.
Elution Mode Gradient ElutionA gradient elution, where the proportion of the organic modifier (Acetonitrile) is increased over time, is crucial for a purity method. It ensures that highly retained, non-polar impurities are eluted within a reasonable run time while providing sufficient resolution for early-eluting polar impurities.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm internal diameter column, providing a good balance between analysis time, resolution, and system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase and improving peak efficiency.
Detection Wavelength UV-Vis Detector at 254 nmThe oxazole ring contains a chromophore that absorbs UV light. A wavelength of 254 nm is a common starting point for aromatic and heterocyclic compounds, offering good sensitivity. A full UV scan of the main component is recommended during method development to determine the optimal wavelength (λmax) for maximum sensitivity.[8]
Injection Volume 10 µLThis volume is typical for analytical HPLC and helps to avoid column overloading, which can lead to poor peak shape and inaccurate quantification.
Workflow for HPLC Purity Analysis

The following diagram illustrates the standard operational workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample 1. Weigh API Sample dissolve 2. Dissolve in Diluent (e.g., Acetonitrile/Water) sample->dissolve vial 3. Transfer to HPLC Vial dissolve->vial hplc 4. Inject into HPLC System vial->hplc chromatogram 5. Acquire Chromatogram hplc->chromatogram integrate 6. Integrate Peaks chromatogram->integrate calculate 7. Calculate Purity (% Area Normalization) integrate->calculate report 8. Generate Report calculate->report caption Figure 1: Standard HPLC Purity Analysis Workflow.

Caption: Figure 1: Standard HPLC Purity Analysis Workflow.

Part 2: Method Validation: A Self-Validating System based on ICH Q2(R1)

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[9] Following the ICH Q2(R1) guidelines ensures the method is robust, reliable, and meets regulatory expectations.[3][10]

Summary of Validation Parameters and Acceptance Criteria

The table below summarizes the key validation experiments and typical acceptance criteria for an API purity method.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can detect the analyte in the presence of impurities, degradants, and excipients.Peak for this compound is pure and resolved from all other peaks (impurities, degradants) with a resolution (Rs) > 1.5.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Correlation coefficient (R²) ≥ 0.999 over the specified range (e.g., LOQ to 150% of target concentration).[11]
Accuracy To measure the closeness of the experimental value to the true value.Percent recovery between 98.0% and 102.0% at multiple concentration levels (e.g., 80%, 100%, 120%).[11]
Precision (Repeatability & Intermediate)To assess the degree of scatter between a series of measurements under the same and different conditions (different days, analysts).Relative Standard Deviation (RSD) ≤ 2.0% for the main peak area.[9]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1; precision (RSD) at this level should be ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits when parameters like flow rate (±10%), pH (±0.2 units), and temperature (±5°C) are varied.[12]
Logical Flow of Method Validation

This diagram outlines the decision-making process during the validation protocol.

Validation_Logic start Start Validation Protocol specificity Specificity Test (Forced Degradation) start->specificity linearity Linearity Test specificity->linearity Pass fail Fail: Re-evaluate Method (e.g., Mobile Phase, Gradient) specificity->fail Fail accuracy Accuracy Test (% Recovery) linearity->accuracy Pass linearity->fail Fail precision Precision Test (Repeatability) accuracy->precision Pass accuracy->fail Fail robustness Robustness Test precision->robustness Pass precision->fail Fail robustness->fail Fail end Method Validated robustness->end Pass pass Pass fail->start Revise & Restart caption Figure 2: Logical Flow for HPLC Method Validation.

Caption: Figure 2: Logical Flow for HPLC Method Validation.

Part 3: Comparative Analysis with Alternative Methods

While the validated HPLC-UV method is the gold standard for routine QC, other techniques offer complementary information, especially during impurity identification and structural elucidation.

TechniquePrincipleAdvantagesDisadvantagesBest Use Case
HPLC-UV (This Method) Separation by polarity, detection by UV absorbance.Quantitative & Robust: Excellent for accurate quantification.[12]Cost-Effective: Standard instrumentation in any QC lab.Validated: Well-understood validation pathway (ICH).Limited Identification: Provides no structural or mass information on its own.Reference Standards: Requires reference standards for impurity quantification.Routine quality control, purity testing, stability studies, and assay determination.
LC-MS Separation by polarity, detection by mass-to-charge ratio.High Specificity: Provides molecular weight data, aiding in the identification of unknown impurities.[13]High Sensitivity: Often more sensitive than UV detection.Complex & Costly: More expensive instrumentation and maintenance.Quantitation Challenges: Response can be non-linear and matrix-dependent, making quantitation more complex than UV.Impurity profiling and identification, analysis of degradants, and metabolic studies.
GC-MS Separation by boiling point/volatility, detection by mass-to-charge ratio.Excellent for Volatiles: Gold standard for residual solvents and volatile impurities.Not Suitable for Non-volatiles: Requires derivatization for low-volatility, polar compounds like this compound, which adds complexity and potential for sample degradation.Analysis of volatile organic impurities or residual solvents in the API sample.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.Definitive Structure: Provides unambiguous structural information for the API and any isolated impurities.Low Sensitivity: Not suitable for detecting or quantifying trace-level impurities (typically <0.1%).Expensive: High initial and operational costs.Structural confirmation of the API, characterization of major impurities after isolation.

Part 4: Detailed Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Acetonitrile and water.

  • Standard Solution (e.g., 0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (e.g., 0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound API test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Filtration: Filter both solutions through a 0.45 µm syringe filter into HPLC vials before analysis.

Protocol 2: Forced Degradation Study (for Specificity)
  • Purpose: To intentionally degrade the API to ensure that the resulting degradation products can be separated from the main peak, proving the method's specificity.

  • Acid Hydrolysis: To 1 mL of sample solution, add 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and inject.

  • Base Hydrolysis: To 1 mL of sample solution, add 1 mL of 0.1 M NaOH. Let stand at room temperature for 4 hours. Neutralize with 1 mL of 0.1 M HCl and inject.

  • Oxidative Degradation: To 1 mL of sample solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Let stand at room temperature for 4 hours and inject.

  • Thermal Degradation: Store the solid API powder in an oven at 105 °C for 24 hours. Prepare a sample solution from the stressed powder and inject.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for 24 hours and inject.

For all stress conditions, a control sample (un-stressed) should be analyzed concurrently. The goal is to achieve 5-20% degradation of the main peak.

Conclusion

The Reversed-Phase HPLC method detailed in this guide provides a robust, accurate, and reliable system for the purity analysis of this compound. Its development is grounded in established chromatographic principles, and its performance is verified through a comprehensive validation strategy aligned with global regulatory standards (ICH Q2(R1)).[3][9] While alternative methods like LC-MS and NMR offer invaluable, complementary data for structural elucidation and impurity identification, the validated HPLC-UV method remains the undisputed workhorse for routine quality control in a regulated environment. Its combination of performance, cost-effectiveness, and straightforward validation makes it the optimal choice for ensuring the purity, safety, and consistency of this compound API.

References

Comparative study of different synthetic methods for 3H-oxazole-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3H-Oxazole-2-Thione Scaffold

The this compound core is a privileged heterocyclic scaffold that has garnered considerable attention in medicinal chemistry and materials science. Its unique electronic properties and ability to engage in various non-covalent interactions make it a valuable building block in the design of novel therapeutic agents and functional materials. Derivatives of this scaffold have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. The thione group, in particular, offers a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery.

This guide provides an in-depth comparative analysis of the primary synthetic methodologies for accessing the this compound ring system. We will delve into the mechanistic underpinnings of each approach, provide detailed, field-proven experimental protocols, and offer a critical evaluation of their respective advantages and limitations. Our objective is to equip researchers with the necessary knowledge to make informed decisions when selecting a synthetic route tailored to their specific research and development goals.

Method 1: The Classical Approach - Condensation of α-Hydroxy Carbonyls with Thiocyanic Acid

The most established and widely employed method for the synthesis of 3H-oxazole-2-thiones is the acid-catalyzed condensation of an α-hydroxy carbonyl compound with a source of thiocyanic acid. This method is valued for its reliability and the ready availability of starting materials.

Causality Behind Experimental Choices & Mechanistic Insights

The reaction proceeds through the in situ generation of thiocyanic acid (HSCN) from a salt, typically potassium or ammonium thiocyanate, and a strong acid. The α-hydroxy ketone or aldehyde is activated by protonation of the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The ambidentate thiocyanate ion then attacks the activated carbonyl. The choice of a strong acid is crucial not only for generating HSCN but also for catalyzing the subsequent cyclization and dehydration steps. The reaction is typically heated to overcome the activation energy of the cyclization and dehydration steps.

The proposed mechanism unfolds as follows:

  • Protonation of the Carbonyl: The carbonyl oxygen of the α-hydroxy ketone is protonated by the acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack by Thiocyanate: The thiocyanate ion (SCN⁻) attacks the protonated carbonyl carbon.

  • Intramolecular Cyclization: The hydroxyl group attacks the carbon of the thiocyanate moiety, leading to the formation of a five-membered ring intermediate.

  • Dehydration: The cyclic intermediate undergoes acid-catalyzed dehydration to yield the final this compound product.

G cluster_0 Reaction Mechanism A α-Hydroxy Ketone B Protonated Carbonyl A->B H+ C Thiocyanate Adduct B->C SCN- D Cyclic Intermediate C->D Intramolecular Cyclization E This compound D->E -H2O

Caption: Proposed mechanism for the synthesis of this compound.

Experimental Protocols

This protocol is adapted from the well-established method described by Willems and Vandenberghe.[1]

  • Materials:

    • Acetoin (3-hydroxy-2-butanone)

    • Potassium thiocyanate (KSCN)

    • Concentrated Hydrochloric Acid (HCl)

    • Ethanol

    • Water

    • Ice

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetoin (1 equivalent) and potassium thiocyanate (1.5 equivalents) in ethanol.

    • Cool the mixture in an ice bath to approximately -5 °C.

    • Slowly add concentrated hydrochloric acid (1.8 equivalents) dropwise while maintaining the low temperature.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at reflux for 24 hours.

    • Cool the reaction mixture by pouring it over crushed ice.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the crude product with cold water.

    • Recrystallize the solid from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 4,5-dimethyl-3H-oxazole-2-thione.

  • Characterization:

    • The product can be characterized by melting point determination and spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

This protocol is based on the work of Lacasse and Muchowski.[1]

  • Materials:

    • Glycolic aldehyde (hydroxyacetaldehyde)

    • Thiocyanic acid (or generated in situ from KSCN and acid)

    • Ethanol

    • Water

    • Ice

  • Procedure:

    • Prepare a solution of glycolic aldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • In a separate flask, prepare a solution of thiocyanic acid by carefully acidifying a solution of potassium thiocyanate with a strong acid (e.g., HCl) at low temperature.

    • Add the thiocyanic acid solution to the glycolic aldehyde solution.

    • Heat the reaction mixture at reflux for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Purify the crude product by recrystallization.

  • Characterization:

    • ¹H NMR (DMSO-d₆): δ 7.14 (s, 1H, H-4), 7.54 (s, 1H, H-5).

    • ¹³C NMR (DMSO-d₆): δ 116.9 (C-4), 137.7 (C-5), 181.1 (C=S).

    • IR spectroscopy is used to confirm the presence of the thione C=S bond and the absence of an S-H stretching band, indicating that the compound exists predominantly in the thione tautomeric form in the solid state.[1]

Method 2: Alternative Synthetic Routes

While the condensation of α-hydroxy carbonyls is the most common approach, other methods have been explored for the synthesis of substituted oxazoles, which could potentially be adapted for 2-thione derivatives.

Synthesis from α-Azidochalcones

A method has been reported for the synthesis of highly substituted oxazoles from α-azidochalcones and potassium thiocyanate in the presence of an oxidizing agent like potassium persulfate.[2] This reaction is thought to proceed through a 2H-azirine intermediate and the generation of a thiocyanate radical.[2]

  • Plausible Mechanism:

    • The α-azidochalcone undergoes thermal or photochemical decomposition to a 2H-azirine intermediate.

    • Potassium persulfate oxidizes potassium thiocyanate to a thiocyanate radical.

    • The thiocyanate radical reacts with the 2H-azirine intermediate, leading to ring opening and subsequent cyclization to form the oxazole ring.

G cluster_1 Alternative Route A α-Azidochalcone B 2H-Azirine Intermediate A->B Heat or Light D Substituted Oxazole B->D + SCN• C Thiocyanate Radical

Caption: Synthesis of oxazoles from α-azidochalcones.

  • Applicability to this compound: While this method yields highly substituted oxazoles, its direct application for the synthesis of the parent this compound has not been extensively reported. It represents a potential area for further research, particularly for accessing novel, functionalized derivatives.

Comparative Analysis of Synthetic Methods

FeatureMethod 1: α-Hydroxy Carbonyl CondensationMethod 2: From α-Azidochalcones
Starting Materials Readily available α-hydroxy ketones/aldehydesα-Azidochalcones (require synthesis)
Reagents Potassium/Ammonium thiocyanate, Strong acidPotassium thiocyanate, Potassium persulfate
Generality Broad scope for various substitutionsPrimarily for highly substituted oxazoles
Reaction Conditions Reflux temperaturesTypically milder temperatures
Yields Moderate to goodGood
Scalability Well-established for scale-upLess explored for large-scale synthesis
Safety Considerations Use of strong acids, generation of HSCNHandling of azides (potentially explosive)

Conclusion and Future Perspectives

The condensation of α-hydroxy carbonyl compounds with thiocyanic acid remains the most practical and versatile method for the synthesis of 3H-oxazole-2-thiones. Its operational simplicity, use of readily available starting materials, and predictable outcomes make it the preferred choice for most applications. The detailed protocols provided in this guide offer a solid foundation for researchers to confidently synthesize this important heterocyclic scaffold.

The alternative route from α-azidochalcones, while currently more specialized for producing highly substituted oxazoles, highlights the ongoing efforts to develop novel synthetic methodologies. Future research may focus on expanding the substrate scope of this and other new methods to include the synthesis of the parent this compound and its simpler derivatives. Furthermore, the development of greener and more sustainable synthetic approaches, such as the use of solid-supported catalysts or flow chemistry, will undoubtedly shape the future of this compound synthesis.

References

A Senior Application Scientist's Guide to Docking Studies of 3H-Oxazole-2-Thione Derivatives with Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery, the 3H-oxazole-2-thione scaffold has emerged as a promising pharmacophore with a diverse range of biological activities, including anticancer and antimicrobial properties.[1][2] The exploration of its therapeutic potential is greatly accelerated by computational methods, particularly molecular docking. This guide provides an in-depth, objective comparison of methodologies and best practices for conducting docking studies of this compound derivatives against various protein targets. Drawing from field-proven insights and established protocols, this document serves as a comprehensive resource for researchers aiming to leverage in-silico techniques to guide their drug discovery efforts. While direct, extensive comparative docking studies on this compound derivatives are still emerging, this guide will utilize data from the closely related and well-studied 1,3,4-oxadiazole-2-thione analogs to illustrate key principles and comparative analyses.

The Therapeutic Potential of the this compound Scaffold

The this compound core is a five-membered heterocyclic ring containing nitrogen, oxygen, and a thione group. This arrangement of heteroatoms imparts unique electronic and steric properties, making it a versatile scaffold for interacting with a variety of biological macromolecules. Derivatives of the isomeric 1,3,4-oxadiazole-2-thione have demonstrated significant potential as anticancer agents by targeting proteins such as tubulin and focal adhesion kinase (FAK).[3][4] Furthermore, their utility as antimicrobial agents is also an active area of investigation.[5][6][7][8] The insights gained from these related compounds strongly suggest that this compound derivatives are a rich area for the discovery of novel therapeutic agents.

The Cornerstone of In-Silico Drug Discovery: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein (receptor), to form a stable complex.[9] The primary goals of molecular docking in the context of drug discovery are to:

  • Predict Binding Poses: Determine the most likely three-dimensional arrangement of the ligand within the protein's binding site.

  • Estimate Binding Affinity: Quantify the strength of the interaction between the ligand and the protein, often expressed as a docking score or binding energy.

  • Virtual Screening: Rapidly screen large libraries of compounds to identify potential "hits" that are likely to bind to the target protein.

The accuracy and predictive power of a docking study are contingent on the quality of the protein structure, the ligand preparation, the docking algorithm, and the scoring function used.

A Comparative Overview of Molecular Docking Software

The choice of docking software is a critical decision that can significantly impact the outcome of a study. Several well-established programs are available, each with its own set of algorithms and scoring functions. Below is a comparison of some of the most widely used platforms in both academic and industrial research.

SoftwareKey Features & StrengthsScoring FunctionsLicensing
AutoDock Vina Open-source and widely used in academia. Known for its speed and ease of use. It employs a Lamarckian genetic algorithm for ligand conformational searching.Vina scoring function (empirical)Free
GOLD (Genetic Optimisation for Ligand Docking) A robust and highly validated program that uses a genetic algorithm to explore ligand and protein flexibility. Offers a high degree of user control.GoldScore, ChemScore, ASP, PLPCommercial
Glide (Schrödinger) Part of a comprehensive suite of drug discovery software. Known for its accuracy and speed, particularly for virtual screening. It uses a hierarchical series of filters to narrow down the search space.GlideScore, EmodelCommercial

Best Practices for a Robust Docking Workflow

A successful and reliable docking study is more than just running a piece of software; it is a multi-step process that requires careful planning and validation at each stage.

Experimental Protocol: A Step-by-Step Docking Study

This protocol outlines a generalized workflow for a docking study of a novel this compound derivative against a target protein.

Step 1: Protein Preparation

  • Obtain the Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution crystal structure, preferably with a co-crystallized ligand.

  • Pre-processing: Remove water molecules that are not involved in ligand binding. Add hydrogen atoms and assign correct protonation states for amino acid residues, particularly for histidine, aspartate, and glutamate.

  • Receptor Grid Generation: Define the binding site, typically as a cubic grid encompassing the active site where the native ligand binds.

Step 2: Ligand Preparation

  • 3D Structure Generation: Create a 3D structure of the this compound derivative.

  • Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.

  • Tautomeric and Ionization States: Generate appropriate tautomeric and ionization states of the ligand at physiological pH.

Step 3: Docking Simulation

  • Select Docking Algorithm and Scoring Function: Choose the appropriate software and scoring function based on the research goals and available resources.

  • Run Docking: Execute the docking simulation, allowing the program to explore various conformations and orientations of the ligand within the defined binding site.

Step 4: Analysis of Results

  • Pose Clustering and Selection: Analyze the resulting docking poses. The poses are typically clustered based on their root-mean-square deviation (RMSD). The pose with the most favorable docking score from the most populated cluster is often considered the most likely binding mode.

  • Interaction Analysis: Visualize the best-docked pose to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the amino acid residues of the protein.

Step 5: Validation of the Docking Protocol

  • Redocking: A crucial validation step is to extract the co-crystallized ligand from the PDB structure and dock it back into the binding site. A successful docking protocol should reproduce the experimental binding pose with an RMSD of less than 2.0 Å.

Visualizing the Docking Workflow

G cluster_prep Preparation Phase cluster_docking Docking & Analysis cluster_validation Validation & Correlation protein_prep Protein Preparation (PDB Structure, Add Hydrogens) docking Molecular Docking (Software: AutoDock, GOLD, Glide) protein_prep->docking Prepared Receptor ligand_prep Ligand Preparation (3D Structure, Energy Minimization) ligand_prep->docking Prepared Ligand analysis Pose Analysis & Scoring (Binding Energy, Interactions) docking->analysis Docked Poses redocking Redocking of Native Ligand (RMSD < 2.0 Å) analysis->redocking Validate Protocol invitro In-vitro Correlation (IC50, Ki) analysis->invitro Predictive Model

Caption: A generalized workflow for a molecular docking study.

Bridging the Gap: Correlating In-Silico Predictions with In-Vitro Experimental Data

The ultimate validation of a docking study lies in its ability to predict the biological activity of the compounds. A strong correlation between the predicted binding affinity (docking score) and experimentally determined activity (e.g., IC50 or Ki values) provides confidence in the computational model.

Case Study: Docking of 1,3,4-Oxadiazole-2(3H)-thione Derivatives as Anticancer Agents

A study on 1,3,4-oxadiazole-2(3H)-thione derivatives as potential anticancer agents provides an excellent example of correlating docking scores with experimental data.[9] In this study, a series of derivatives were synthesized and tested for their cytotoxic activity against the MCF-7 breast cancer cell line. Molecular docking was then performed against a putative target protein.

CompoundDocking Score (kcal/mol)Experimental IC50 (µM)
Derivative 3a-48.52>500
Derivative 3b-50.11>500
Derivative 3c -52.71 5.2
Derivative 3d-49.87>500
5-Fluorouracil (Standard)-53.65Not specified in this format

Data adapted from a study on 1,3,4-oxadiazole-3(2H)-thione derivatives against a breast cancer target.[9]

The data clearly shows that the compound with the most favorable docking score (Derivative 3c) also exhibited the highest potency in the in-vitro assay, demonstrating a good correlation between the computational prediction and the experimental result.

Conclusion and Future Directions

Molecular docking is an indispensable tool in the modern drug discovery pipeline for this compound derivatives. A well-executed and validated docking study can provide invaluable insights into the potential protein targets and binding modes of these compounds, thereby guiding the synthesis and biological evaluation of more potent and selective drug candidates. While the current body of literature provides a strong foundation based on the closely related 1,3,4-oxadiazole-2-thione scaffold, there is a clear need for more focused and comparative docking studies on a wider range of this compound derivatives against a diverse panel of protein targets. Such studies, when coupled with robust in-vitro validation, will undoubtedly accelerate the journey of these promising compounds from the computer screen to the clinic.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3H-Oxazole-2-thione Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3H-oxazole-2-thione scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their anticancer and antimicrobial properties. By synthesizing data from various studies, this document aims to offer a comprehensive resource for the rational design of novel therapeutic agents based on this versatile core.

The this compound Core: A Versatile Pharmacophore

The this compound moiety, a five-membered heterocycle containing oxygen, nitrogen, and a thione group, serves as a valuable building block in drug discovery.[1][2] Its unique electronic and structural features allow for a multitude of interactions with biological targets, leading to a broad spectrum of activities. The thione group, in particular, is a key feature, often involved in hydrogen bonding and metal chelation, which can be crucial for target engagement.

Anticancer Activity of this compound Analogs: A Comparative Analysis

Several studies have explored the potential of oxazole-containing compounds as anticancer agents, with some targeting critical cellular pathways involved in cancer progression.[3][4] While direct comparative SAR studies on a single, large library of this compound analogs are limited, analysis of related structures provides valuable insights into the key structural requirements for cytotoxic activity.

A series of novel 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[5][6][7]oxadiazole-2-thione derivatives, which are structurally related to the this compound core, were evaluated for their in vitro cytotoxicity against various cancer cell lines.[8][9] The findings from these and other studies on related oxazole derivatives suggest the following SAR trends:

  • Substitution at the 5-position: The nature of the substituent at the 5-position of the oxazole ring significantly influences anticancer activity. Aromatic or heteroaromatic rings at this position are common. For instance, in a series of 1,3,4-oxadiazole-2-thione derivatives, a trimethoxy-substituted phenyl ring at the 5-position resulted in the highest cytotoxic effect against HepG2, MCF-7, and HL-60 cell lines.[8][9]

  • Substitution on the exocyclic nitrogen: Modifications on the nitrogen atom at the 3-position of the oxazole ring are crucial for modulating activity. The introduction of substituted phenylamino)methyl groups has been explored, with the substitution pattern on the terminal phenyl ring impacting potency.

  • Bioisosteric replacements: The replacement of the oxygen atom in the oxazole ring with sulfur to form a thiazole can lead to significant changes in biological activity. In some cases, thiazole-containing analogs have shown enhanced cytotoxic effects compared to their oxazole counterparts, potentially due to differences in their ability to form hydrogen bonds and their overall flexibility.[10]

Comparative Cytotoxicity Data of Representative Oxazole-2-thione Analogs
Compound IDCore ScaffoldR1 (at C5)R2 (at N3)Cancer Cell LineIC50 (µM)Reference
Analog A 1,3,4-Oxadiazole-2-thione3,4,5-Trimethoxyphenyl(3,4,5-Trimethoxyphenylamino)methylMCF-77.52[8][9]
Analog B 1,3,4-Oxadiazole-2-thione4-Chlorophenyl(4-Chlorophenylamino)methylMCF-7>100[8][9]
Analog C 1,3,4-Oxadiazole-2-thione4-Methoxyphenyl(4-Methoxyphenylamino)methylMCF-725.3[8][9]

Note: The data presented is for 1,3,4-oxadiazole-2-thione analogs, which serve as a proxy for understanding the potential SAR of 3H-oxazole-2-thiones due to a lack of extensive comparative studies on the latter.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][7][11][12]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a dose-response manner) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC50) value for each compound.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow cell_seeding 1. Cell Seeding compound_treatment 2. Compound Treatment cell_seeding->compound_treatment 24h mtt_addition 3. MTT Addition compound_treatment->mtt_addition 48-72h formazan_solubilization 4. Formazan Solubilization mtt_addition->formazan_solubilization 2-4h absorbance_measurement 5. Absorbance Measurement formazan_solubilization->absorbance_measurement data_analysis 6. Data Analysis (IC50) absorbance_measurement->data_analysis

Caption: A streamlined workflow of the MTT assay for determining the cytotoxicity of compounds.

Antimicrobial Activity of this compound Analogs: Unveiling Key Structural Features

The this compound scaffold has also been investigated for its antimicrobial properties.[13] The SAR in this context often revolves around the ability of the molecule to penetrate the bacterial cell wall and interact with specific targets.

A study on the synthesis and antimicrobial evaluation of oxazole-2(3H)-thione and its 2-alkylsulfanyl derivatives provided insights into the structural requirements for antibacterial and antifungal activity.[13] The general trends observed from this and other related studies on oxazole derivatives are:

  • The Thione Moiety: The presence of the thione group is often critical for antimicrobial activity. It can participate in crucial interactions with bacterial enzymes or other cellular components.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a significant role in its ability to cross the bacterial membrane.

  • Substituents on the Oxazole Ring: The nature and position of substituents on the oxazole ring can modulate the antimicrobial spectrum and potency. Electron-withdrawing or electron-donating groups can influence the electronic properties of the heterocyclic core and its interactions with biological targets.

Comparative Antimicrobial Activity of Representative Oxazole-2-thione Analogs
Compound IDCore ScaffoldR1 (at C5)R2 (at C4)Test OrganismMIC (µg/mL)Reference
Analog D Oxazole-2(3H)-thioneHHS. aureus>128[13]
Analog E 2-(Methylthio)oxazoleHHS. aureus64[13]
Analog F Oxazole-2(3H)-thionePhenylHC. albicans32[13]

Note: The data presented is from a study on a limited set of oxazole-2(3H)-thione derivatives and their S-alkylated analogs.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[6][14][15]

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of twofold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate containing the compound dilutions with the prepared inoculum. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Data Recording: Record the MIC value for each compound against each tested microorganism.

Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow prepare_dilutions 1. Prepare Compound Dilutions inoculate_plate 3. Inoculate Microtiter Plate prepare_dilutions->inoculate_plate prepare_inoculum 2. Prepare Standardized Inoculum prepare_inoculum->inoculate_plate incubate_plate 4. Incubate Plate inoculate_plate->incubate_plate 18-24h determine_mic 5. Determine MIC incubate_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available, albeit limited, SAR data highlights the importance of substitutions at the C5 and N3 positions of the oxazole ring in modulating biological activity. The thione moiety is a key pharmacophoric feature that likely plays a crucial role in target interactions.

Future research in this area should focus on the systematic synthesis and evaluation of a diverse library of this compound analogs to establish more definitive and comprehensive SAR. Such studies, coupled with computational modeling and target identification, will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic scaffold. The detailed experimental protocols provided in this guide offer a standardized framework for the biological evaluation of these promising compounds.

References

A Comparative Guide to Cytotoxicity Assays for Novel 3H-Oxazole-2-thione Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the evaluation of a compound's cytotoxic potential is a critical, early-stage gatekeeper. For researchers investigating novel heterocyclic compounds, such as the promising class of 3H-oxazole-2-thiones, selecting the appropriate cytotoxicity assay is paramount. These compounds, and their derivatives like 1,3,4-oxadiazole-2-thiones, have garnered interest for their potential as anticancer agents.[1][2][3] This guide provides a comprehensive comparison of three widely adopted cytotoxicity assays—MTT, MTS, and LDH—offering insights into their principles, protocols, and applicability for screening 3H-oxazole-2-thione derivatives.

The primary objective of these assays is to determine the concentration at which a compound exhibits toxic effects on cells, a crucial parameter for establishing a therapeutic window.[4] The choice of assay can significantly influence the interpretation of results, as each method interrogates a different aspect of cellular health.[5]

Principles of Cytotoxicity Assays: A Mechanistic Overview

Understanding the underlying mechanism of each assay is fundamental to interpreting the data accurately. While all three assays provide a quantitative measure of cytotoxicity, they do so by probing different cellular processes.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a stalwart in cell viability testing. It relies on the enzymatic activity of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product.[6][7] The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[8]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: A second-generation tetrazolium salt assay, the MTS assay offers a more streamlined workflow.[9] Similar to MTT, it measures the reduction of a tetrazolium compound by viable cells.[9] However, the resulting formazan product is soluble in cell culture media, eliminating the need for a solubilization step that is required in the MTT protocol.[7][9] This conversion is also dependent on NAD(P)H-dependent dehydrogenase enzymes in metabolically active cells.[9]

  • LDH (Lactate Dehydrogenase) Assay: Unlike the tetrazolium-based assays that measure metabolic activity, the LDH assay quantifies cell death by detecting the release of lactate dehydrogenase from cells with compromised membrane integrity.[5][10][11] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[11][12] The assay measures LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[10][11] The amount of color formed is proportional to the number of lysed cells.[11]

Comparative Analysis of Assay Performance

The selection of an appropriate cytotoxicity assay depends on several factors, including the specific research question, the cell type being used, and the chemical properties of the test compounds. For novel this compound compounds, a careful consideration of the advantages and disadvantages of each assay is crucial.

Assay Principle Advantages Disadvantages Best Suited For
MTT Mitochondrial dehydrogenase activity in viable cells reduces MTT to insoluble purple formazan.[6]Well-established and widely cited. Cost-effective.Requires a solubilization step for the formazan crystals.[7] Can be influenced by compounds that affect mitochondrial respiration.[13]Initial screening of large compound libraries. Endpoint assays.
MTS Mitochondrial dehydrogenase activity in viable cells reduces MTS to a soluble formazan.[7][9]Simpler and faster protocol than MTT (no solubilization step).[9] Amenable to high-throughput screening.Can be affected by compounds that alter cellular redox potential.High-throughput screening and rapid assessment of cell viability.
LDH Measures the release of lactate dehydrogenase from damaged cells.[10][11]Directly measures cell death (cytotoxicity).[11] Non-destructive to remaining viable cells.Less sensitive for detecting early apoptotic events.[14] Can be influenced by serum components in the culture medium.[5]Assessing membrane integrity and necrosis. Multiplexing with other viability assays.

Experimental Protocols

To ensure reproducibility and accuracy, adherence to standardized protocols is essential. The following sections provide detailed, step-by-step methodologies for each assay.

MTT Assay Protocol

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.[8]

  • Compound Treatment: Treat the cells with varying concentrations of the this compound compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[8][15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization and measure the absorbance at 570-590 nm using a microplate reader.[8]

MTS Assay Protocol

This protocol offers a more streamlined approach for high-throughput screening.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment.[7][15]

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[7][15]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[7][15]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[7][16]

LDH Assay Protocol

This protocol is designed to measure cytotoxicity by detecting LDH release.

  • Cell Seeding and Treatment: Seed cells and treat with compounds as described for the MTT assay.[10] It is crucial to include controls for spontaneous LDH release (cells with vehicle) and maximum LDH release (cells lysed with a lysis buffer).[17]

  • Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: Add 50 µL of the supernatant to a new 96-well plate.[17] Add 50 µL of the LDH reaction mixture to each well.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Stop Reaction and Measure Absorbance: Add 50 µL of the stop solution to each well and measure the absorbance at 490 nm.[17]

Visualizing the Experimental Workflows

To further clarify the experimental procedures, the following diagrams illustrate the key steps in each assay.

MTT_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTT Assay Procedure start Seed Cells in 96-well Plate treat Treat with this compound Compounds start->treat add_mtt Add MTT Reagent treat->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570-590 nm) solubilize->read

Caption: MTT Assay Workflow.

MTS_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay MTS Assay Procedure start Seed Cells in 96-well Plate treat Treat with this compound Compounds start->treat add_mts Add MTS Reagent treat->add_mts incubate_mts Incubate (1-4h) add_mts->incubate_mts read_mts Measure Absorbance (490 nm) incubate_mts->read_mts

Caption: MTS Assay Workflow.

LDH_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay Procedure start Seed Cells in 96-well Plate treat Treat with this compound Compounds start->treat collect_supernatant Collect Supernatant treat->collect_supernatant add_reaction_mix Add LDH Reaction Mix collect_supernatant->add_reaction_mix incubate_ldh Incubate (30 min) add_reaction_mix->incubate_ldh add_stop Add Stop Solution incubate_ldh->add_stop read_ldh Measure Absorbance (490 nm) add_stop->read_ldh

Caption: LDH Assay Workflow.

Data Interpretation and Validation

The output of these assays is typically a dose-response curve from which an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) value can be derived. It is crucial to understand that an IC50 value from a viability assay like MTT or MTS does not solely indicate cytotoxicity.[18] It reflects a 50% reduction in viable cells, which could be due to cell death, growth inhibition, or a combination of both.[18]

To distinguish between cytotoxic and cytostatic effects, it is often necessary to employ complementary assays. For instance, combining an LDH assay (measuring cell death) with an MTT or MTS assay (measuring viable cell number) can provide a more comprehensive picture of the compound's effect.[13][19]

Validation of any in vitro cytotoxicity data is a critical step.[20] This includes ensuring the assay is performing correctly with appropriate positive and negative controls and considering potential interferences of the test compounds with the assay chemistry.[5]

Conclusion: A Multi-Assay Approach for Robust Cytotoxicity Profiling

For the comprehensive evaluation of novel this compound compounds, a single cytotoxicity assay may not suffice. An integrated approach, leveraging the strengths of different methodologies, is highly recommended. For initial high-throughput screening, the MTS assay offers a rapid and efficient option. Promising hits can then be further characterized using the MTT assay for confirmation and the LDH assay to specifically quantify cytotoxic effects. This multi-pronged strategy will provide a more robust and reliable assessment of the cytotoxic potential of these novel compounds, ultimately guiding their future development as potential therapeutic agents.

References

Safety Operating Guide

A Guide to the Safe Disposal of 3H-oxazole-2-thione for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. While the focus is often on discovery and innovation, the responsible management of chemical waste is a critical component of operational excellence and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3H-oxazole-2-thione, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols for hazardous chemical waste and are informed by available data on this compound and structurally similar compounds.

Understanding the Hazards: Why Proper Disposal is Crucial

This compound (CAS 32091-51-3) is a heterocyclic organic compound that, based on available safety data, presents several hazards. A safety data sheet for this compound indicates it is harmful if swallowed, in contact with skin, or if inhaled. It is also classified as a skin and eye irritant and may cause respiratory irritation. The consistent hazard profile across related oxazole and thione derivatives underscores the importance of handling this compound with care throughout its lifecycle, from initial use to final disposal[1][2]. Improper disposal can lead to accidental exposure, causing harm to individuals, and can contaminate soil and water, posing a broader environmental risk.

The core principle of disposal for a chemical with this hazard profile is to treat it as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.

Quantitative Hazard Information

For clarity, the hazard classifications for this compound are summarized in the table below, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Hazard ClassGHS Hazard StatementDescription
Acute Toxicity, OralH302Harmful if swallowed
Acute Toxicity, DermalH312Harmful in contact with skin
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Acute Toxicity, InhalationH332Harmful if inhaled
Specific Target Organ ToxicityH335May cause respiratory irritation

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation Phase cluster_waste_collection Waste Collection & Segregation cluster_containment Containment cluster_final_disposal Final Disposal start Disposal of this compound Required ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat start->ppe fume_hood Work Inside a Certified Chemical Fume Hood ppe->fume_hood solid_waste Solid Waste (e.g., unused compound, contaminated weigh paper) fume_hood->solid_waste Segregate Waste liquid_waste Liquid Waste (e.g., solutions containing the compound) fume_hood->liquid_waste Segregate Waste contaminated_ppe Contaminated PPE (e.g., used gloves) fume_hood->contaminated_ppe Segregate Waste solid_container Seal in a Labeled, Compatible Solid Hazardous Waste Container solid_waste->solid_container liquid_container Seal in a Labeled, Compatible Liquid Hazardous Waste Container liquid_waste->liquid_container ppe_container Place in a Labeled Hazardous Waste Bag contaminated_ppe->ppe_container storage Store in Designated Hazardous Waste Accumulation Area solid_container->storage liquid_container->storage ppe_container->storage disposal_service Arrange for Pickup by a Licensed Hazardous Waste Disposal Company storage->disposal_service end Disposal Complete disposal_service->end

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the safe disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always handle this compound and its waste within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Wear appropriate PPE, including:

    • Nitrile gloves.

    • Safety goggles with side shields or a face shield.

    • A properly buttoned laboratory coat.

  • Ensure an eyewash station and safety shower are readily accessible.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep any unused or expired solid this compound into a designated, chemically compatible hazardous waste container.

    • Any disposable items that have come into direct contact with the solid compound, such as weigh boats, spatulas, and contaminated paper towels, should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, clearly labeled, and chemically compatible container for liquid hazardous waste.

    • Do not mix with other incompatible waste streams.

  • Contaminated PPE:

    • Used gloves and other disposable PPE contaminated with this compound should be collected in a designated hazardous waste bag.

3. Labeling and Containment:

  • All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

  • Ensure all containers are securely sealed to prevent leaks or spills.

4. Storage and Final Disposal:

  • Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area within the laboratory, away from incompatible materials.

  • Follow your institution's specific procedures for arranging the collection of hazardous waste. This is typically handled by your Environmental Health and Safety (EHS) department.

  • The final disposal of the waste will be carried out by a licensed hazardous waste management company, likely through high-temperature incineration.

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your organization. This not only ensures compliance with regulations but also builds trust in your laboratory's operational integrity.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3H-oxazole-2-thione

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile of 3H-oxazole-2-thione

This compound and its analogs are heterocyclic compounds containing both sulfur and nitrogen. While specific toxicological data for this compound may be limited, the hazard profile can be inferred from its chemical structure and the known risks associated with similar molecules. The primary hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled.[1][2]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Given these hazards, a multi-layered approach to personal protective equipment (PPE) is not just recommended, but essential for minimizing exposure and ensuring laboratory safety.

Core Principles of PPE Selection

The selection of appropriate PPE is contingent on a thorough risk assessment of the specific procedures being undertaken. The guiding principle is to establish a barrier between the researcher and the chemical, thereby mitigating the risk of exposure through all potential routes: dermal, inhalation, and ocular.

The following table outlines the recommended PPE for various laboratory operations involving this compound:

Laboratory Operation Required Personal Protective Equipment Rationale for Protection Level
Weighing and Aliquoting (Solid) Disposable Nitrile Gloves (Double-gloved), Lab Coat, Safety GogglesTo prevent skin contact with the solid compound and protect eyes from dust particles.
Solution Preparation Disposable Nitrile Gloves (Double-gloved), Lab Coat, Chemical Splash Goggles, Face ShieldIncreased risk of splashes during dissolution. A face shield provides an additional layer of protection for the entire face.
Running Reactions Disposable Nitrile Gloves (Double-gloved), Lab Coat, Chemical Splash Goggles, Face ShieldProtects against potential splashes and aerosols, especially if the reaction is heated or stirred vigorously.
Work-up and Purification Disposable Nitrile Gloves (Double-gloved), Lab Coat, Chemical Splash Goggles, Face ShieldSimilar to reaction setup, with a continued risk of splashes and exposure to the compound in solution.
Handling Large Quantities (>10g) Chemical Resistant Gloves (e.g., Neoprene or Butyl), Chemical Resistant Apron over Lab Coat, Chemical Splash Goggles, Face ShieldIncreased potential for significant exposure requires more robust and resistant PPE.
Cleaning Glassware Chemical Resistant Gloves, Lab Coat, Chemical Splash GogglesTo protect against residual chemical contamination on glassware.

Detailed PPE Protocols: A Step-by-Step Guide

Meticulous procedures for donning and doffing PPE are critical to prevent cross-contamination.

Donning PPE Protocol
  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.[3][4]

  • Lab Coat: Put on a clean, appropriately sized lab coat, ensuring it is fully buttoned.

  • Eye and Face Protection: Don chemical splash goggles. If a significant splash risk exists, add a face shield over the goggles.[5]

  • Gloves: Put on the first pair of nitrile gloves. Ensure the cuffs of the gloves are tucked under the sleeves of the lab coat. Put on a second pair of nitrile gloves over the first, extending the cuffs over the sleeves of the lab coat.[6]

Doffing PPE Protocol

The removal of PPE should be performed in a manner that minimizes the potential for skin and clothing contamination.

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the strap or sides. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat and remove it by folding it inward, avoiding contact with the exterior surface. Hang it in its designated storage location or dispose of it if it is a disposable-use garment.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[3][4]

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation cluster_selection PPE Selection cluster_procedure Procedure cluster_disposal Disposal start Start: Plan Experiment with this compound risk_assessment Conduct Risk Assessment (Quantity, Operation, Duration) start->risk_assessment ppe_level Determine Required PPE Level risk_assessment->ppe_level level_d Standard Lab Operations: - Lab Coat - Safety Goggles - Double Nitrile Gloves ppe_level->level_d Low Risk level_c Splash/Aerosol Potential: - Lab Coat - Chemical Splash Goggles - Face Shield - Double Nitrile Gloves ppe_level->level_c Moderate Risk level_emergency Emergency (Spill): - Full-face Respirator - Chemical Resistant Suit - Heavy-duty Gloves ppe_level->level_emergency High Risk / Spill don_ppe Don PPE Correctly (Step-by-Step Protocol) level_d->don_ppe level_c->don_ppe level_emergency->don_ppe handle_chemical Handle this compound in Fume Hood don_ppe->handle_chemical doff_ppe Doff PPE Correctly (Avoid Contamination) handle_chemical->doff_ppe dispose_waste Dispose of Contaminated PPE and Chemical Waste doff_ppe->dispose_waste hand_hygiene Wash Hands Thoroughly dispose_waste->hand_hygiene end End of Procedure hand_hygiene->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.